molecular formula C5H13O3P B13438498 Diethyl Methylphosphonate-13C

Diethyl Methylphosphonate-13C

Cat. No.: B13438498
M. Wt: 153.12 g/mol
InChI Key: NYYLZXREFNYPKB-LBPDFUHNSA-N
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Description

Diethyl Methylphosphonate-13C is a useful research compound. Its molecular formula is C5H13O3P and its molecular weight is 153.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality Diethyl Methylphosphonate-13C suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl Methylphosphonate-13C including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H13O3P

Molecular Weight

153.12 g/mol

IUPAC Name

1-[ethoxy((113C)methyl)(13C)phosphoryl]oxyethane

InChI

InChI=1S/C5H13O3P/c1-4-7-9(3,6)8-5-2/h4-5H2,1-3H3/i3+1

InChI Key

NYYLZXREFNYPKB-LBPDFUHNSA-N

Isomeric SMILES

CCOP(=O)([13CH3])OCC

Canonical SMILES

CCOP(=O)(C)OCC

Origin of Product

United States

Foundational & Exploratory

Diethyl Methylphosphonate-13C CAS number 1342310-32-0

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Diethyl Methylphosphonate-13C (CAS 1342310-32-0) Content Type: Technical Whitepaper Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Synthesis, Isotopic Analytics, and Application in Organophosphorus Research

Executive Summary

Diethyl Methylphosphonate-13C (DEMP-13C) is a stable isotope-labeled organophosphorus compound utilized primarily as a high-fidelity NMR internal standard and a metabolic tracer in the development of phosphonate-based pharmaceuticals. With the CAS number 1342310-32-0 , this compound features a Carbon-13 label at the methyl position directly bonded to the phosphorus atom (


CH

-P).

This structural motif renders DEMP-13C an invaluable tool for studying carbon-phosphorus (C-P) bond stability , serving as a non-toxic simulant for G-series nerve agents in detection research, and elucidating reaction mechanisms in the synthesis of antiviral nucleotide analogues. This guide details the high-yield synthesis via the Michaelis-Arbuzov rearrangement, specific NMR coupling patterns arising from the


C-

P interaction, and safety protocols for handling.
Chemical Identity & Physical Properties[1][2][3][4]

The introduction of the


C isotope increases the molecular weight by approximately 1 Dalton compared to the unlabeled analogue. The physicochemical properties remain largely identical to the natural abundance compound, but the spectral properties are distinct.
PropertySpecification
Chemical Name Diethyl (methyl-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

C)phosphonate
CAS Number 1342310-32-0
Unlabeled CAS 683-08-9
Molecular Formula C


CH

O

P
Molecular Weight 153.12 g/mol (approx.)[1][2]
Appearance Colorless, hygroscopic liquid
Boiling Point 194 °C (at 760 mmHg)
Density 1.04 g/mL (at 25 °C)
Solubility Soluble in water, ethanol, chloroform, DMSO
Isotopic Enrichment Typically

99 atom %

C
Synthesis: The Michaelis-Arbuzov Protocol

The most robust route for synthesizing DEMP-13C is the Michaelis-Arbuzov rearrangement . To maximize the utilization of the expensive isotopic precursor,


C-Methyl Iodide , it is used as the limiting reagent, while Triethyl Phosphite is used in slight excess.
3.1. Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the phosphorus lone pair on the electrophilic carbon of the


C-methyl iodide, forming a phosphonium intermediate. This is followed by the nucleophilic attack of the iodide ion on the ethyl group, displacing ethyl iodide and yielding the thermodynamically stable phosphonate.
3.2. Synthesis Workflow Diagram

ArbuzovSynthesis Reagents Reagents Triethyl Phosphite + 13C-Methyl Iodide Intermediate Intermediate [Triethoxy(13C-methyl)phosphonium]+ I- Reagents->Intermediate Nucleophilic Attack (Sn2) Reflux 80-100°C Product Product Diethyl Methylphosphonate-13C Intermediate->Product Dealkylation Byproduct Byproduct Ethyl Iodide Intermediate->Byproduct Elimination

Figure 1: The Michaelis-Arbuzov rearrangement pathway for the synthesis of DEMP-13C.

3.3. Step-by-Step Protocol
  • Setup: Equip a dry 25 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Reagent Loading: Add Triethyl Phosphite (1.1 eq) to the flask.

  • Addition: Cool the flask to 0°C. Add

    
    C-Methyl Iodide (1.0 eq)  dropwise. The reaction is exothermic; control the temperature to prevent runaway.
    
  • Reflux: Once addition is complete, heat the mixture gradually to 90–100°C. Maintain reflux for 4–6 hours. The evolution of ethyl iodide (byproduct) can be monitored.

  • Purification:

    • Remove excess triethyl phosphite and ethyl iodide via rotary evaporation.

    • Perform fractional vacuum distillation. DEMP-13C typically distills at ~85°C at 15 mmHg .

  • Validation: Confirm structure via

    
    P NMR (singlet becomes a doublet due to 
    
    
    
    C coupling).
Analytical Specifications & NMR Logic

The primary utility of CAS 1342310-32-0 lies in its distinct NMR signature. The direct bond between Phosphorus-31 (spin 1/2, 100% abundance) and Carbon-13 (spin 1/2, enriched) creates a massive scalar coupling constant (


), which serves as a definitive spectral fingerprint.
4.1. NMR Spectral Data[3][4][5][6]
NucleusChemical Shift (

)
MultiplicityCoupling Constant (

)
Assignment

P NMR
~30.0 ppmDoublet (d)

Hz
P bonded to

C

C NMR
~12.0 ppmDoublet (d)

Hz
P-

CH

(Target)

C NMR
~62.0 ppmDoublet (d)

Hz
P-O-C H

-CH


C NMR
~16.5 ppmDoublet (d)

Hz
P-O-CH

-C H

4.2. Analytical Logic Diagram

NMR_Logic cluster_P31 31P NMR Spectrum cluster_C13 13C NMR Spectrum Sample Sample: DEMP-13C P_Signal Signal at ~30 ppm Sample->P_Signal C_Signal Signal at ~12 ppm Sample->C_Signal P_Split Split into Doublet (J ~140 Hz) P_Signal->P_Split Coupling to 13C Interpretation Confirmation of P-C Bond Integrity P_Split->Interpretation C_Split Split into Doublet (J ~140 Hz) C_Signal->C_Split Coupling to 31P C_Split->Interpretation

Figure 2: NMR coupling logic demonstrating the self-validating spectral signature of DEMP-13C.

Applications in Research & Development
5.1. CWA Simulant & Detection

DEMP-13C is a structural analogue to Sarin (GB) and Soman (GD) but lacks the leaving group (fluorine) required for acetylcholinesterase inhibition.

  • Application: It is used to calibrate detection equipment (e.g., portable GC-MS or flame photometry detectors) where the

    
    C label allows researchers to distinguish the simulant from background organic matter or natural abundance organophosphates in soil samples.
    
5.2. Metabolic Tracing

In drug development, phosphonate esters are often used as prodrugs (e.g., Tenofovir disoproxil).

  • Mechanism: The

    
    C label on the methyl group is metabolically stable. Researchers use DEMP-13C to track the biodistribution of the phosphonate moiety and verify that the P-C bond resists hydrolysis in vivo, unlike the labile P-O-C bonds.
    
Safety & Handling

While less toxic than the nerve agents it simulates, DEMP-13C is an organophosphonate and must be handled with rigorous safety standards.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation.

  • Storage: Store in a tightly closed container under an inert atmosphere (Nitrogen or Argon) to prevent moisture absorption (hygroscopic).

  • Decontamination: In case of spill, absorb with sand or vermiculite.[7][8] Neutralize surfaces with a dilute alkaline solution (e.g., 5% NaOH) to hydrolyze any residual esters, although the P-C bond will remain intact.

References
  • Sigma-Aldrich. Diethyl Methylphosphonate-13C Product Sheet. Accessed via Merck Millipore. Link

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12685, Diethyl methylphosphonate. Retrieved from .

  • Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov Rearrangement. Chemical Reviews, 81(4), 415–430. Link

  • Organic Syntheses. Diisopropyl Methylphosphonate (Analogous Protocol). Coll. Vol. 4, p.325 (1963). Link

  • LGC Standards. Diethyl Methylphosphonate-13C Reference Material. Link

Sources

Diethyl Methylphosphonate-13C molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Diethyl Methylphosphonate-13C

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Diethyl Methylphosphonate-13C, a stable isotope-labeled organophosphorus compound. It is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their experimental workflows. This document delves into the core physicochemical properties, synthesis, analytical characterization, and key applications of this versatile molecule, with a focus on providing practical, field-proven insights.

Core Physicochemical Properties

Isotopically labeled compounds are indispensable tools in modern scientific research. The incorporation of a stable isotope like Carbon-13 (¹³C) into a molecule provides a unique mass signature that allows for its unambiguous detection and quantification in complex biological matrices. Diethyl Methylphosphonate-13C, with a single ¹³C atom in the methyl group, serves as an ideal internal standard for mass spectrometry-based assays and as a tracer in metabolic studies.

The fundamental properties of Diethyl Methylphosphonate-13C are summarized below:

PropertyValueSource
Chemical Name Diethyl (methyl-¹³C)phosphonate[1]
Synonyms DEMP-¹³C, Diethoxymethylphosphine Oxide-¹³C[2]
Molecular Formula [¹³C]C₄H₁₃O₃P[1]
Molecular Weight 153.12 g/mol Calculated
Exact Mass 153.06358 g/mol Calculated
CAS Number 1342310-32-0[1]
Appearance Colorless liquid[3]

Synthesis and Isotopic Labeling

The synthesis of Diethyl Methylphosphonate-13C involves the strategic incorporation of a ¹³C-labeled methyl group. A common synthetic route is the Michaelis-Arbuzov reaction, a well-established method for forming carbon-phosphorus bonds.

The general principle of the Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite with an alkyl halide. In the case of Diethyl Methylphosphonate-13C, the synthesis would logically proceed by reacting triethyl phosphite with a ¹³C-labeled methyl halide, such as methyl-¹³C iodide.

Synthetic Workflow

The synthesis can be visualized as a two-step process:

  • Nucleophilic Attack: The phosphorus atom of triethyl phosphite acts as a nucleophile, attacking the electrophilic ¹³C-labeled methyl iodide. This results in the formation of a phosphonium salt intermediate.

  • Arbuzov Rearrangement: The iodide ion then attacks one of the ethyl groups on the phosphonium intermediate, leading to the formation of the final product, Diethyl Methylphosphonate-13C, and ethyl iodide as a byproduct.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Michaelis-Arbuzov Reaction Triethyl_Phosphite Triethyl Phosphite P(OCH₂CH₃)₃ Intermediate Triethoxy(¹³C-methyl)phosphonium Iodide [P(OCH₂CH₃)₃(¹³CH₃)]⁺I⁻ Triethyl_Phosphite->Intermediate Nucleophilic Attack Methyl_Iodide_13C Methyl-¹³C Iodide ¹³CH₃I Methyl_Iodide_13C->Intermediate Product Diethyl Methylphosphonate-¹³C ¹³CH₃P(O)(OCH₂CH₃)₂ Intermediate->Product Arbuzov Rearrangement Byproduct Ethyl Iodide CH₃CH₂I Intermediate->Byproduct

A simplified workflow for the synthesis of Diethyl Methylphosphonate-13C.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity, purity, and isotopic enrichment of the synthesized Diethyl Methylphosphonate-13C. A combination of spectroscopic and spectrometric techniques is typically employed.

Analytical Workflow

Analytical_Workflow cluster_analysis Analytical Techniques cluster_results Confirmation Synthesized_Product Synthesized Diethyl Methylphosphonate-¹³C NMR NMR Spectroscopy (¹H, ¹³C, ³¹P) Synthesized_Product->NMR MS Mass Spectrometry (GC-MS or LC-MS) Synthesized_Product->MS Purity_Analysis Purity Assessment (e.g., GC-FID, HPLC) Synthesized_Product->Purity_Analysis Identity Structural Identity Confirmed NMR->Identity Isotopic_Enrichment Isotopic Enrichment Verified MS->Isotopic_Enrichment Purity Chemical Purity Determined Purity_Analysis->Purity

A standard workflow for the analytical characterization of the labeled compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides information about the structure and the electronic environment of the hydrogen atoms. The spectrum of Diethyl Methylphosphonate would show a triplet for the methyl protons of the ethoxy groups and a quartet for the methylene protons. The methyl group attached to the phosphorus will appear as a doublet due to coupling with the phosphorus atom.

  • ¹³C NMR: The carbon-13 NMR is particularly important for confirming the position of the isotopic label. The signal for the ¹³C-labeled methyl carbon will be significantly enhanced and will show a large one-bond coupling constant with the phosphorus-31 nucleus.[4]

  • ³¹P NMR: The phosphorus-31 NMR spectrum will show a single resonance, confirming the presence of a single phosphorus environment.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and confirm the isotopic enrichment. The mass spectrum of Diethyl Methylphosphonate-13C will show a molecular ion peak at m/z 153, which is one mass unit higher than the unlabeled compound (m/z 152).[5][6] The relative intensities of the M+1 and M peaks can be used to calculate the percentage of ¹³C incorporation.

Applications in Research and Drug Development

The primary utility of Diethyl Methylphosphonate-13C lies in its application as an internal standard and a metabolic tracer.

Internal Standard for Quantitative Analysis

In bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), an internal standard is crucial for accurate quantification of an analyte in a complex matrix. Diethyl Methylphosphonate-13C is an ideal internal standard for the quantification of unlabeled Diethyl Methylphosphonate or other structurally related phosphonates. Its chemical and physical properties are nearly identical to the analyte, ensuring similar behavior during sample preparation and analysis, while its distinct mass allows for separate detection.

Metabolic Tracer Studies

The ¹³C label allows researchers to trace the metabolic fate of the methylphosphonate moiety in biological systems. By administering Diethyl Methylphosphonate-13C to cells or organisms, scientists can use techniques like NMR or MS to identify and quantify its metabolites. This is particularly relevant in the development of phosphonate-based drugs, where understanding the metabolic stability and pathways is a critical aspect of preclinical studies.[7]

Mechanistic Studies of Enzyme Inhibition

Phosphonates are known to act as mimics of phosphate-containing substrates and can inhibit various enzymes.[7][8] Diethyl Methylphosphonate-13C can be used in mechanistic studies to investigate the interaction of phosphonates with their target enzymes. For example, ¹³C NMR can be used to probe the binding of the labeled inhibitor to the active site of an enzyme.

Application_Workflow Biological_Sample Biological Sample (e.g., Plasma, Urine, Cells) Spiking Spike with Diethyl Methylphosphonate-¹³C (Internal Standard) Biological_Sample->Spiking Sample_Prep Sample Preparation (e.g., Protein Precipitation, Solid Phase Extraction) Spiking->Sample_Prep Analysis LC-MS/MS Analysis Sample_Prep->Analysis Quantification Quantification of Analyte (Ratio of Analyte to Internal Standard) Analysis->Quantification

An example workflow for using Diethyl Methylphosphonate-13C as an internal standard.

Experimental Protocol: Use as an Internal Standard in LC-MS/MS

This section provides a generalized protocol for the use of Diethyl Methylphosphonate-13C as an internal standard for the quantification of a target analyte (e.g., unlabeled Diethyl Methylphosphonate) in a biological matrix.

Objective: To accurately quantify the concentration of the target analyte in plasma samples.

Materials:

  • Plasma samples

  • Target analyte standard solution

  • Diethyl Methylphosphonate-13C internal standard (IS) stock solution (e.g., 1 mg/mL in methanol)

  • Acetonitrile

  • Methanol

  • Formic acid

  • Water (LC-MS grade)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Working Solutions:

    • Prepare a series of calibration standards by spiking known concentrations of the target analyte into a blank plasma matrix.

    • Prepare a working solution of the IS by diluting the stock solution with methanol/water (50:50, v/v) to a final concentration of, for example, 100 ng/mL.

  • Sample Preparation:

    • To 100 µL of each plasma sample, calibration standard, and quality control sample in a microcentrifuge tube, add 10 µL of the IS working solution (100 ng/mL).

    • Vortex briefly to mix.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Inject an aliquot of the reconstituted sample onto the LC-MS/MS system.

    • Develop a suitable LC gradient to separate the analyte and IS from matrix components.

    • Optimize the MS/MS parameters (e.g., precursor and product ions, collision energy) for both the analyte and the IS in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the IS.

    • Calculate the peak area ratio of the analyte to the IS.

    • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

Diethyl Methylphosphonate-13C is a valuable tool for researchers in various scientific disciplines, particularly in the fields of drug metabolism, pharmacokinetics, and environmental analysis. Its well-defined physicochemical properties, coupled with the precision afforded by its isotopic label, make it an excellent choice for applications requiring high analytical accuracy and the ability to trace molecular pathways. This guide has provided a technical foundation for understanding and utilizing this important labeled compound in a research setting.

References

  • PubChem. Diethyl methylphosphonate. [Link]

  • YouTube. Coupled and Decoupled 13C-NMR of Dimethyl Methylphosphonate. [Link]

  • Royal Society of Chemistry. 1H- and 13C-NMR for - Rsc.org. [Link]

  • NIST WebBook. Diethyl methanephosphonate. [Link]

  • Organic Syntheses. diisopropyl methylphosphonate. [Link]

  • ResearchGate. STUDY ON THE SYNTHESIS OF DIETHYL METHYL-PHOSPHONITE. [Link]

  • NIST WebBook. Diethyl methanephosphonate. [Link]

  • Google Patents.
  • Chemistry Stack Exchange. How can Diethyl Methylphosphonate be reduced into Diethyl Methylphosphonite?. [Link]

  • PMC. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. [Link]

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An In-depth Technical Guide to Diethyl Methylphosphonate and Diethyl Methylphosphonate-13C for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of Diethyl Methylphosphonate (DEMP) and its stable isotope-labeled counterpart, Diethyl Methylphosphonate-13C (DEMP-¹³C). It is designed to equip researchers, scientists, and professionals in drug development with the foundational knowledge and practical insights necessary to effectively utilize these compounds in their work. We will delve into their core chemical distinctions, explore the profound impact of isotopic labeling in modern analytical and metabolic studies, and provide actionable experimental protocols.

Section 1: Fundamental Properties and Structural Distinctions

At their core, Diethyl Methylphosphonate and its ¹³C-labeled analog are chemically identical in terms of reactivity and physical behavior under most conditions.[1] The critical difference lies in the isotopic composition of the methyl group attached to the phosphorus atom.

Table 1: Comparative Physicochemical Properties

PropertyDiethyl Methylphosphonate (DEMP)Diethyl Methylphosphonate-¹³C (DEMP-¹³C)
Molecular Formula C₅H₁₃O₃P[2][3]¹³CC₄H₁₃O₃P[4]
Molecular Weight 152.13 g/mol [2][3]~153.13 g/mol [5]
CAS Number 683-08-9[2][3]1342310-32-0
Appearance Clear, colorless to pale yellow liquid[2]Colorless liquid[3]
Boiling Point 194 °C[2][6]Not significantly different from DEMP
Density 1.041 g/mL at 25 °C[2][6]Not significantly different from DEMP
Refractive Index n20/D 1.414[2]Not significantly different from DEMP

The single neutron difference in the ¹³C isotope imparts a mass difference of approximately 1 Dalton. While seemingly minor, this mass shift is the cornerstone of its utility in a host of advanced analytical applications.

Caption: Structural comparison of DEMP and DEMP-¹³C.

Section 2: The Power of the Stable Isotope Label: Core Applications

The incorporation of a stable isotope like ¹³C into a molecule creates a powerful analytical tool without altering the compound's fundamental chemical properties.[7] This makes DEMP-¹³C invaluable in fields requiring precise quantification and metabolic tracking.

The Gold Standard: Isotope Dilution Mass Spectrometry (IDMS)

The most significant application of DEMP-¹³C is as an internal standard for quantitative analysis using Isotope Dilution Mass Spectrometry (IDMS).[8][9] This technique is considered the gold standard for accurate quantification in complex matrices like biological fluids or environmental samples.[8]

The Causality Behind IDMS: The core principle of IDMS is the addition of a known quantity of the isotopically labeled standard (DEMP-¹³C) to a sample containing the unlabeled analyte of interest (DEMP) at the earliest stage of sample preparation.[10] Because the labeled and unlabeled compounds are chemically identical, they experience the same losses during extraction, purification, and analysis.[11] Any variations in sample handling or instrument response affect both compounds equally. By measuring the ratio of the mass spectrometric signal of the analyte to the internal standard, one can calculate the precise concentration of the analyte in the original sample, effectively nullifying the impact of experimental variability.[9][10]

Metabolic and Pharmacokinetic (ADME) Studies

In drug development, understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) is critical.[12][13] Stable isotope labeling allows researchers to trace the fate of a drug or its metabolites within a biological system with high precision.[1][12] When DEMP-¹³C is introduced, its metabolic products will also carry the ¹³C label, allowing for their unambiguous identification and quantification by mass spectrometry, even at very low concentrations.[13] This is crucial for identifying metabolic pathways and potential toxic byproducts.[12]

Section 3: Analytical Methodologies for Differentiation and Quantification

The ability to distinguish between DEMP and DEMP-¹³C is fundamental to their application. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed.

Mass Spectrometry (MS)

Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). This makes it the ideal technique for differentiating between DEMP and DEMP-¹³C.

  • Electron Ionization (EI-MS): In EI-MS, the molecular ion of DEMP will appear at an m/z of 152, while DEMP-¹³C will present a molecular ion at m/z 153.[5][14] The fragmentation patterns will be nearly identical, but each fragment containing the labeled methyl group will be shifted by +1 m/z unit.[14]

Table 2: Expected Mass Spectrometry Fragments

CompoundParent Ion (M+) [m/z]Key Fragment Ions [m/z]
DEMP 152124, 110, 97, 82, 65[14]
DEMP-¹³C 153125, 110, 98, 82, 65
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei.

  • ¹H NMR: The proton NMR spectra of DEMP and DEMP-¹³C will be very similar. However, the protons on the ¹³C-labeled methyl group will exhibit coupling to the ¹³C nucleus, resulting in a characteristic doublet for the methyl signal with a large coupling constant (J¹H–¹³C) of approximately 145 Hz.[15] This provides an unambiguous signature of the isotopic label.

  • ¹³C NMR: In the ¹³C NMR spectrum of DEMP-¹³C, the signal corresponding to the labeled methyl carbon will be significantly enhanced due to its 100% abundance in that position, compared to the natural 1.1% abundance of ¹³C.

  • ³¹P NMR: The phosphorus-31 NMR spectrum will also show coupling to the adjacent ¹³C nucleus in DEMP-¹³C, resulting in a doublet for the phosphorus signal, which would be a quartet in the unlabeled DEMP due to coupling with the three methyl protons.

Section 4: Experimental Protocol: Quantitative Analysis of DEMP in a Water Sample using ID-LC/MS

This protocol outlines a validated, self-validating system for the precise quantification of DEMP in a complex matrix, such as environmental water, using DEMP-¹³C as an internal standard.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC/MS Analysis cluster_data Data Processing Sample 1. Water Sample Collection Spike 2. Spike with known amount of DEMP-¹³C Sample->Spike Extract 3. Solid Phase Extraction (SPE) Spike->Extract Concentrate 4. Elute & Concentrate Extract->Concentrate Inject 5. Inject into LC/MS Concentrate->Inject Separate 6. Chromatographic Separation Inject->Separate Detect 7. Mass Spectrometry Detection (MRM Mode) Separate->Detect Integrate 8. Integrate Peak Areas (DEMP & DEMP-¹³C) Detect->Integrate Ratio 9. Calculate Area Ratio Integrate->Ratio Quantify 10. Quantify using Calibration Curve Ratio->Quantify

Caption: Workflow for quantitative analysis using ID-LC/MS.

Step-by-Step Methodology:

  • Preparation of Standards:

    • Prepare a stock solution of DEMP-¹³C in methanol at a certified concentration (e.g., 100 µg/mL). This will be the internal standard (IS) stock.

    • Prepare a series of calibration standards by spiking known, varying amounts of a certified DEMP standard solution into blank water. Each calibration standard must be spiked with a fixed amount of the DEMP-¹³C IS stock solution.

  • Sample Preparation:

    • Collect a precise volume of the water sample to be analyzed (e.g., 100 mL).

    • Add a precise volume of the DEMP-¹³C IS stock solution to the water sample. The key to the isotope dilution method is adding the standard at the very beginning.[10]

    • Perform a solid-phase extraction (SPE) to isolate and concentrate the analytes. Condition an appropriate SPE cartridge, load the spiked sample, wash away interferences, and elute the DEMP and DEMP-¹³C with a suitable organic solvent (e.g., ethyl acetate).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small, known volume of mobile phase (e.g., 1 mL).

  • LC/MS Analysis:

    • Instrumentation: Utilize a liquid chromatograph (LC) coupled to a triple quadrupole mass spectrometer (MS/MS).

    • Chromatography: Separate the analytes on a C18 column with a suitable mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid). The retention time for both DEMP and DEMP-¹³C should be identical.[16]

    • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity.[9]

      • MRM Transition for DEMP: Monitor the transition from the precursor ion (m/z 152) to a specific product ion (e.g., m/z 124).

      • MRM Transition for DEMP-¹³C: Monitor the transition from the precursor ion (m/z 153) to its corresponding product ion (e.g., m/z 125).

  • Data Analysis and Quantification:

    • Integrate the chromatographic peak areas for both the DEMP and DEMP-¹³C MRM transitions in both the calibration standards and the unknown samples.

    • For the calibration standards, plot the ratio of the DEMP peak area to the DEMP-¹³C peak area against the known concentration of DEMP. This will generate a calibration curve.

    • Calculate the peak area ratio for the unknown sample.

    • Determine the concentration of DEMP in the unknown sample by interpolating its peak area ratio on the calibration curve.[9]

This self-validating system ensures that any analyte loss during the extensive sample preparation process is accounted for, leading to highly accurate and reliable quantitative results.[8]

Section 5: Synthesis Considerations

The synthesis of unlabeled Diethyl Methylphosphonate is typically achieved via the Michaelis-Arbuzov reaction, where triethyl phosphite is reacted with a methyl halide.[17][18]

For Diethyl Methylphosphonate-¹³C, the synthesis follows a similar pathway, but utilizes an isotopically labeled starting material, such as ¹³C-methyl iodide.[15] The availability of high-purity labeled reagents is crucial for producing a high-quality internal standard.

Conclusion

The distinction between Diethyl Methylphosphonate and its ¹³C-labeled analog is a prime example of how subtle atomic-level modifications can create powerful tools for scientific investigation. While chemically interchangeable for most practical purposes, the mass difference of DEMP-¹³C enables its use as a superior internal standard for highly accurate and precise quantification via isotope dilution mass spectrometry. This capability is indispensable in regulated environments such as drug development and environmental monitoring, where data integrity is paramount. Understanding the principles behind isotopic labeling and the analytical techniques used to exploit it empowers researchers to generate more reliable and defensible scientific data.

References

  • The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences - Chemicals Knowledge Hub. (2023, June 15). Available from: [Link]

  • Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases - Metabolic Solutions. (2024, November 21). Available from: [Link]

  • Isotopic Labeling Services for Drug Discovery - ResolveMass Laboratories Inc. Available from: [Link]

  • Cas 683-08-9,Diethyl methylphosphonate - LookChem. Available from: [Link]

  • Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC - NIH. (2010, February 15). Available from: [Link]

  • Isotopic labeling of metabolites in drug discovery applications - PubMed. (2012, November 15). Available from: [Link]

  • Isotopic labelling of drugs and nanoparticles - INIS-IAEA. (2021, March 15). Available from: [Link]

  • Diethyl methylphosphonate | C5H13O3P | CID 12685 - PubChem - NIH. Available from: [Link]

  • STABLE ISOTOPE DILUTION ASSAY MASS SPECTROMETRY IN FLAVOUR RESEARCH: INTERNAL STANDARD AND CALIBRATION ISSUES - Dr. Imre Blank's Homepage. Available from: [Link]

  • Synthesis of 13C- and 14C-labeled dinucleotide mRNA cap analogues for structural and biochemical studies - PMC. (2012, May 4). Available from: [Link]

  • diisopropyl methylphosphonate - Organic Syntheses Procedure. Available from: [Link]

  • Phosphonate synthesis by substitution or phosphonylation - Organic Chemistry Portal. Available from: [Link]

Sources

Safety data sheet SDS for Diethyl Methylphosphonate-13C

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Safety and Methodological Guide for Diethyl Methylphosphonate-13C (DEMP-13C)

Executive Summary

Diethyl methylphosphonate-13C (DEMP-13C) is a stable, isotopically labeled organophosphorus compound of critical importance to two distinct scientific domains: chemical defense and pharmaceutical development. In defense research, DEMP serves as a premier simulant for G-series chemical warfare agents (CWAs) like Sarin (GB), allowing researchers to evaluate barrier material permeation and decontamination efficacy without the lethal risks of actual nerve agents[1]. In drug development, DEMP-13C acts as an essential synthetic precursor and isotopic tracer for phosphonate-based antiviral and anticancer prodrugs, enabling high-resolution tracking of absorption, distribution, metabolism, and excretion (ADME) profiles[2].

As a Senior Application Scientist, I have designed this whitepaper to move beyond a standard Safety Data Sheet (SDS). This guide synthesizes the physicochemical causality behind DEMP-13C’s hazards with field-proven, self-validating protocols for its safe manipulation and analytical tracking.

Physicochemical Profiling & Hazard Causality

To handle DEMP-13C safely, one must understand the mechanistic divergence between this simulant and the lethal agents it mimics. Sarin possesses a highly labile phosphorus-fluorine (P-F) bond that rapidly phosphorylates the catalytic serine residue in acetylcholinesterase (AChE), causing irreversible enzyme inhibition and lethal cholinergic crisis.

DEMP replaces this fluoride leaving group with an ethoxy group. The resulting P-O-CH2CH3 linkage is highly stable against nucleophilic attack under physiological conditions, rendering DEMP incapable of AChE inhibition[3]. However, the phosphorus center retains significant electrophilicity, and the molecule is highly lipophilic. This allows DEMP to penetrate and disrupt lipid bilayers in the epidermis and mucosal membranes, causing localized inflammation and irritation[4].

Consequently, DEMP is classified under the Globally Harmonized System (GHS) as a Category 2 Skin and Eye Irritant (H315, H319) and a Category 3 Specific Target Organ Toxicant for single exposure (STOT SE 3, H335) targeting the respiratory tract[5].

Table 1: Physicochemical and Hazard Profile of DEMP-13C
ParameterValue / ClassificationCausality / Implication
CAS Number 1342310-32-0 (13C Labeled)[6]Unique identifier for the isotopically labeled variant.
Molecular Weight 153.12 g/mol Slightly higher than unlabeled DEMP (152.13 g/mol )[7] due to the 13C isotope.
Boiling Point 194 °C[7]Low volatility at room temperature, but forms hazardous vapors if heated.
Flash Point 75 °C (Closed Cup)[7]Combustible liquid (Category 4). Requires storage away from ignition sources.
Primary Hazards H315, H319, H335[5]Causes skin/eye irritation and respiratory tract irritation via mucosal interaction.

Engineering Controls & Self-Validating Handling Protocols

Safety in the laboratory is not achieved through passive compliance, but through self-validating systems—protocols where the success of one step inherently verifies the safety of the next.

Self-Validating Setup Protocol:

  • Airflow Verification: Before opening the DEMP-13C container, verify the Class II fume hood face velocity is ≥ 100 fpm. Validation: Use a digital anemometer or a simple tissue paper test at the sash to visually confirm negative pressure.

  • PPE Selection: Don double nitrile gloves, splash-proof safety goggles, and a lab coat. Causality: Nitrile provides a temporary barrier against lipophilic organophosphonates, but double-gloving ensures that if the outer layer is breached, the inner layer remains intact while the outer is discarded.

  • Respirator Readiness: Maintain an ABEK-rated respirator on standby. Causality: ABEK filters are specifically designed to trap organic vapors and acidic gases, neutralizing the STOT SE 3 respiratory hazard[7].

  • Dispensing: Utilize gas-tight syringes for all transfers. Validation: A closed-system transfer inherently prevents aerosolization, validating atmospheric containment.

HandlingWorkflow Start Risk Assessment & PPE Verification Hood Transfer to Class II Fume Hood Start->Hood Dispense Dispense DEMP-13C (Closed System) Hood->Dispense Spill Accidental Spill or Exposure? Dispense->Spill Decon Decontaminate with Alkaline Solution Spill->Decon Yes (Spill) Wash Flush Eyes/Skin (15 mins) Spill->Wash Yes (Exposure) Proceed Proceed to Synthesis/NMR Spill->Proceed No

Workflow for safe handling and emergency response for DEMP-13C.

Experimental Methodology: 13C-NMR Tracing of Photocatalytic Degradation

Because DEMP is a recognized simulant for CWA permeation and degradation[1], researchers frequently evaluate its breakdown using advanced oxidation processes (AOPs).

The Causality of Isotopic Choice: Why use DEMP-13C instead of standard 31P-NMR? While 31P-NMR tracks the phosphorus center, the 13C label on the methyl group (P-13CH3) provides unambiguous resolution of the carbon-phosphorus (C-P) bond cleavage. This cleavage is the rate-limiting step in the complete environmental mineralization of organophosphonates[8].

Step-by-Step Degradation Assay:

  • Matrix Preparation: Suspend 1.0 mg/mL of titanium dioxide (TiO2) nanoparticles in 18 MΩ·cm ultrapure water within a quartz photoreactor.

  • Simulant Spiking: Inject DEMP-13C to achieve a final concentration of 5.0 mM. Seal the reactor with a PTFE septum. Validation: The sealed septum prevents the loss of volatile intermediates, ensuring mass balance integrity.

  • Photocatalysis: Irradiate the suspension using a 254 nm UV source under continuous magnetic stirring (500 rpm) to generate hydroxyl radicals (•OH)[9].

  • Sampling & Quenching: At intervals (0, 30, 60, 120 min), extract 1.0 mL aliquots using a gas-tight syringe. Immediately centrifuge at 12,000 x g for 5 minutes. Causality: Centrifugation pellets the TiO2, effectively quenching the photocatalytic reaction by removing the catalyst from the optical path.

  • NMR Acquisition: Transfer 600 µL of the clarified supernatant to a 5 mm NMR tube. Add 60 µL of Deuterium Oxide (D2O). Validation: The D2O provides a deuterium lock signal, which self-validates the magnetic field stability of the spectrometer during the long acquisition times required for 13C-NMR.

  • Analysis: Quantify the decay of the DEMP-13C peak and the emergence of downstream metabolites: ethyl methylphosphonate-13C (EMP-13C) and methylphosphonic acid-13C (MPA-13C)[9].

DegradationPathway DEMP DEMP-13C (Sarin Simulant) OH_Radical Hydroxyl Radical (•OH) or Hydrolysis DEMP->OH_Radical Oxidation/Hydrolysis EMP Ethyl Methylphosphonate-13C (EMP-13C) OH_Radical->EMP - Ethanol MPA Methylphosphonic Acid-13C (MPA-13C) EMP->MPA - Ethanol Mineral Mineralization (PO4 3-, CO2, H2O) MPA->Mineral Advanced Oxidation

Degradation pathway of DEMP-13C into methylphosphonic acid and mineralized products.

References

Sources

Diethyl Methylphosphonate-13C chemical precursors and synthesis pathways

Diethyl Methylphosphonate- C (DEMP- C): Precursor Synthesis, Mechanistic Pathways, and Analytical Characterization

Executive Summary

Diethyl methylphosphonate (DEMP) is a pentavalent organophosphorus compound that serves as a fundamental building block in the synthesis of agrochemicals, phosphonated prodrugs, and as a critical surrogate marker for Chemical Weapons Convention (CWC) verification[1]. The stable isotope-labeled variant, Diethyl Methylphosphonate-


Chemical Precursors and the Michaelis-Arbuzov Mechanism

The synthesis of DEMP-

Michaelis-Arbuzov reaction2
The Precursors
  • Triethyl Phosphite (

    
    ) : A trivalent phosphorus (P(III)) compound acting as a potent nucleophile.
    
  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    C-Methyl Iodide (
    
    
    )
    : The electrophilic isotopic precursor. Methyl iodide is chosen over other halides (like chlorides or bromides) because the high polarizability of the iodine atom facilitates rapid nucleophilic substitution, and the resulting iodide ion is an excellent leaving group and subsequent nucleophile.
Mechanistic Pathway

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Attack : The electron-rich lone pair on the trivalent phosphorus atom of triethyl phosphite attacks the electrophilic

    
    C carbon of 
    
    
    C-methyl iodide via an
    
    
    mechanism. This forms a transient, positively charged phosphonium intermediate.
  • Dealkylation : The displaced iodide anion (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) attacks one of the electrophilic ethoxy carbon atoms of the intermediate. This cleaves the carbon-oxygen bond, collapsing the intermediate into the thermodynamically stable pentavalent P(V) phosphoryl core (
    
    
    ) of DEMP-
    
    
    C, while expelling ethyl iodide as a byproduct.

GP_OEt3Triethyl PhosphiteP(OEt)3(Nucleophile)ReactionMichaelis-ArbuzovReaction (80 °C)P_OEt3->ReactionMeI_13C13C-Methyl Iodide13CH3I(Electrophile)MeI_13C->ReactionPhosphoniumPhosphonium Intermediate[(EtO)3P+-13CH3] I-Reaction->Phosphonium SN2 AttackDEMP_13CDEMP-13C13CH3P(O)(OEt)2Phosphonium->DEMP_13C DealkylationEtIEthyl IodideEtI (Byproduct)Phosphonium->EtI

Figure 1: Michaelis-Arbuzov mechanistic pathway for the synthesis of DEMP-13C.

Experimental Protocol: Synthesis of DEMP- C

Causality in Experimental Design

Standard Arbuzov reactions typically employ a vast excess of the alkyl halide to drive the reaction to completion[1]. However, in isotopic synthesis,

stoichiometry must be inverted

Furthermore,

sealed pressure vessel (Q-Tube)1
Quantitative Reaction Parameters
ParameterValueRationale
Molar Ratio 1.1 : 1.0 (

:

)
Inverted stoichiometry maximizes conversion of the expensive

C label.
Temperature 80 °CProvides sufficient thermal energy to overcome the activation barrier of the Arbuzov rearrangement[1].
Time 24 HoursEnsures complete consumption of the limiting isotopic reagent[1].
Vessel Type Sealed Pressure TubePrevents volatilization and loss of

[1].
Atmosphere Anhydrous Nitrogen (

)
Prevents competitive hydrolysis of triethyl phosphite.
Step-by-Step Methodology
  • Reagent Preparation : Dry triethyl phosphite over activated 4Å molecular sieves for 24 hours prior to use to eliminate trace moisture.

  • Vessel Loading : In a nitrogen-purged glovebox, add

    
    C-methyl iodide (1.0 eq, limiting reagent) to a 12 mL heavy-walled Q-Tube equipped with a magnetic stir bar.
    
  • Controlled Addition : Chill the vessel to 0–5 °C using an ice bath. Slowly add triethyl phosphite (1.1 eq) dropwise. Self-Validation Check: The initial nucleophilic attack is exothermic; maintaining a low temperature prevents premature pressure buildup.

  • Thermal Activation : Seal the pressure tube tightly with a Teflon-lined cap. Transfer the vessel to a heating block set to 80 °C and stir vigorously for 24 hours[1].

  • In-Process Validation : Cool a small aliquot and analyze via

    
    P NMR. The reaction is complete when the phosphite signal (~138 ppm) is entirely replaced by the phosphonate signal (~30 ppm).
    
  • Purification : Transfer the crude mixture to a short-path vacuum distillation apparatus. Evaporate the highly volatile ethyl iodide byproduct and any unreacted triethyl phosphite under reduced pressure to yield DEMP-

    
    C as a colorless oil[1].
    

GStep11. Reagent PrepAnhydrous ConditionsStep22. Sealed VesselPrevent 13CH3I LossStep1->Step2Step33. Thermal Activation80°C for 24hStep2->Step3Step44. Vacuum DistillationRemove EtI & P(OEt)3Step3->Step4Step55. CharacterizationNMR & GC-MSStep4->Step5

Figure 2: Step-by-step experimental workflow for DEMP-13C synthesis and isolation.

Analytical Validation and Data Presentation

Rigorous analytical characterization is required to confirm both the structural integrity and the isotopic enrichment of DEMP-

Because the




3

doublet of doublets

NMR Chemical Shifts for DEMP- C
NucleusChemical Shift (

, ppm)
Multiplicity & Coupling Constants (Hz)Assignment

P{

H}
29.85SingletP(V) Phosphonate core[3]

C{

H}
11.77Doublet,


C-Methyl group
(Highly enriched)[3]

C{

H}
61.41Doublet,

Ethoxy

[3]

C{

H}
16.44Doublet of doublets,

Ethoxy

[3]

H
1.46Doublet of doublets,


C-Methyl protons
[3]

H
4.09MultipletEthoxy

protons[3]

H
1.33Triplet,

Ethoxy

protons[3]

Note: Mass Spectrometry (GC-MS) will show a molecular ion peak


3

Applications in Drug Development

The P–C bond is highly resistant to enzymatic hydrolysis (unlike the P–O bond in phosphate esters), making phosphonates excellent bioisosteres for phosphates in drug design[2]. DEMP-


References

  • Understanding Synthesis Parameters for Thionation of Phosphonates Associated with the Chemical Weapons Convention through Principal Component Analysis SciELO URL:[Link]

  • Michaelis–Arbuzov reaction Grokipedia URL:[Link]

  • Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction MDPI URL:[Link]

Technical Guide: Applications of 13C-Labeled Organophosphonates in Research

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide addresses the synthesis, characterization, and biological application of


C-labeled organophosphonates . Unlike standard phosphates (C-O-P), organophosphonates possess a direct carbon-phosphorus (C-P) bond, rendering them resistant to enzymatic hydrolysis by phosphatases. This metabolic stability, combined with the unique spin-spin coupling between 

C and

P nuclei, makes them powerful tools for metabolic flux analysis (MFA), enzyme inhibition studies, and non-radioactive pharmacokinetic tracking.

Part 1: Structural Dynamics & NMR Characterization

The defining feature of


C-labeled organophosphonates is the heteronuclear spin coupling between the enriched Carbon-13 nucleus (spin 1/2) and the naturally abundant Phosphorus-31 nucleus (spin 1/2, 100% abundance). This interaction provides a self-validating spectral signature that distinguishes the labeled compound from background noise and endogenous metabolites.
The Diagnostic Signature: J-Coupling

In NMR spectroscopy, the magnitude of the coupling constant (


) is directly related to the electronic environment and bond distance. For 

C-labeled phosphonates, the one-bond coupling (

) is significantly larger than typical C-H or C-C couplings, serving as an immediate confirmation of synthesis success.
Coupling TypeBond DescriptionTypical Value Range (Hz)Diagnostic Utility

Direct C-P bond130 – 180 Hz Confirmation of phosphonate formation (vs. phosphate ester).

Geminal (C-C-P)4 – 20 Hz Determination of substitution patterns at the

-carbon.

Vicinal (C-C-C-P)4 – 18 Hz Stereochemical analysis (Karplus relationship dependence).
Spin System Visualization

The following diagram illustrates the spin interaction network utilized in triple-resonance NMR experiments (e.g., H-C-P correlation) to validate the labeled scaffold.

NMR_Spin_System P31 31P Nucleus (100% Abundance) C13 13C Label (Enriched) P31->C13 1J_CP Coupling (>130 Hz) Detector NMR Detector (FID) P31->Detector Decoupling/Editing H1 1H Protons (Alpha Position) C13->H1 1J_CH Coupling (~125-160 Hz) C13->Detector Signal Acquisition H1->P31 2J_HP Coupling

Figure 1: Heteronuclear spin system showing the dominant


 coupling pathway used for structural verification.

Part 2: Synthetic Pathways (The Michaelis-Arbuzov Protocol)

The most robust method for introducing a


C label into a phosphonate scaffold is the Michaelis-Arbuzov reaction . This pathway involves the reaction of a trialkyl phosphite with a 

C-labeled alkyl halide.
Mechanism and Causality

The reaction proceeds via an


 attack of the phosphorus lone pair on the electrophilic carbon of the alkyl halide.[1] This forms a phosphonium intermediate, which is subsequently dealkylated by the halide anion.[2]
  • Why use

    
    C-Alkyl Halides?  They are commercially available precursors that allow the label to be placed precisely at the P-C bond interface, maximizing the NMR signal intensity (
    
    
    
    ).
  • Critical Control Point: The reaction requires high heat (typically >120°C) to drive the dealkylation step.[3] However, volatile

    
    C-halides (e.g., 
    
    
    
    CH
    
    
    I) require sealed tube conditions or reflux condensers to prevent loss of the expensive isotope.
Standard Operating Procedure (SOP)

Objective: Synthesis of Diethyl [1-


C]methylphosphonate.
  • Reagents:

    • Triethyl phosphite (

      
      ): 1.2 equivalents (Excess ensures complete consumption of the expensive label).
      
    • [

      
      C]Methyl Iodide (
      
      
      
      CH
      
      
      I): 1.0 equivalent (Limiting reagent).
  • Setup:

    • Flame-dried Schlenk flask equipped with a reflux condenser and

      
       inlet.
      
  • Procedure:

    • Step A: Cool

      
       to 0°C to minimize exothermic volatility upon addition.
      
    • Step B: Add

      
      CH
      
      
      
      I dropwise.
    • Step C: Gradually heat to 100-120°C. The evolution of ethyl iodide (byproduct) indicates reaction progress.

    • Step D: Maintain temperature for 4 hours.

    • Step E: Remove excess

      
       via vacuum distillation.
      
  • Validation:

    • Acquire

      
      P NMR.[4][5][6] Product should appear ~30 ppm.
      
    • Acquire

      
      C NMR.[6][7] Look for doublet at ~10-15 ppm with 
      
      
      
      Hz.

Arbuzov_Mechanism Reactants Trialkyl Phosphite + 13C-Alkyl Halide Intermediate Phosphonium Salt Intermediate [RP(OR)3]+ X- Reactants->Intermediate SN2 Attack (Heat) Transition Nucleophilic Attack by Halide (X-) Intermediate->Transition Dealkylation Products 13C-Phosphonate + Alkyl Halide Transition->Products P=O Bond Formation

Figure 2: The Michaelis-Arbuzov pathway for generating the C-P bond using isotopically enriched precursors.

Part 3: Biological Applications & Metabolic Flux Analysis (MFA)[8]

Stability: The C-P vs. C-O-P Advantage

In drug development, the primary failure mode for phosphate-based drugs (e.g., nucleotide analogs) is rapid hydrolysis by alkaline phosphatases.

  • Phosphates (C-O-P): Labile. Half-life in plasma is often minutes.

  • Phosphonates (C-P): Stable. The C-P bond is resistant to hydrolytic cleavage, allowing the molecule to penetrate cells and act as a "Trojan horse" or transition state inhibitor.

Protocol: 13C-Phosphonate Tracing

This protocol describes using a


C-phosphonate to track cellular uptake and metabolic stability without using radioactivity.

Experimental Workflow:

  • Cell Culture: Seed HeLa or HEK293 cells in 6-well plates (

    
     cells/well).
    
  • Pulse: Replace media with physiological buffer containing 100

    
    M 
    
    
    
    C-Phosphonate.
  • Incubation: Time points at 0, 1, 4, and 24 hours.

  • Quench & Extraction:

    • Wash cells 3x with ice-cold PBS (removes extracellular tracer).

    • Add 80% MeOH (-80°C) to lyse cells and quench metabolism.

    • Scrape and centrifuge (14,000 x g, 10 min).

  • Analysis (LC-MS/MS or NMR):

    • NMR: Resuspend dried extract in

      
      . Look for the specific 
      
      
      
      doublet.
    • MS: Track the Mass Shift (

      
      ).
      

MFA_Workflow Media Media + 13C-Phosphonate Cells Cell Incubation (0-24h) Media->Cells Uptake Extract Metabolite Extraction (80% MeOH) Cells->Extract Quench Analysis LC-MS / NMR Analysis Extract->Analysis Detection Data Flux Map / Stability Profile Analysis->Data Quantification

Figure 3: Workflow for metabolic tracing using stable isotope-labeled phosphonates.

Case Study: Transition State Analogs

Phosphonates are tetrahedral, mimicking the transition state of ester hydrolysis. By labeling the phosphonate carbon with


C, researchers can measure the binding affinity to the enzyme active site using NMR titration .
  • Observation: As the inhibitor binds to the protein, the

    
    C signal broadens and shifts (Chemical Shift Perturbation) due to the change in correlation time (
    
    
    
    ) of the macromolecular complex.

References

  • Michaelis-Arbuzov Reaction Fundamentals

    • Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov rearrangement. Chemical Reviews.
  • NMR Coupling Constants in Organophosphorus Compounds

    • Kalinowitz, et al. (2025). NMR Coupling Constants - Chemical Instrumentation Facility.
  • Biological Stability of C-P Bonds

    • Quinn, J. P., et al. (2007). New ways to break an old bond: the bacterial carbon-phosphorus hydrolases. Environmental Microbiology.
  • 13C Metabolic Flux Analysis

    • Antoniewicz, M. R. (2015). 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism.
  • Phosphon

    • Pradere, U., et al. (2021). Phosphonate Chemistry in Drug Design and Development. Frontiers in Chemistry.

Sources

A Researcher's Guide to Determining the Solubility of Diethyl Methylphosphonate-13C in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and determine the solubility of Diethyl Methylphosphonate-13C (DEMP-13C) in various organic solvents. In the absence of specific published quantitative data for this isotopically labeled compound, this guide leverages the known physicochemical properties of its unlabeled analogue, Diethyl Methylphosphonate (DEMP), as a baseline. The core of this document is a detailed, field-proven experimental protocol based on the isothermal shake-flask method, enabling researchers to generate reliable and reproducible solubility data in their own laboratory settings. This guide explains the causality behind experimental choices, outlines a self-validating system for data integrity, and is grounded in authoritative references.

Introduction: The Significance of Solubility Data for Diethyl Methylphosphonate-13C

Diethyl Methylphosphonate-13C (DEMP-13C) is a stable isotope-labeled organophosphorus compound. Such labeled compounds are invaluable tools in various research applications, including as internal standards in mass spectrometry-based quantitative analysis, for tracing metabolic pathways, and in mechanistic studies of chemical reactions. For any of these applications, a thorough understanding of the compound's solubility in relevant organic solvents is a critical prerequisite.

Solubility data dictates the choice of solvents for:

  • Reaction Media: Ensuring reactants are in the same phase for optimal reaction kinetics.

  • Purification Processes: Selecting appropriate solvents for techniques like chromatography and crystallization.

  • Formulation Development: Creating stable solutions of known concentrations for assays and product development.

  • Analytical Method Development: Preparing stock solutions and calibration standards for techniques such as HPLC and GC.

This guide provides the necessary theoretical background and practical, step-by-step instructions to empower researchers to determine the solubility of DEMP-13C in their specific solvents of interest.

Physicochemical Profile: Diethyl Methylphosphonate as a Proxy

Table 1: Physicochemical Properties of Diethyl Methylphosphonate (DEMP)

PropertyValueSource(s)
Molecular Formula C₅H₁₃O₃P
Molecular Weight 152.13 g/mol
Appearance Clear, colorless to pale yellow liquid[2][3]
Density 1.041 g/mL at 25 °C[3]
Boiling Point 194 °C[3]
Flash Point 75 °C (167 °F) - closed cup
Refractive Index n20/D 1.414[3]
Qualitative Solubility Miscible with water; Slightly soluble in chloroform and methanol.[2][3][4]
Stability Hygroscopic[2][3]

The "like dissolves like" principle is a foundational concept in predicting solubility.[5] DEMP, with its polar phosphoryl group (P=O) and ester linkages, alongside nonpolar ethyl and methyl groups, exhibits an intermediate polarity. This structure suggests it will have some degree of solubility in a range of solvents. Its miscibility with water indicates the dominance of the polar phosphoryl group in aqueous environments.[3][6] Its slight solubility in less polar solvents like chloroform highlights the influence of the alkyl groups.

Experimental Determination of Solubility: The Isothermal Shake-Flask Method

To generate precise and accurate solubility data, a robust experimental protocol is essential. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a solvent.[7][8] This method involves creating a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solute.

Rationale for Method Selection

The shake-flask method is chosen for its gold-standard status in solubility determination, as referenced in standards like ASTM E1148.[9][10] It is designed to ensure that a true thermodynamic equilibrium is reached between the undissolved solute and the solvent, which is the definition of a saturated solution. This approach is superior to kinetic solubility measurements, which can often overestimate solubility, as it allows sufficient time for the dissolution process to complete.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep1 Add excess DEMP-13C to known volume of solvent in a sealed vial prep2 Place vial in a temperature- controlled shaker bath prep1->prep2 Seal securely equil Agitate at constant temperature (e.g., 25°C) for 24-48 hours prep2->equil Set T & time sep1 Allow solution to settle equil->sep1 Confirm excess solute remains undissolved sep2 Centrifuge to pellet undissolved solute sep1->sep2 sep3 Filter supernatant using a chemically inert (e.g., PTFE) syringe filter sep2->sep3 Careful aspiration ana1 Prepare serial dilutions of the clear filtrate sep3->ana1 Collect clear saturated solution ana2 Analyze by a suitable quantitative method (e.g., GC, LC-MS) ana1->ana2 ana3 Determine concentration against a calibration curve ana2->ana3 Compare to standards

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Step-by-Step Protocol

This protocol is designed to be a self-validating system. By taking samples at multiple time points (e.g., 24h and 48h), you can confirm that equilibrium has been reached when the measured concentrations are consistent within the analytical error of your chosen method.

Materials and Equipment:

  • Diethyl Methylphosphonate-13C (solute)

  • High-purity organic solvents (e.g., HPLC grade)

  • Analytical balance

  • Class A volumetric flasks and pipettes

  • Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

  • Temperature-controlled orbital shaker or incubator

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • Autosampler vials for analysis

  • Quantitative analytical instrument (e.g., GC-FID, LC-MS)

Procedure:

  • Preparation of the Slurry:

    • To a series of glass vials, add a measured volume (e.g., 2.0 mL) of the desired organic solvent.

    • Add an excess amount of DEMP-13C to each vial. "Excess" means adding enough compound so that a visible amount of undissolved liquid remains at the end of the experiment. Since DEMP-13C is a liquid, start by adding approximately 5-10% of the solvent volume (e.g., 100-200 µL for 2 mL of solvent) and add more if it completely dissolves.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C).

    • Agitate the vials at a constant speed for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[7]

  • Phase Separation (Critical Step):

    • After the equilibration period, visually confirm that excess undissolved DEMP-13C is still present.

    • Allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the undissolved material to settle.

    • To ensure complete removal of undissolved micro-droplets, centrifuge the vials at a moderate speed (e.g., 3000 rpm for 15 minutes).

    • Carefully draw the supernatant (the clear, saturated solution) into a syringe. Avoid disturbing the undissolved layer.

    • Attach a chemically inert syringe filter (e.g., 0.22 µm PTFE) to the syringe and dispense the clear filtrate into a clean autosampler vial for analysis. This filtration step is crucial to remove any remaining undissolved particles.

  • Quantification:

    • Prepare a series of accurate calibration standards of DEMP-13C in the same solvent used for the solubility test.

    • Analyze the filtered, saturated solution using a validated analytical method (e.g., GC-FID or LC-MS). If the concentration is above the linear range of the calibration curve, perform and record an accurate volumetric dilution of the filtrate before analysis.

    • Determine the concentration of DEMP-13C in the saturated solution by comparing its response to the calibration curve.

  • Data Reporting:

    • Calculate the solubility, accounting for any dilutions made.

    • Report the solubility in standard units, such as mg/mL or mol/L, and always specify the temperature at which the measurement was made.

Factors Influencing Solubility

The solubility of DEMP-13C will be governed by several key factors:

  • Solvent Polarity: As predicted by the "like dissolves like" principle, solubility will be highest in solvents with similar polarity.[11] Polar aprotic solvents like DMSO or acetonitrile may be effective due to their ability to interact with the polar phosphoryl group.[12] Less polar solvents like toluene or hexane are expected to show lower solubility.

  • Temperature: The effect of temperature on solubility depends on the thermodynamics of the dissolution process.[13] For most liquid-liquid systems, solubility increases with temperature, but this is not universal and must be determined experimentally.

  • Presence of Impurities: The purity of both the DEMP-13C and the solvent can significantly impact solubility measurements. Use high-purity materials to ensure accurate results.

Safety and Handling

While specific toxicity data for DEMP-13C is not available, the unlabeled Diethyl Methylphosphonate provides a basis for safe handling procedures.

  • Hazards: DEMP is classified as causing skin and serious eye irritation, and may cause respiratory irritation. It is a combustible liquid.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat when handling the compound.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[6] Avoid contact with skin and eyes. Keep away from strong oxidizing agents and strong bases.[6]

  • Storage: DEMP is hygroscopic.[2][3] Store in a tightly closed container in a cool, dry place, under an inert atmosphere if possible.

Conclusion

This guide provides the essential scientific framework and a detailed, actionable protocol for researchers to determine the solubility of Diethyl Methylphosphonate-13C in organic solvents. By following the isothermal shake-flask method, scientists can generate the reliable, quantitative data necessary for advancing their research in drug development and other chemical sciences. Adherence to the principles of equilibrium, careful phase separation, and accurate quantification will ensure the integrity of the results.

References

  • LookChem. (n.d.). Cas 683-08-9, Diethyl methylphosphonate. Retrieved from [Link]

  • ASTM International. (2008). E1148-02(2008) Standard Test Method for Measurements of Aqueous Solubility. Retrieved from [Link]

  • ASTM International. (2010). E1148 Standard Test Method for Measurements of Aqueous Solubility. Retrieved from [Link]

  • OECD. (2002). SIDS Initial Assessment Report for Dimethyl Phosphonate. Retrieved from [Link]

  • Future University in Egypt. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from [Link]

  • ASTM International. (2002). E1148-02 Standard Test Method for Measurements of Aqueous Solubility. Retrieved from [Link]

  • Chem-Impex International. (n.d.). Diethyl methylphosphonate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12958, Dimethyl methylphosphonate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12685, Diethyl methylphosphonate. Retrieved from [Link]

  • Scribd. (n.d.). ASTM 1148 Solubilidad en Agua. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Automated Screening of Aqueous Compound Solubility in Drug Discovery. Retrieved from [Link]

  • Lund University Publications. (2009). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Cengage. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Education.com. (n.d.). Testing the Solubility of Common Liquid Solvents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. Retrieved from [Link]

  • NIST. (n.d.). Diethyl methanephosphonate. In NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl methylphosphonate. Retrieved from [Link]

  • LookChem. (2024). Dimethyl sulfoxide: the universal solvent for industry and science. Retrieved from [Link]

  • Haz-Map. (n.d.). Diethyl ((diethanolamino)methyl)phosphonate. Retrieved from [Link]

  • ResearchGate. (2018). STUDY ON THE SYNTHESIS OF DIETHYL METHYL-PHOSPHONITE. Retrieved from [Link]

Sources

Technical Guide: Isotopic Enrichment Levels of Diethyl Methylphosphonate-13C

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diethyl Methylphosphonate-13C (DEMP-13C) is a stable isotope-labeled organophosphorus compound primarily utilized as a non-toxic simulant for G-series nerve agents (e.g., Sarin, Soman) and V-series agents (e.g., VX) in detection and decontamination research. Its core value lies in the isotopic enrichment level of the methyl-carbon bond (


), which typically exceeds 99 atom % .

High isotopic enrichment is critical for Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) applications, where it serves as an internal standard or a metabolic tracer. This guide details the technical specifications, synthesis pathways, and self-validating protocols for quantifying the isotopic enrichment of DEMP-13C.

Chemical & Isotopic Specifications

The utility of DEMP-13C is defined by its isotopic purity. Unlike chemical purity (absence of side products), isotopic enrichment refers to the fraction of specific atoms that are


 rather than the natural abundance 

(1.1%).
Table 1: Technical Specifications of DEMP-13C
PropertySpecificationNotes
Chemical Formula

Label is on the P-methyl group.[1]
Molecular Weight 153.13 g/mol +1 Da shift vs. natural DEMP (152.13).
Isotopic Enrichment ≥ 99 atom %

Industry standard for tracer studies.
Chemical Purity ≥ 98% (GC/NMR)Crucial to avoid ghost peaks in

NMR.
Appearance Colorless LiquidHygroscopic; store under inert gas.
CAS Number 1342310-32-0Specific to the

-methyl isotopologue.
The "99% Rule" in Application

For metabolic flux analysis or degradation studies, an enrichment level of <99% introduces kinetic ambiguity. In ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 NMR, a 1% impurity of 

is negligible. However, in quantitative Mass Spectrometry (qMS), the presence of unlabeled material can skew the M+0/M+1 ratio, complicating the limit of detection (LOD) calculations for trace analysis.

Synthesis & Enrichment Assurance

The synthesis of DEMP-13C relies on the Michaelis-Arbuzov reaction , a fundamental pathway in organophosphorus chemistry.[2][3] To ensure high isotopic enrichment, the reaction utilizes Methyl Iodide-13C (


)  as the alkylating agent.
Mechanism of Isotope Transfer
  • Nucleophilic Attack: The lone pair on the phosphorus of Triethyl Phosphite attacks the electrophilic

    
     of Methyl Iodide-13C.
    
  • Intermediate Formation: A triethoxy(methyl-13C)phosphonium iodide intermediate is formed.

  • Dealkylation: The iodide anion attacks one of the ethyl groups via

    
    , displacing the phosphonate ester and yielding Ethyl Iodide as a byproduct.
    

This pathway is preferred because the C-P bond formation is irreversible under these conditions, preventing isotopic scrambling.

Diagram 1: Michaelis-Arbuzov Synthesis Pathway

ArbuzovSynthesis Reactants Reactants Triethyl Phosphite + 13CH3-I Intermediate Phosphonium Intermediate [(EtO)3-P-13CH3]+ I- Reactants->Intermediate Nucleophilic Attack Transition Dealkylation (SN2) Intermediate->Transition Heat / Reflux Product Product Diethyl Methylphosphonate-13C Transition->Product C-P Bond Fixed Byproduct Byproduct Ethyl Iodide Transition->Byproduct Leaving Group

Caption: The Michaelis-Arbuzov pathway ensures the


 label from Methyl Iodide is exclusively transferred to the P-Methyl position without scrambling.

Protocol: Analytical Verification of Enrichment

Trusting the Certificate of Analysis (CoA) is standard, but verifying enrichment is a requirement for rigorous GLP studies. The following protocol uses Proton (


) NMR  to quantify 

enrichment without needing a dedicated

quantitative run, utilizing the heteronuclear coupling constants.
The Self-Validating NMR Protocol

Theory: The methyl protons attached to a


 atom exhibit a massive coupling constant (

), splitting the signal into a wide doublet. Protons attached to any residual

(impurity) do not show this splitting; they appear as a central singlet (or doublet split only by Phosphorus).

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve 10 mg of DEMP-13C in 600 µL of

      
      .
      
    • Ensure the solvent is dry to prevent hydrolysis to mono-ethyl esters.

  • Acquisition:

    • Run a standard

      
       NMR (min. 400 MHz).
      
    • Crucial: Do not use

      
       decoupling during acquisition.
      
  • Signal Analysis (The P-Methyl Region ~1.5 ppm):

    • 
      -Labeled Species:  You will see a large doublet (due to 
      
      
      
      ) which is further split by
      
      
      (
      
      
      ). This appears as a "doublet of doublets" (dd) or two distinct multiplets separated by ~128 Hz.
    • 
      -Unlabeled Species:  You will look for a central doublet (split only by 
      
      
      
      ) exactly in the center of the huge
      
      
      doublet.
  • Calculation:

    • Integrate the area of the

      
       satellites (
      
      
      
      ).
    • Integrate the area of the central

      
       impurity peaks (
      
      
      
      ).
    • Enrichment % =

      
      
      

Self-Validation Check: If the calculated enrichment is <98%, check for solvent peaks overlapping the region. The symmetry of the


 satellites confirms the integration baseline is correct.
Diagram 2: Analytical Decision Matrix

AnalyticalWorkflow Start Start: DEMP-13C Sample H1NMR 1H NMR (Coupled) Start->H1NMR CheckSplit Analyze P-CH3 Region (~1.5 ppm) H1NMR->CheckSplit Satellites Observe 1J(CH) Satellites (Wide Split ~128Hz) CheckSplit->Satellites Central Observe Central 12C Peak? Satellites->Central Calc Calculate Ratio: Satellites / (Satellites + Central) Central->Calc Yes (Trace) ResultPass Enrichment > 99% Proceed to Study Central->ResultPass No (Pure) Calc->ResultPass ResultFail Enrichment < 99% Reject / Recalculate Calc->ResultFail

Caption: Workflow to verify isotopic enrichment using 1H NMR satellite integration, ensuring material meets the >99% threshold.

Applications in Research & Development

Chemical Warfare Agent (CWA) Simulants

DEMP-13C is structurally analogous to Sarin (GB) and VX but lacks the leaving group (fluorine or thiol) required for acetylcholinesterase inhibition.

  • Application: Researchers use DEMP-13C to test decontamination foams. The

    
     label allows for rapid monitoring of the P-C bond cleavage via NMR without interference from the complex organic matrix of the foam [1].
    
Metabolic Flux Analysis

In drug development, phosphonate esters are often used as prodrugs.

  • Application: Tracking the hydrolysis of the ethyl esters to the free phosphonic acid in plasma. The

    
     label provides a distinct chemical shift in 
    
    
    
    NMR that is easily resolved from endogenous background signals, allowing for real-time kinetic monitoring [2].

References

  • National Institute of Standards and Technology (NIST). (n.d.). Diethyl methanephosphonate Mass Spectrum. Retrieved from [Link]

Sources

Technical Whitepaper: Physicochemical Profiling and Analytical Workflows for Diethyl Methylphosphonate-13C (DEMP-13C)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diethyl methylphosphonate (DEMP) is a highly versatile organophosphorus compound utilized extensively as a surrogate for chemical warfare agents (CWAs) like Sarin, as well as an intermediate in the synthesis of agrochemicals and flame retardants[1]. In high-precision analytical chemistry, environmental monitoring, and pharmacokinetic profiling, the stable isotope-labeled analog, Diethyl Methylphosphonate-13C (DEMP-13C) , serves as an indispensable internal standard[2]. This whitepaper details the physicochemical properties, synthesis pathways, and self-validating analytical protocols associated with DEMP-13C.

Thermodynamic & Volumetric Properties: The Isotope Effect

Understanding the exact physical properties of DEMP-13C is critical for robust method development, particularly in gas chromatography (GC) and volumetric standard preparation.

Boiling Point Dynamics

The boiling point of unlabeled DEMP is well-established at 194 °C[3]. The substitution of a standard carbon-12 atom with a carbon-13 atom at the methyl position (CAS: 1342310-32-0) does not significantly alter the molecule's electron distribution or dipole moment. Consequently, intermolecular forces—primarily dipole-dipole interactions from the phosphoryl (P=O) bond and London dispersion forces—remain virtually identical. The isotopic shift in boiling point is thermodynamically negligible (<0.05 °C), allowing researchers to confidently use 194 °C as the boiling point for DEMP-13C during GC thermal gradient programming.

Density Scaling Causality

Unlike boiling point, the density of an isotopically labeled compound diverges predictably from its unlabeled counterpart. Density (


) is a function of mass over volume. Because the molar volume (

) of DEMP-13C is identical to unlabeled DEMP (isotopic substitution alters nuclear mass, not the electron cloud's van der Waals radii), the density scales directly with the increase in molecular weight.
  • Unlabeled DEMP (MW = 152.13 g/mol ) has a density of 1.041 g/mL at 25 °C[3].

  • DEMP-13C (MW = 153.12 g/mol )[4] exhibits a mass increase factor of 1.0065.

  • Calculated Density:

    
     at 25 °C.
    

This slight increase must be accounted for when performing high-precision volumetric dispensing; otherwise, systematic concentration errors will propagate through the calibration curves.

Table 1: Comparative Physicochemical Data
PropertyUnlabeled DEMPDEMP-13C
CAS Number 683-08-91342310-32-0
Molecular Formula C₅H₁₃O₃PC₄(¹³C)H₁₃O₃P
Molecular Weight 152.13 g/mol 153.12 g/mol
Boiling Point 194 °C~194 °C
Density (at 25 °C) 1.041 g/mL1.048 g/mL (Calculated)
Refractive Index 1.4141.414

Synthesis & Structural Validation

DEMP-13C is typically synthesized via the Michaelis-Arbuzov reaction , a cornerstone of organophosphorus chemistry.

Causality of Experimental Choice: The Arbuzov reaction is explicitly chosen over other alkylation methods because it provides near-quantitative yields and ensures that the ¹³C label is exclusively localized to the P-CH₃ group. This site-specific labeling prevents isotopic scrambling, which is critical for generating predictable fragmentation patterns in mass spectrometry.

Synthesis A Triethyl Phosphite P(OEt)3 C Intermediate Phosphonium Salt [13CH3P(OEt)3]+ I- A->C SN2 Attack B 13C-Methyl Iodide 13CH3I B->C Alkylation D Diethyl Methylphosphonate-13C 13CH3P(O)(OEt)2 C->D Dealkylation (Arbuzov) E Ethyl Iodide (Byproduct) EtI C->E Elimination

Figure 1: Michaelis-Arbuzov reaction pathway for the synthesis of DEMP-13C.

Self-Validating Analytical Protocols

Why ¹³C over Deuterium (D₃)?

In GC-MS/MS and LC-MS/MS workflows, deuterium-labeled standards (e.g., DEMP-d₃) can exhibit slight chromatographic retention time shifts due to the "deuterium isotope effect." Because C-D bonds are shorter and less polarizable than C-H bonds, they alter the molecule's partition coefficient. The ¹³C label eliminates this chromatographic shift, ensuring perfect co-elution with the target analyte and perfectly compensating for matrix-induced ion suppression.

Protocol: Trace Analysis of DEMP in Environmental Matrices

This protocol is designed as a self-validating system . By spiking DEMP-13C directly into the raw matrix prior to solvent extraction, the labeled standard undergoes the exact same partitioning, degradation, and ion-suppression effects as the native DEMP. When the GC-MS/MS calculates the ratio of the unlabeled peak area to the labeled peak area, the extraction efficiency factor mathematically cancels out, yielding an absolute native concentration regardless of matrix complexity.

Step-by-Step Methodology:

  • Matrix Equilibration: Weigh 10.0 g of the environmental sample (e.g., soil) into a centrifuge tube. Spike with 50 µL of a 1.0 µg/mL DEMP-13C working solution. Validation Step: Allow 30 minutes for the standard to partition into the matrix, mimicking the native analyte's binding state.

  • Solvent Extraction: Add 10.0 mL of dichloromethane (DCM). Agitate via ultrasonication for 15 minutes. Causality: DCM is selected for its excellent solvation power for organophosphonates and its high volatility, which prevents thermal degradation of the analyte during subsequent concentration.

  • Phase Separation & Concentration: Centrifuge at 4000 rpm for 10 minutes. Extract the organic layer and concentrate under a gentle stream of ultra-high-purity nitrogen to a final volume of 1.0 mL.

  • GC-MS/MS Acquisition: Inject 1.0 µL into the GC-MS/MS.

    • Unlabeled DEMP MRM Transitions: m/z 152

      
       124, 109
      
    • DEMP-13C MRM Transitions: m/z 153

      
       125, 110
      
  • Data Processing: Quantify the native DEMP concentration using the peak area ratio of (m/z 152 / m/z 153) plotted against a multi-point calibration curve.

Workflow N1 Sample Matrix (Soil/Water) N2 Spike with DEMP-13C (Internal Standard) N1->N2 Known Concentration N3 Solvent Extraction (Dichloromethane) N2->N3 Equilibration (30 min) N4 Phase Separation & Concentration N3->N4 Centrifugation N5 GC-MS/MS Analysis (MRM Mode) N4->N5 1.0 µL Injection N6 Data Processing (Isotope Ratio Calculation) N5->N6 Chromatogram Integration

Figure 2: Self-validating extraction and GC-MS/MS analytical workflow using DEMP-13C.

References

  • ChemicalBook. "Diethyl methylphosphonate(683-08-9)". 5

  • Otto Kemi. "Diethyl methylphosphonate, 97%". 3

  • Sigma-Aldrich. "Diethyl Methylphosphonate-13C | 1342310-32-0".

  • Clearsynth. "2921-13-3 Categorised Product List". 4

  • Chem-Impex. "Diethyl methylphosphonate". 1

  • LGC Standards. "Diethyl Methylphosphonate-13C". 2

Sources

Methodological & Application

Protocol for using Diethyl Methylphosphonate-13C as an NMR internal standard

Application Note: Diethyl P-[ C]Methylphosphonate (DEMP- C) as a High-Fidelity NMR Internal Standard

Executive Summary

This guide details the protocol for utilizing Diethyl P-[





Strategic Rationale & Technical Specifications

Why DEMP- C?

In complex metabolomics or pharmaceutical formulations, the "singlet" region (0 ppm TMS) is often crowded or volatile. DEMP-

  • Spectral Distinctness: The P-CH

    
     signal appears in the high-field region (~10-12 ppm), typically devoid of signals from complex drug molecules.
    
  • Self-Validation: The large

    
     coupling splits the 
    
    
    C signal into a doublet. This specific splitting constant acts as an identity barcode—if the splitting isn't ~144 Hz, it’s not your standard.
  • Dual-Nuclei Referencing: It serves as a simultaneous reference for both

    
    C and 
    
    
    P NMR channels.
Chemical & Physical Properties
PropertySpecificationNotes
Compound Name Diethyl P-[

C]Methylphosphonate
CAS Number 683-08-9 (unlabeled parent)
Formula

CH

P(O)(OCH

CH

)

Molecular Weight ~153.1 g/mol +1 Da due to

C enrichment
Solubility CDCl

, D

O, DMSO-d

, Methanol-d

Highly versatile
Stability HighResistant to hydrolysis at neutral pH
NMR Spectral Characteristics (in CDCl )
NucleusChemical Shift (

)
MultiplicityCoupling Constant (

)
Assignment

C
12.5 ppm Doublet (d)

Hz
P-

CH

(Target)

C
16.3 ppmDoublet (d)

Hz
-OCH

C H


C
62.0 ppmDoublet (d)

Hz
-OC H

CH


P
30.0 ppmMultiplet-P=O Center

Experimental Protocols

Materials & Safety
  • Standard: Diethyl P-[

    
    C]Methylphosphonate (>99% isotopic enrichment recommended).
    
  • Solvent: Deuterated solvent of choice (e.g., CDCl

    
     with 0.03% TMS for secondary referencing).
    
  • Safety: DEMP is an organophosphonate. While less toxic than nerve agents it mimics, it is a skin and eye irritant. Handle in a fume hood.

Sample Preparation (Gravimetric Method)

For qNMR, precision weighing is the single most critical step.

  • Equilibrate: Allow the standard and analyte to reach room temperature.

  • Weighing (Analyte): Weigh approximately 10-20 mg of analyte into a clean vial. Record mass to

    
     mg (
    
    
    ).
  • Weighing (Standard): Add DEMP-

    
    C to the same vial to achieve a 1:1 molar ratio (approximate). Record the added mass precisely (
    
    
    ).
    • Note: A 1:1 molar ratio ensures comparable signal-to-noise (S/N) ratios, minimizing integration errors.

  • Solvation: Add 0.6 mL of deuterated solvent. Cap and vortex until fully dissolved.

  • Transfer: Transfer to a 5mm NMR tube. Ensure a solvent height of at least 4.5 cm to prevent magnetic susceptibility distortions at the coil edges.

Instrument Configuration (The "How")
Experiment A: Quantitative

C NMR (Inverse Gated Decoupling)

Standard proton decoupling (

  • Pulse Sequence: zgig (Bruker) / Nucdec (Varian/Agilent) - Inverse Gated Decoupling.

    • Mechanism:[1] The decoupler is OFF during the relaxation delay (

      
      ) to suppress NOE buildup and ON during acquisition (
      
      
      ) to collapse proton splittings.
  • Relaxation Delay (

    
    ): 
    
    • Rule:

      
       (Longest 
      
      
      in the sample).[2][3]
    • DEMP-

      
      C Specifics: The methyl carbon 
      
      
      is typically 2-4 seconds in degassed solvents.
    • Setting: Set

      
       seconds.
      
  • Pulse Angle:

    
     (Maximize signal per scan).
    
  • Spectral Width: -5 ppm to 220 ppm.

  • Scans (ns): Minimum 64 (due to lower sensitivity of

    
    C, even with enrichment).
    
Experiment B: The "Singlet" Mode (Triple Resonance - Advanced)

If your spectrometer has a third channel (probe supports



  • Setup: Tune channel 1 to

    
    C, channel 2 to 
    
    
    H, channel 3 to
    
    
    P.
  • Result: The DEMP-

    
    C doublet at 12.5 ppm collapses into a sharp singlet .
    
  • Benefit: Doubles the signal height (S/N increase) and simplifies integration.

Workflow Visualization

The following diagram illustrates the logical flow for validating and acquiring qNMR data using DEMP-

qNMR_WorkflowStartStart: Sample PreparationWeighingGravimetric Weighing(Analyte + DEMP-13C)Start->WeighingSolvationSolvation & Vortex(CDCl3 / DMSO-d6)Weighing->SolvationT1_CheckT1 Relaxation Check(Inversion Recovery)Solvation->T1_CheckParam_SetSet qNMR ParametersPulse: 90 degDecoupling: Inverse GatedT1_Check->Param_SetDetermine T1Delay_CalcSet Delay d1d1 > 5 x T1(max)Param_Set->Delay_CalcAcquisitionData Acquisition(zgig sequence)Delay_Calc->AcquisitionProcessingProcessingPhase & Baseline CorrectionAcquisition->ProcessingAnalysisIntegration AnalysisSum both doublet peaks!Processing->AnalysisValidationValidation CheckIs J(CP) ~ 144 Hz?Analysis->ValidationValidation->T1_CheckNo (Artifacts)ResultCalculate Purity/ConcValidation->ResultYes

Caption: Figure 1: Step-by-step logic flow for qNMR acquisition using DEMP-

Data Analysis & Calculation

Handling the Doublet

Unlike TMS (singlet), DEMP-


  • Integration: You must integrate both legs of the doublet.

  • Calculation: The sum of the integrals of the two doublet peaks represents the total molar content of the methyl carbon.

Purity Equation

Where:

  • 
    : Integral area (Sum of doublet for Std).
    
  • 
    : Number of nuclei (1 for DEMP-
    
    
    C methyl).
  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    : Molecular weight.[4][5]
    
  • 
    : Mass weighed.[6]
    
  • 
    : Purity (decimal).
    

Troubleshooting & Validation

IssuePossible CauseCorrective Action
Doublet legs unequal height Poor phasing or off-resonance effects.Manually re-phase (0th and 1st order). Ensure carrier frequency is centered.
Splitting

144 Hz
Incorrect standard or severe pH effect.Verify compound identity. Check solution pH (phosphonates are stable, but shifts can drift).
Broad Lines Poor Shimming or paramagnetic impurities.Re-shim (Z1, Z2, X, Y). Filter solution to remove particulates.
Low S/N Insufficient relaxation delay (

).
Increase

. The methyl C has a longer

than CH

carbons.

References

  • BenchChem. Comparative Analysis of 31P NMR Chemical Shifts for Diethyl Alkyl Phosphonates. (Accessed 2024).[7] Link

  • Jeol Ltd. Let's try doing quantitative NMR | Applications Notes. (Accessed 2024).[7] Link

  • Sigma-Aldrich (Merck). Quantitative NMR - Technical Details and TraceCERT® Certified Reference Materials. (Accessed 2024).[7] Link

  • National Institute of Standards and Technology (NIST). Diethyl methanephosphonate Mass Spectrum and Properties. (Accessed 2024).[7] Link

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). (2024).[7] Link

Synthesis of Diethyl Methylphosphonate-13C via Michaelis-Arbuzov reaction

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Synthesis of Diethyl Methylphosphonate-¹³C via Michaelis-Arbuzov Reaction

Audience: Researchers, scientists, and drug development professionals.

A Comprehensive Guide to the Isotopic Labeling of Diethyl Methylphosphonate via the Michaelis-Arbuzov Reaction

This document provides an in-depth guide for the synthesis of ¹³C-labeled diethyl methylphosphonate. The Michaelis-Arbuzov reaction, a cornerstone of organophosphorus chemistry, is employed for the efficient formation of the carbon-phosphorus (P-C) bond.[1][2][3] The incorporation of a stable ¹³C isotope into the methyl group creates a powerful tool for nuclear magnetic resonance (NMR) based mechanistic studies, quantitative analysis, and metabolic tracing in drug discovery and development.[4][5]

Our approach emphasizes not only the procedural steps but also the underlying chemical principles, potential challenges, and safety considerations, ensuring a reproducible and safe experimental outcome.

Theoretical Framework: The Michaelis-Arbuzov Reaction

First reported by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, this reaction transforms trivalent phosphorus esters into pentavalent phosphorus compounds.[6][7] The synthesis of diethyl methylphosphonate from triethyl phosphite and methyl iodide is a classic example.[7][8]

Reaction Mechanism

The reaction proceeds via a two-step Sɴ2 mechanism:[6][9]

  • Nucleophilic Attack: The lone pair of electrons on the trivalent phosphorus atom of triethyl phosphite attacks the electrophilic carbon of ¹³C-methyl iodide. This initial step forms a stable tetraalkoxyphosphonium salt intermediate.

  • Dealkylation: The displaced iodide ion then acts as a nucleophile, attacking one of the ethyl groups on the phosphonium intermediate. This results in the formation of the final product, diethyl methylphosphonate-¹³C, and a molecule of ethyl iodide as a byproduct.

The choice of reactants is critical for success. Methyl iodide is highly reactive in Sɴ2 reactions, following the general halide reactivity trend of R-I > R-Br > R-Cl.[6][10] The classical reaction is often performed neat at elevated temperatures (120-160°C) to drive the dealkylation step, which is typically the rate-limiting part of the process.[10]

Michaelis_Arbuzov_Mechanism Mechanism of the Michaelis-Arbuzov Reaction cluster_reactants cluster_products P P(OEt)₃ Phosphonium [¹³CH₃-P⁺(OEt)₃] I⁻ P:e->Phosphonium:w MeI ¹³CH₃-I Product O=P(OEt)₂(¹³CH₃) Phosphonium:e->Product:w Byproduct Et-I Phosphonium:e->Byproduct:w

Mechanism of the Michaelis-Arbuzov Reaction
Safety and Handling

Working with organophosphorus reagents requires strict adherence to safety protocols.

  • Triethyl Phosphite: Flammable liquid and vapor.[11][12] Causes skin and serious eye irritation.[12] It is also air and moisture sensitive.[12] Handle under an inert atmosphere (Nitrogen or Argon).

  • ¹³C-Methyl Iodide: Toxic if swallowed, in contact with skin, or if inhaled. It is a suspected carcinogen. All manipulations must be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and appropriate gloves (nitrile or neoprene).[11][13] An emergency eye wash station and safety shower must be readily accessible.[11][12]

Waste Disposal: Dispose of all chemical waste, including contaminated consumables, according to institutional and local regulations for hazardous materials.

Detailed Experimental Protocol

This protocol details the synthesis on a 25 mmol scale. Adjustments can be made as needed.

3.1 Materials and Equipment

Reagent/MaterialFormulaMolar Mass ( g/mol )AmountMmolEquivalents
Triethyl phosphiteP(OCH₂CH₃)₃166.164.57 mL (4.15 g)25.01.0
¹³C-Methyl iodide¹³CH₃I142.941.70 mL (3.86 g)27.01.08
Equipment
50 mL round-bottom flask1
Reflux condenser1
Heating mantle with stirrer1
Thermometer/thermocouple1
Nitrogen/Argon gas line1
Septa, needles, syringesAs needed
Vacuum distillation setup1

3.2 Experimental Workflow

Workflow A 1. Setup & Inerting Assemble dry glassware. Purge with N₂/Ar. B 2. Reagent Charging Add triethyl phosphite via syringe. A->B C 3. Add Isotope Slowly add ¹³C-methyl iodide at room temp. B->C D 4. Reaction Heat to 120-140°C. Stir for 2-4 hours. C->D E 5. Monitoring Track reaction progress via ³¹P NMR or TLC. D->E F 6. Purification Cool to RT. Purify via vacuum distillation. E->F G 7. Characterization Analyze pure product by ¹H, ¹³C, ³¹P NMR and MS. F->G

Synthetic workflow for Diethyl Methylphosphonate-¹³C.

3.3 Step-by-Step Procedure

  • Reaction Setup: Assemble an oven-dried 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all joints are properly sealed. Place the setup under a positive pressure of inert gas (Nitrogen or Argon).

  • Reagent Addition: Using a syringe, carefully transfer triethyl phosphite (4.57 mL, 25.0 mmol) into the reaction flask.

  • Initiation: While stirring at room temperature, slowly add ¹³C-methyl iodide (1.70 mL, 27.0 mmol) to the triethyl phosphite. An exothermic reaction may be observed.

  • Heating: Once the addition is complete, slowly heat the reaction mixture to 120-140°C using a heating mantle.

  • Reaction Monitoring: Maintain this temperature and stir for 2-4 hours. The reaction can be monitored by withdrawing a small aliquot (via a nitrogen-purged syringe) and analyzing it by ³¹P NMR. The starting triethyl phosphite signal (around +140 ppm) will decrease as the diethyl methylphosphonate product signal (around +30 ppm) appears.

  • Workup and Purification:

    • After the reaction is complete (as indicated by the disappearance of the starting phosphite), turn off the heat and allow the flask to cool to room temperature.

    • The crude product is purified by vacuum distillation.[14][15] Remove the low-boiling ethyl iodide byproduct first under gentle vacuum.

    • Increase the vacuum and collect the Diethyl Methylphosphonate-¹³C fraction at the appropriate temperature and pressure (literature b.p. ~75-77 °C at 10 mmHg).

3.4 Expected Yield

  • Typical yields for this reaction range from 85-95%.

Characterization and Data

Proper characterization is essential to confirm the structure and isotopic incorporation. The natural abundance of ³¹P is 100%, leading to observable couplings in ¹H and ¹³C NMR spectra.[16]

Table of Expected Spectroscopic Data

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H NMR ~4.1Quintet or dqJ(H,H) ≈ 7.1, J(P,H) ≈ 7.1O-CH₂ -CH₃
~1.5DoubletJ(P,H) ≈ 17.5P-¹³CH₃
~1.3TripletJ(H,H) ≈ 7.1O-CH₂-CH₃
¹³C NMR ~61.5Doublet²J(P,C) ≈ 6.5C H₂-O-P
~16.2Doublet³J(P,C) ≈ 6.0CH₃-C H₂-O
~10.5Doublet¹J(P,¹³C) ≈ 142P-¹³C H₃
³¹P NMR ~30-32Multiplet-P

Note: NMR data is predicted based on typical values for similar compounds. ¹³C NMR shifts are relative to TMS. ³¹P NMR is relative to 85% H₃PO₄.

The most telling feature in the characterization is the ¹³C NMR spectrum. The carbon of the P-¹³CH₃ group will appear as a large doublet with a coupling constant (¹J(P,¹³C)) of approximately 142 Hz, providing unambiguous confirmation of C-P bond formation and successful isotopic labeling.[17]

Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Low Yield / Incomplete Reaction 1. Insufficient reaction temperature or time.[10] 2. Moisture or air contamination hydrolyzing the phosphite.1. Increase temperature to 150-160°C or extend reaction time. Monitor by NMR. 2. Ensure all glassware is oven-dried and the reaction is run under a strict inert atmosphere.
Formation of Side Products 1. Excessively high temperatures causing decomposition. 2. Reaction of ethyl iodide byproduct with triethyl phosphite.[15]1. Maintain the temperature within the recommended range (120-140°C). 2. Use a slight excess of methyl iodide to ensure it reacts first. Purify carefully by distillation.
Purification Issues 1. Poor separation during distillation.1. Use a fractionating column (e.g., Vigreux) for better separation.[15] Ensure a stable vacuum is maintained.
References
  • Improving the yield of the Michaelis-Arbuzov reaction - Benchchem.
  • Michaelis–Arbuzov reaction - J&K Scientific LLC.
  • Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - MDPI.
  • TRIETHYLPHOSPHITE - Gelest, Inc.
  • SAFETY D
  • Technical Support Center: Purification of Dietal [hydroxy(phenyl)
  • SAFETY D
  • TRIETHYL PHOSPHITE CAS No 122-52-1 - Safety D
  • Coupled and Decoupled 13C-NMR of Dimethyl Methylphosphon
  • Improvements, Variations and Biomedical Applications of the Michaelis-Arbuzov Reaction.
  • Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction.
  • Synthesis of Phosphonates via Michaelis-Arbuzov Reaction - ResearchG
  • Arbuzov Reaction - Organic Chemistry Portal.
  • diethyl (dichloromethyl)
  • diisopropyl methylphosphon
  • Analyzes of alkyl phosphonate mixtures | Applic
  • Direct synthesis of -ketophosphonates and vinylphosphonates from alkenes or alkynes c
  • Michaelis-Arbuzov Synthesis of Alkyl Phosphonates: Application Notes and Protocols for Drug Discovery - Benchchem.
  • Synthesis and Characterization of the Structure of Diethyl [(4-{(1H-Benzo[d]Imidazol-1-yl)Methyl} - SciSpace.
  • Michaelis–Arbuzov reaction - Wikipedia.
  • Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - PMC.
  • Isotopic Labeling Analysis using Single Cell Mass Spectrometry - bioRxiv.org. 3bv-IBF1ADFD6tPVl)

Sources

Using Diethyl Methylphosphonate-13C for metabolic flux analysis

Application Note: Kinetic Flux Profiling of Organophosphonate Biodegradation Using Diethyl Methylphosphonate- C

Abstract

This application note details the protocol for using Diethyl Methylphosphonate-


xenobiotic flux analysis

Introduction & Mechanistic Basis[1][2]

The Challenge of C-P Bond Tracking

Organophosphonates are characterized by a stable C-P bond, resistant to thermal and hydrolytic cleavage. Bacteria (e.g., E. coli, Pseudomonas, Ochrobactrum) utilize these compounds as alternative phosphorus sources under phosphate-starvation conditions via the C-P Lyase (Phn) pathway .

Diethyl Methylphosphonate (DEMP) serves as a structural surrogate for toxic organophosphorus nerve agents (like VX) and pesticides. The metabolic bottleneck in degrading DEMP is twofold:

  • Hydrolysis: Removal of ethyl esters to form Methylphosphonate (MP).

  • C-P Cleavage: Breaking the P-C bond to release inorganic phosphate (Pi) and methane.

Why C-DEMP?

Standard

Diethyl Methylphosphonate (Methyl-

C)
  • NMR Visibility: The

    
    C nucleus attached to phosphorus exhibits a large scalar coupling (
    
    
    ), appearing as a distinct doublet.
  • Flux Confirmation: Cleavage of the C-P bond collapses this doublet into a singlet (if the product is liquid) or results in the loss of signal to the headspace (as

    
    CH
    
    
    ), which can be quantified via GC-MS.

Metabolic Pathway & Flux Map

The degradation of

Figure 1: The DEMP Biodegradation Pathway

DEMP_PathwayDEMPDiethyl Methylphosphonate(13C-DEMP)EMPEthyl Methylphosphonate(EMP)DEMP->EMPPhosphotriesterase(Hydrolysis 1)MPMethylphosphonate(MP)EMP->MPDiesterase(Hydrolysis 2)Ribose_ComplexRibose-1-MPComplexMP->Ribose_ComplexPhnCDE (Transport)+ PhnI (Activation)Methane13C-Methane(Gas)Ribose_Complex->MethaneC-P Lyase(PhnG-M)PiInorganic Phosphate(Pi)Ribose_Complex->PiC-P Lyase

Caption: Sequential degradation of

Experimental Protocol

Materials
  • Tracer: Diethyl Methylphosphonate (Methyl-

    
    C, 99 atom % 
    
    
    C).
  • Organism: E. coli K-12 (or specific degrader strain).

  • Medium: MOPS Minimal Medium lacking inorganic phosphate (Pi-free).

    • Note: Presence of Pi (> 0.1 mM) will repress the phn operon, halting metabolism.

  • Quenching Agent: 60% Acetonitrile / 40% Water (pre-chilled to -20°C).

Workflow Overview

WorkflowStep11. Pre-Culture(Pi Starvation)Step22. Spike 13C-DEMP(1 mM final conc.)Step1->Step2Step33. Incubation(Sealed Vial)Step2->Step3Branch1Headspace Analysis(GC-MS)Step3->Branch1Gas Phase (Methane)Branch2Liquid Extraction(NMR)Step3->Branch2Liquid Phase (Intermediates)

Caption: Experimental workflow ensuring capture of both volatile (


Detailed Step-by-Step Procedure
Phase A: Starvation & Inoculation
  • Grow cells in rich medium until mid-log phase.

  • Wash cells 3x with sterile, Pi-free minimal medium to remove residual phosphate.

  • Resuspend cells in Pi-free medium to OD

    
    .
    
  • Self-Validation Step: Incubate for 2 hours without tracer to induce P-starvation stress response (upregulation of phn genes).

Phase B: Tracer Pulse
  • Add

    
    C-DEMP to a final concentration of 1.0 mM.
    
  • Immediately seal the culture in gas-tight crimp-top vials (to capture methane).

  • Incubate at 37°C with shaking.

Phase C: Time-Course Sampling

Perform sampling at T=0, 2, 4, 8, and 24 hours.

  • Headspace: Use a gas-tight syringe to withdraw 500 µL of headspace gas. Inject into GC-MS (SIM mode for m/z 17 vs 16) to quantify

    
    CH
    
    
    .
  • Quenching (Liquid):

    • Withdraw 1 mL of culture.

    • Centrifuge rapidly (10,000 x g, 1 min) to pellet cells.

    • Supernatant (Exometabolome): Save for NMR (contains EMP/MP).

    • Pellet (Endometabolome): Resuspend in 500 µL cold Acetonitrile/Water (-20°C). Vortex and sonicate to lyse. Centrifuge and collect supernatant.

Phase D: NMR Preparation
  • Lyophilize liquid fractions.

  • Resuspend in 600 µL D

    
    O.
    
  • Add 100 µM TMSP (internal reference).

  • Adjust pH to > 7.0 (Phosphate shifts are pH sensitive; alkaline pH ensures separation of peaks).

Data Analysis & Interpretation

NMR Spectral Analysis

The primary method for flux calculation is tracking the degradation of the

Table 1: Key Chemical Shifts and Coupling Constants

Metabolite

P Shift (

, ppm)

C Shift (

, ppm)

Coupling (Hz)
Status
DEMP (Substrate)32.5 - 33.012.5 (P-Me)144Intact
EMP (Intermediate)29.5 - 30.513.8 (P-Me)138Hydrolyzed (1x)
MP (Precursor)24.0 - 26.015.2 (P-Me)132Hydrolyzed (2x)
Phosphate (Pi)0.0 (Ref)N/AN/ACleaved
Methane N/A-4.0 (approx)0 (Singlet)Cleaved (Gas)
Calculating Metabolic Flux ( )

The rate of C-P bond cleavage (



Interpretation Guide:

  • Scenario A (High EMP, Low MP): The bottleneck is the phosphodiesterase. The organism struggles to hydrolyze the second ethyl group.

  • Scenario B (High MP, Low Pi): The bottleneck is the C-P lyase. The transporter (PhnCDE) or the lyase complex (PhnG-M) is rate-limiting.

  • Scenario C (Rapid Pi appearance): Efficient biodegradation.

References

  • Metcalf, W. W., & Wanner, B. L. (1993). Evidence for a fourteen-gene, phnC to phnP locus for phosphonate metabolism in Escherichia coli. Journal of Bacteriology.

  • BenchChem Technical Support. (2025). Comparative Analysis of 31P NMR Chemical Shifts for Diethyl Alkyl Phosphonates. BenchChem Application Notes.

  • Kertesz, M. A., et al. (1994). Biodegradation of organophosphonates.[1] FEMS Microbiology Reviews.

  • Siidra, O. I., et al. (2016). NMR monitoring of organophosphorus compound hydrolysis. Magnetic Resonance in Chemistry.

  • Antoniewicz, M. R. (2013). 13C Metabolic Flux Analysis: Optimal Design of Isotopic Labeling Experiments. Current Opinion in Biotechnology.

Application Notes and Protocols for the 13C-NMR Chemical Shift Assignment of Diethyl Methylphosphonate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Crucial Role of ¹³C-NMR in the Structural Elucidation of Organophosphorus Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. For organophosphorus compounds, such as diethyl methylphosphonate, ¹³C-NMR spectroscopy is particularly powerful. These compounds are of significant interest in various fields, including as industrial reagents, flame retardants, and precursors in the synthesis of pharmaceuticals and agrochemicals. The phosphorus-31 (³¹P) nucleus, with its 100% natural abundance and a spin of ½, couples with neighboring ¹³C nuclei, providing a unique spectral signature that is invaluable for unambiguous structural assignment. This guide provides a detailed methodology for the acquisition and interpretation of the ¹³C-NMR spectrum of diethyl methylphosphonate, with a focus on the assignment of chemical shifts and the analysis of phosphorus-carbon coupling constants. Understanding these spectral features is critical for researchers, scientists, and drug development professionals for quality control, reaction monitoring, and the structural verification of novel organophosphorus compounds.[1][2]

Core Principles: Understanding the ¹³C-NMR Spectrum of Diethyl Methylphosphonate

The ¹³C-NMR spectrum of diethyl methylphosphonate (Figure 1) is characterized by three distinct signals corresponding to the three non-equivalent carbon atoms in the molecule. The chemical shift of each carbon is influenced by its local electronic environment. Furthermore, the presence of the phosphorus atom leads to through-bond J-coupling, which splits the carbon signals into doublets. The magnitude of this splitting, known as the coupling constant (J), is dependent on the number of bonds separating the carbon and phosphorus atoms.

Figure 1: Molecular Structure of Diethyl Methylphosphonate

Caption: Structure of diethyl methylphosphonate with carbon numbering.

A key feature of the spectrum is the one-bond coupling (¹JPC) between the phosphorus atom and the directly attached methyl carbon (P-CH₃), which is typically large, often exceeding 100 Hz.[3] The two-bond coupling (²JPC) to the methylene carbons of the ethoxy groups (P-O-CH₂) is smaller, and the three-bond coupling (³JPC) to the terminal methyl carbons of the ethoxy groups (P-O-C-CH₃) is generally the smallest. This predictable pattern of coupling constants is fundamental to the correct assignment of the signals in the ¹³C-NMR spectrum.

Experimental Protocol: Acquiring a High-Quality ¹³C-NMR Spectrum

This section provides a detailed, step-by-step methodology for the preparation of a diethyl methylphosphonate sample and the acquisition of its ¹³C-NMR spectrum. Following this protocol is crucial for obtaining a high-resolution spectrum with an excellent signal-to-noise ratio, which is essential for accurate chemical shift and coupling constant determination.

I. Sample Preparation

The quality of the NMR spectrum is highly dependent on the quality of the sample.

  • Analyte and Solvent Selection:

    • Use high-purity diethyl methylphosphonate.

    • Select a deuterated solvent that readily dissolves the analyte. Deuterated chloroform (CDCl₃) is a common and suitable choice. Ensure the solvent is of high isotopic purity (ideally >99.8%) to minimize the residual solvent signal.[4]

  • Concentration:

    • For a routine ¹³C-NMR spectrum, a concentration of 10-50 mg of diethyl methylphosphonate in 0.6-0.7 mL of CDCl₃ is recommended.[5] Due to the lower natural abundance of ¹³C, a higher concentration is generally required compared to ¹H-NMR.

  • Procedure:

    • Accurately weigh the diethyl methylphosphonate into a clean, dry vial.

    • Add the deuterated solvent using a clean, dry pipette.

    • Gently swirl or vortex the vial to ensure complete dissolution.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

II. NMR Data Acquisition

The following parameters are recommended for a standard ¹³C-NMR experiment on a 400 MHz (or higher) spectrometer.

  • Experiment Setup:

    • Nucleus: ¹³C

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments) is typically used.[6]

    • Solvent: Select the appropriate deuterated solvent used for sample preparation (e.g., CDCl₃).

  • Acquisition Parameters:

    • Spectral Width (SW): A spectral width of approximately 240 ppm (e.g., from -20 to 220 ppm) is sufficient to cover the expected chemical shift range for diethyl methylphosphonate.

    • Transmitter Frequency Offset (O1p): Center the spectral window at approximately 100 ppm.

    • Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally adequate.[6]

    • Relaxation Delay (D1): This is a critical parameter for obtaining a good quality spectrum. For phosphonates, a relaxation delay of 2-5 seconds is recommended to allow for sufficient relaxation of the carbon nuclei, particularly the quaternary carbon if present, and those coupled to phosphorus. For quantitative measurements, a much longer delay (5 times the longest T1) would be necessary.[7][8]

    • Number of Scans (NS): To achieve a good signal-to-noise ratio, a sufficient number of scans should be acquired. A starting point of 128 scans is recommended, and this can be increased as needed for more dilute samples.[6]

    • Temperature: The experiment should be run at a constant temperature, typically 298 K (25 °C).

  • Proton Decoupling:

    • Use a standard proton broadband decoupling sequence (e.g., 'waltz16') to simplify the spectrum by removing ¹H-¹³C couplings. This results in each carbon signal appearing as a singlet or, in this case, a doublet due to phosphorus coupling.

III. Data Processing
  • Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.

  • Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes. Apply an automatic or manual baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the residual solvent signal of CDCl₃ at 77.16 ppm.

Data Presentation and Interpretation

The ¹³C-NMR spectrum of diethyl methylphosphonate in CDCl₃ exhibits three distinct signals. The chemical shifts and phosphorus-carbon coupling constants are summarized in the table below.

Carbon AtomChemical Shift (δ, ppm)MultiplicityCoupling Constant (JPC, Hz)Assignment Rationale
P-C H₃10.85Doublet¹JPC = 144Directly attached to the phosphorus atom, exhibiting a large one-bond coupling constant.[3] The upfield shift is characteristic of a methyl group attached to a phosphorus atom in a phosphonate.
O-C H₂-CH₃62.05Doublet²JPC ≈ 7The methylene carbon is deshielded by the adjacent oxygen atom, resulting in a downfield chemical shift.[9] It shows a smaller two-bond coupling to the phosphorus atom.
O-CH₂-C H₃16.08Doublet³JPC ≈ 6The terminal methyl carbon of the ethoxy group is in a typical aliphatic region.[9] It exhibits the smallest, three-bond coupling to the phosphorus atom.

Note: The values for ²JPC and ³JPC are approximate and can vary slightly depending on the specific instrument and experimental conditions. The provided values are typical for diethyl phosphonates.

Detailed Spectral Analysis

The assignment of each signal is based on a combination of its chemical shift and the magnitude of its phosphorus-carbon coupling constant.

  • P-CH₃ Signal (10.85 ppm): This signal appears as a doublet due to the one-bond coupling with the phosphorus atom. The large coupling constant of 144 Hz is a definitive indicator of a direct P-C bond.[3] The relatively upfield chemical shift is consistent with a methyl group bonded to a tetracoordinate phosphorus atom.

  • O-CH₂-CH₃ Signal (62.05 ppm): This downfield signal is characteristic of a carbon atom bonded to an oxygen atom. The multiplicity is a doublet, arising from the two-bond coupling to the phosphorus atom (P-O-C). The coupling constant of approximately 7 Hz is significantly smaller than the one-bond coupling, as expected.

  • O-CH₂-CH₃ Signal (16.08 ppm): This upfield signal is assigned to the terminal methyl carbons of the two equivalent ethoxy groups. It appears as a doublet due to the three-bond coupling to the phosphorus atom (P-O-C-C), with the smallest coupling constant of around 6 Hz.

Logical Workflow for ¹³C-NMR Assignment of an Unknown Phosphonate

G cluster_0 Data Acquisition cluster_1 Initial Analysis cluster_2 Detailed Assignment A Prepare Sample (10-50 mg in 0.6-0.7 mL CDCl3) B Acquire ¹³C-NMR Spectrum (Proton Decoupled) A->B C Identify Number of Signals (Corresponds to non-equivalent carbons) B->C D Observe Multiplicity (Doublets due to P-C coupling) C->D E Assign Signal with Largest JPC (>100 Hz) to Directly Attached Carbon (¹JPC) D->E F Assign Signals with Smaller JPC (5-15 Hz) to Carbons 2 or 3 Bonds Away E->F G Use Chemical Shift to Differentiate (e.g., O-CH₂ vs. CH₃) F->G H Final Structure Confirmation G->H

Caption: A logical workflow for the assignment of a ¹³C-NMR spectrum of a phosphonate.

Conclusion and Best Practices

This guide has provided a comprehensive framework for the successful acquisition and interpretation of the ¹³C-NMR spectrum of diethyl methylphosphonate. The key to unambiguous assignment lies in the careful analysis of both the chemical shifts and the characteristic phosphorus-carbon coupling constants. By following the detailed experimental protocol, researchers can obtain high-quality data, enabling confident structural verification.

For optimal results, always:

  • Use high-purity starting materials and high-quality deuterated solvents.

  • Ensure your sample is free of any particulate matter.

  • Optimize the relaxation delay to ensure adequate signal intensity.

  • Carefully phase and baseline correct the spectrum for accurate analysis.

  • Utilize both chemical shift and coupling constant information for robust assignments.

By adhering to these principles, ¹³C-NMR spectroscopy serves as a powerful and reliable tool for the characterization of diethyl methylphosphonate and other related organophosphorus compounds, supporting research and development in a wide range of scientific disciplines.

References

  • Braun, S., Kalinowski, H.-O., & Berger, S. (1998). 150 and More Basic NMR Experiments. Wiley-VCH.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved March 7, 2026, from [Link]

  • Humboldt-Universität zu Berlin, Institut für Chemie. (n.d.). sample preparation — NMR Spectroscopy. Retrieved March 7, 2026, from [Link]

  • Rozas, I., & Gulea, M. (2023). C- and N-Phosphorylated Enamines—An Avenue to Heterocycles: NMR Spectroscopy. Molecules, 28(11), 4489. [Link]

  • University of Leicester. (n.d.). NMR Sample Preparation. Retrieved March 7, 2026, from [Link]

  • da Silva, A. A., & de Castro, P. P. (2024). 31P Nuclear Magnetic Resonance Spectroscopy for Monitoring Organic Reactions and Organic Compounds. ChemistryOpen, e202400135. [Link]

  • Humboldt-Universität zu Berlin, Institut für Chemie. (n.d.). sample preparation — NMR Spectroscopy. Retrieved March 7, 2026, from [Link]

  • Budzelaar, P. H. M. (2021). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. The Journal of Physical Chemistry Letters, 12(3), 1033-1038. [Link]

  • Reller, A., & Latal, A. (2020). Protolysis and Complex Formation of Organophosphorus Compounds—Characterization by NMR-Controlled Titrations. Molecules, 25(23), 5737. [Link]

  • Budzelaar, P. H. M. (2021). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. The Journal of Physical Chemistry Letters, 12(3), 1033-1038. [Link]

  • University of Wisconsin-Madison, Chemistry Department. (2020, May 4). Optimized Default 13C Parameters. NMR Facility. Retrieved March 7, 2026, from [Link]

  • Edmundson, R. S. (1982). 13 C n.m.r. spectroscopy of diethyl alkyl‐ and benzyl‐phosphonates. A study of phosphorus–carbon spin–spin coupling constants over one to seven bonds. Magnetic Resonance in Chemistry, 20(4), 221-226. [Link]

  • Budzelaar, P. H. M. (2021). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. The Journal of Physical Chemistry Letters, 12(3), 1033-1038. [Link]

  • Reddit. (2023, February 8). 13C NMR tips. r/Chempros. Retrieved March 7, 2026, from [Link]

  • Springsteel, M. (2020, September 9). Coupled and Decoupled 13C-NMR of Dimethyl Methylphosphonate [Video]. YouTube. [Link]

  • JEOL Ltd. (n.d.). Analyzes of alkyl phosphonate mixtures. Retrieved March 7, 2026, from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • Bruker. (n.d.). Basic- NMR- Experiments. Retrieved March 7, 2026, from [Link]

  • JEOL Ltd. (n.d.). Analyzes of alkyl phosphonate mixtures. Retrieved March 7, 2026, from [Link]

  • Nanalysis Corp. (2022, January 26). Cheat codes for 13C qNMR. Retrieved March 7, 2026, from [Link]

  • Pourayoubi, M., Shariatinia, Z., & Gholivand, K. (2005). 2J(P,C) and 3J(P,C) Coupling Constants in Some New Phosphoramidates. Zeitschrift für anorganische und allgemeine Chemie, 631(5), 949-953. [Link]

  • Al-Rawi, J. M. A., Ayed, N., & David, M. J. (1985). Carbon-13 NMR of some organophosphorus compounds. 5. 2-Oxo- or 2-thio-2-, 3-, 4-, 5- or 6-substituted 1,3,2-oxazaphosphorinanes and related phosphorus(IV) compounds. Magnetic Resonance in Chemistry, 23(11), 925-930. [Link]

  • Facey, G. (2007, December 21). How Can I Get a Quantitative 13C NMR Spectrum? University of Ottawa NMR Facility Blog. Retrieved March 7, 2026, from [Link]

  • Al-Rawi, J. M. A., Ayed, N., & David, M. J. (1985). Carbon-13 NMR of some organophosphorus compounds. 5-2-oxo- or 2-thio-2-, 3-, 4-, 5-, or 6-substituted 1,3,2-oxazaphosphorinanes and related P(IV) compounds. Magnetic Resonance in Chemistry, 23(11), 925-930. [Link]

  • University of California, Santa Barbara. (n.d.). 13-C NMR Protocol for beginners AV-400. Retrieved March 7, 2026, from [Link]

  • Unnamed author. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift.
  • ResearchGate. (n.d.). Coupling constants of acyclic phosphonates 3 to 8. Retrieved March 7, 2026, from [Link]

  • Barfield, M., & Walter, S. R. (2006). Indirect NMR spin-spin coupling constants 3J(P,C) and 2J(P,H) across the P-O...H-C link can be used for structure determination of nucleic acids. Journal of the American Chemical Society, 128(21), 6823-6828. [Link]

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Application Notes and Protocols for the Preparation of ¹³C-Labeled Organophosphorus Flame Retardants

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Isotopically Labeled Standards in Environmental and Safety Sciences

Organophosphorus flame retardants (OPFRs) are a class of chemicals widely used in a variety of consumer and industrial products to reduce flammability. Their extensive use has led to their ubiquitous presence in the environment, raising concerns about their potential impact on ecosystems and human health. Accurate quantification of these compounds in complex matrices such as water, soil, and biological tissues is paramount for risk assessment and regulatory monitoring.

Isotope dilution mass spectrometry (IDMS) is the gold standard for the precise quantification of trace contaminants. This technique relies on the use of isotopically labeled internal standards, which are chemically identical to the analyte of interest but have a different mass due to the incorporation of stable isotopes like carbon-13 (¹³C). These labeled standards are added to a sample at the beginning of the analytical process and behave identically to the native analyte during extraction, cleanup, and analysis, correcting for any sample loss or matrix effects. The use of ¹³C-labeled standards, in particular, is advantageous as they do not exhibit the potential for isotopic exchange that can be observed with deuterium-labeled analogs, ensuring the highest level of accuracy and reliability in quantitative studies.

This application note provides a comprehensive guide for researchers, scientists, and professionals in drug development and environmental analysis on the preparation of a ¹³C-labeled organophosphorus flame retardant, using ¹³C₆-Triphenyl Phosphate (¹³C₆-TPhP) as a representative example. We will delve into the synthetic chemistry, purification protocols, and detailed characterization necessary to produce a high-purity isotopic standard suitable for demanding analytical applications.

Synthetic Strategy: A Modular Approach to ¹³C-Labeling of OPFRs

The synthesis of ¹³C-labeled OPFRs is predicated on the strategic introduction of ¹³C atoms into the molecular structure. The most common and efficient approach is to utilize a commercially available ¹³C-labeled precursor. For aromatic OPFRs like triphenyl phosphate, ¹³C-labeled phenol is the ideal starting material. The fundamental synthetic route for producing triphenyl phosphate involves the reaction of a phosphorus-containing electrophile, such as phosphorus oxychloride (POCl₃), with the hydroxyl groups of phenol.

The overall synthetic workflow can be broken down into three key stages:

  • Reaction: The core chemical transformation where the ¹³C-labeled precursor reacts to form the desired OPFR.

  • Work-up and Purification: A series of steps to isolate the crude product and remove unreacted starting materials, byproducts, and catalysts.

  • Characterization and Quality Control: Rigorous analysis to confirm the identity, purity, and isotopic enrichment of the final product.

Synthesis_Workflow cluster_0 Synthesis Stage cluster_1 Purification Stage cluster_2 Analysis Stage Labeled_Precursor ¹³C₆-Phenol Reaction Esterification Reaction Labeled_Precursor->Reaction Reagent Phosphorus Oxychloride (POCl₃) Reagent->Reaction Workup Aqueous Work-up (Washing) Reaction->Workup Crude Product Purification Column Chromatography Workup->Purification Characterization NMR, MS Analysis Purification->Characterization Pure ¹³C₆-TPhP caption Figure 1: General workflow for the synthesis of ¹³C₆-Triphenyl Phosphate.

Figure 1: General workflow for the synthesis of ¹³C₆-Triphenyl Phosphate.

Detailed Experimental Protocol: Synthesis of ¹³C₆-Triphenyl Phosphate

This protocol details the laboratory-scale synthesis of ¹³C₆-Triphenyl Phosphate from ¹³C₆-Phenol and phosphorus oxychloride. The procedure is adapted from established methods for the synthesis of unlabeled triphenyl phosphate.[1][2][3]

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )CAS NumberSupplierNotes
¹³C₆-Phenol¹³C₆H₆O100.08284474-67-5Isotope Supplier99 atom % ¹³C
Phosphorus OxychloridePOCl₃153.3310025-87-3Chemical SupplierReagent grade, ≥99%
PyridineC₅H₅N79.10110-86-1Chemical SupplierAnhydrous, ≥99.8%
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Chemical SupplierAnhydrous, ≥99.8%
Hydrochloric Acid (HCl)HCl36.467647-01-0Chemical Supplier1 M aqueous solution
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01144-55-8Chemical SupplierSaturated aqueous solution
BrineNaCl(aq)---Saturated aqueous solution
Magnesium Sulfate (MgSO₄)MgSO₄120.377487-88-9Chemical SupplierAnhydrous
Silica GelSiO₂60.087631-86-9Chemical Supplier230-400 mesh for column chromatography
HexaneC₆H₁₄86.18110-54-3Chemical SupplierHPLC grade
Ethyl AcetateC₄H₈O₂88.11141-78-6Chemical SupplierHPLC grade
Safety Precautions
  • Phosphorus oxychloride is highly corrosive, toxic upon inhalation, and reacts violently with water. All manipulations should be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[3][4][5][6][7]

  • Phenol is toxic and corrosive. Avoid skin contact and inhalation.

  • Pyridine is flammable and has a strong, unpleasant odor. Handle in a well-ventilated area.

  • Dichloromethane is a volatile solvent and a suspected carcinogen. Minimize inhalation and skin contact.

Reaction Procedure
  • Reaction Setup: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve ¹³C₆-Phenol (1.00 g, 10.0 mmol) in anhydrous dichloromethane (20 mL) under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

  • Addition of Pyridine: To the cooled solution, add anhydrous pyridine (0.87 mL, 10.8 mmol, 1.08 eq) dropwise via syringe. Pyridine acts as a base to neutralize the HCl byproduct generated during the reaction.

  • Addition of Phosphorus Oxychloride: While maintaining the temperature at 0 °C, add phosphorus oxychloride (0.31 mL, 3.33 mmol, 0.33 eq) dropwise to the stirring solution over 10 minutes. A white precipitate of pyridinium hydrochloride will form.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4 hours at room temperature to ensure the reaction goes to completion.

Figure 2: Reaction scheme for the synthesis of ¹³C₆-Triphenyl Phosphate.

Work-up and Purification
  • Quenching and Initial Washing: Transfer the reaction mixture to a separatory funnel containing 30 mL of deionized water.[5][6][8][9][10] Separate the organic layer. Wash the organic layer sequentially with:

    • 30 mL of 1 M HCl to remove excess pyridine.

    • 30 mL of saturated NaHCO₃ solution to neutralize any remaining acid.

    • 30 mL of brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a pale yellow oil or solid.

  • Column Chromatography: Purify the crude product by flash column chromatography on silica gel.[11][12][13][14][15]

    • Column Preparation: Prepare a slurry of silica gel (approximately 30 g) in hexane and pack it into a glass column (e.g., 3 cm diameter).

    • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.

    • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing to 20% ethyl acetate in hexane). Collect fractions and monitor by thin-layer chromatography (TLC).

    • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield ¹³C₆-Triphenyl Phosphate as a white crystalline solid. An expected yield is approximately 85-95%.[1]

Characterization and Quality Control

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized ¹³C₆-TPhP.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation and for confirming the incorporation of the ¹³C label.

  • ¹H NMR: The ¹H NMR spectrum of ¹³C₆-TPhP will be simplified compared to unlabeled TPhP due to the absence of protons on the phenyl rings. Any residual signals in the aromatic region would indicate the presence of unlabeled starting material or impurities.

  • ¹³C NMR: The ¹³C NMR spectrum will show signals for the labeled phenyl carbons. The key feature will be the observation of coupling between the phosphorus-31 nucleus and the ¹³C nuclei of the phenyl rings. The ipso-carbon (the carbon directly attached to the oxygen) will exhibit a two-bond coupling (²JPC), while the ortho, meta, and para carbons will show three-bond (³JPC), four-bond (⁴JPC), and five-bond (⁵JPC) couplings, respectively.[4][16][17][18][19]

  • ³¹P NMR: The ³¹P NMR spectrum will provide a single signal for the phosphate group. This signal will be split into a complex multiplet due to coupling with the six ¹³C atoms of each of the three phenyl rings.[16]

Table 2: Expected NMR Data for ¹³C₆-Triphenyl Phosphate (in CDCl₃)

NucleusChemical Shift (δ, ppm)Expected Multiplicity and Coupling Constants (J, Hz)
¹³C~150Doublet (d), ²JPC ≈ 5-10 Hz (ipso-C)
~129Doublet (d), ³JPC ≈ 4-6 Hz (ortho-C)
~125Doublet (d), ⁵JPC ≈ 1-2 Hz (para-C)
~120Doublet (d), ⁴JPC ≈ 1-2 Hz (meta-C)
³¹P~ -17Complex multiplet due to coupling with 18 ¹³C atoms

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and spectrometer frequency.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the labeled compound and to assess its isotopic purity.

  • Expected Mass: The exact mass of ¹³C₆-TPhP (¹³C₁₈H₁₅O₄P) is 344.1132 m/z. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed at 345.1210 m/z.

  • Isotopic Purity: The mass spectrum will show a distribution of isotopologues. The isotopic purity can be calculated by comparing the intensity of the peak corresponding to the fully labeled compound to the intensities of peaks from partially labeled or unlabeled species.[20]

Conclusion

The protocol outlined in this application note provides a reliable and reproducible method for the synthesis of ¹³C₆-Triphenyl Phosphate, a crucial internal standard for the accurate quantification of this widely used flame retardant. The principles of this synthesis, including the use of a labeled precursor and standard purification techniques, can be readily adapted for the preparation of other ¹³C-labeled organophosphorus flame retardants. The rigorous characterization by NMR and MS ensures the high quality of the final product, making it suitable for the most demanding analytical applications in environmental monitoring, food safety, and toxicology research. The availability of high-purity, well-characterized labeled standards is fundamental to advancing our understanding of the environmental fate and potential risks associated with this important class of chemicals.

References

  • Dehghanpour-farashah, S., Mahmoudkhani, A. H., Eslami, A., & Gholivand, K. (2006). Evidence of Long-Range 13C-31P Couplings: A 13C NMR Investigation of Some Aryl Esters of Phosphor-Amidochloridic Acid and the Related Compounds. Phosphorus, Sulfur, and Silicon and the Related Elements, 147(1), 139-145. [Link]

  • Geng, Y. (2016).
  • Instructables. (2017). Liquid-liquid Extraction: 4 Steps. [Link]

  • Synthesis of triphenyl phosphate. (n.d.). [Link]

  • Organic Chemistry Lab. (2025). Purification of Organic Compounds by Flash Column Chromatography. JoVE. [Link]

  • McFarlane, W. (1967). 13C-31P Spin-Spin Coupling in Organophosphorus Compounds. Chemical Communications (London), (1), 58-59. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

  • JEOL. (n.d.). NM230005E. [Link]

  • Chemistry LibreTexts. (2023). 1: Liquid-Liquid Extraction. [Link]

  • SCION Instruments. (2024). Sample Preparation – Liquid-Liquid Extraction. [Link]

  • Kim, S., et al. (2023). Chemical Analysis of an Isotopically Labeled Molecule Using Two-Dimensional NMR Spectroscopy at 34 μT. ACS Omega. [Link]

  • Professor Dave Explains. (2022). Liquid-Liquid Extraction [Video]. YouTube. [Link]

  • University of Richmond Blogs. (n.d.). Liquid-Liquid Extraction | Organic Chemistry I Lab. [Link]

  • Ivanov, S. A., et al. (2019). Method for producing triphenyl phosphite. RU2669934C1.
  • Organic Syntheses. (n.d.). Phenyldichlorophosphine. [Link]

  • Rusakov, Y. Y., et al. (2019). Stereochemical Dependences of 31P–13C Spin–Spin Coupling Constants of Heterocyclic Phosphines. The Journal of Physical Chemistry A. [Link]

  • Wang, L., et al. (2020). Development and Scale-up of the Rapid Synthesis of Triphenyl Phosphites in Continuous Flow. Organic Process Research & Development. [Link]

  • ResearchGate. (n.d.). 1 H, 13 C and 31 P NMR chemical shifts (δ, ppm) and coupling constants.... [Link]

  • Tugarinov, V., & Kay, L. E. (2006). Isotope labeling strategies for the study of high-molecular-weight proteins by solution NMR spectroscopy. Nature Protocols, 1(2), 749-754. [Link]

  • ResearchGate. (n.d.). Applications and process in the synthesis of triphenyl phosphate. [Link]

  • European Patent Office. (n.d.). Process for producing triaryl phosphate. EP 0595597 A1. [Link]

  • University of Victoria. (n.d.). Column chromatography. [Link]

  • Rennella, E., & Brutscher, B. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Biochemical Society Transactions, 50(5), 1349-1360. [Link]

  • ResearchGate. (2013). Need help with Column Chromatography. [Link]

  • Kumar, A., et al. (2023). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-LC-MS and NMR. Analytical Methods, 15(7), 933-941. [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. [Link]

Sources

Application Note: A Unified Approach to Quantitative ³¹P and ¹³C NMR Analysis Using a Dual-Nucleus Internal Standard, Diethyl Methylphosphonate-¹³C

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy stands as a powerful primary analytical method, offering direct measurement of analyte concentration and purity without the need for compound-specific calibration curves.[1][2] A significant challenge in multi-nuclei qNMR studies is the requirement for multiple, well-characterized internal standards. This application note introduces a streamlined and robust methodology for simultaneous quantitative analysis of both phosphorus-containing (³¹P) and carbon-containing (¹³C) analytes using a single, dual-nucleus internal standard: Diethyl Methylphosphonate-¹³C (DEMP-¹³C). We provide a comprehensive guide covering the theoretical underpinnings, detailed experimental protocols, and data analysis workflows, designed for researchers in pharmaceuticals, metabolomics, and quality control.

The Foundational Principle: Why qNMR is a Primary Method

Unlike chromatographic techniques that rely on comparing a response to a curve generated from an identical reference material, qNMR is a primary ratio method.[3] The fundamental principle is that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[2][4] This relationship allows for absolute quantification by co-dissolving a known mass of a certified internal standard with a known mass of the analyte in the same NMR tube.[5] The purity or concentration of the analyte can then be determined using the following master equation:

Panalyte (%) = ( Ianalyte / Istd ) &times; ( Nstd / Nanalyte ) &times; ( MWanalyte / MWstd ) &times; ( mstd / manalyte ) &times; Pstd

Where:

  • P = Purity in % (w/w)

  • I = Integrated signal area of the analyte or standard resonance

  • N = Number of nuclei for the integrated signal (e.g., for -CH₃, N=3)

  • MW = Molar Mass

  • m = mass

  • analyte = Analyte of interest

  • std = Internal Standard

The Standard of Choice: Advantages of Diethyl Methylphosphonate-¹³C (DEMP-¹³C)

The selection of an appropriate internal standard is the most critical decision in designing a qNMR experiment.[3] An ideal standard must be stable, non-volatile, highly pure, and possess sharp, well-resolved signals that do not overlap with any analyte signals.[6] DEMP-¹³C is an innovative solution offering unique advantages for dual ³¹P and ¹³C analysis:

  • Dual-Nucleus Quantification: A single, carefully weighed standard provides a reference for two separate, powerful NMR experiments, reducing sample preparation time and minimizing weighing errors.

  • Spectrally Uncrowded Signals: DEMP-¹³C provides a single resonance in the ³¹P spectrum and a single, sharp resonance from the ¹³C-labeled methyl group in the ¹³C spectrum. This minimizes the probability of signal overlap with complex analytes, a common challenge in ¹H qNMR.[7][8]

  • Chemical Stability & Solubility: As a phosphonate ester, it is chemically robust and soluble in a wide range of common deuterated solvents used for NMR analysis.

  • Simplified Spectra: The single ¹³C label provides a distinct signal, avoiding the complexity of interpreting spectra from multi-labeled standards.

The Science of Accuracy: Causality Behind Key Experimental Parameters

Achieving quantitative accuracy is not merely about integrating a spectrum; it requires a deep understanding of the physical phenomena at play and setting acquisition parameters to ensure the validity of the fundamental qNMR principle.

Full Relaxation and the Importance of the Relaxation Delay (D1)

For the signal integral to be truly proportional to the number of nuclei, the nuclear spins must be allowed to fully return to thermal equilibrium between successive scans. This process is governed by the spin-lattice relaxation time (T₁).[4]

  • The Causality: If the delay between scans (the relaxation delay, D1) is too short, nuclei with long T₁ values will not fully relax. In the subsequent scan, these nuclei will produce a signal with diminished intensity (partial saturation), leading to an underestimation of their quantity.

  • The Protocol Rule: To ensure >99.9% relaxation for all nuclei in both the analyte and the standard, the relaxation delay (D1) plus the acquisition time (AQ) must be at least 5 times, and ideally 7 times, the longest T₁ value in the sample (D1 + AQ ≥ 7 × T₁ₘₐₓ).[4]

    • ³¹P T₁ Values: Can vary significantly depending on the molecular environment, from ~2-6 seconds in metabolites to longer in other structures.[9][10]

    • ¹³C T₁ Values: Are notoriously long, especially for quaternary carbons and carbons not directly attached to protons, sometimes exceeding 40 seconds.[11] The T₁ of the ¹³C-labeled methyl group in DEMP-¹³C is expected to be relatively short due to efficient dipolar relaxation from its attached protons. However, the analyte's T₁ values must be considered. An inversion-recovery experiment is strongly recommended to measure the T₁ values of all signals of interest before performing quantitative analysis.

Suppressing the Nuclear Overhauser Effect (NOE) in ¹³C qNMR

During ¹H decoupling, energy can be transferred from the saturated proton spins to nearby ¹³C nuclei. This phenomenon, the Nuclear Overhauser Effect (NOE), enhances the signal intensity of the ¹³C nuclei.

  • The Causality: The magnitude of the NOE enhancement is not uniform for all carbons; it depends on the distance between the carbon and nearby protons. This differential enhancement invalidates the direct proportionality between signal intensity and the number of nuclei, making quantification inaccurate.

  • The Protocol Rule: To eliminate the NOE, an inverse-gated decoupling pulse sequence must be used.[12][13] In this sequence, the ¹H decoupler is switched on only during the acquisition of the FID and is switched off during the relaxation delay (D1). This collapses ¹H-¹³C couplings to produce sharp singlets without allowing for NOE buildup.

Ensuring Uniform Excitation
  • The Causality: The radiofrequency (RF) pulse must excite all nuclei across the entire spectral width uniformly. Modern NMR spectrometers generally ensure this, but it is critical for the validity of the experiment.[4]

  • The Protocol Rule: A 90° pulse angle is recommended to maximize signal intensity per scan while ensuring quantitative excitation.[4] The pulse width should be calibrated for the specific probe and sample being used.

Detailed Experimental Protocols

This section provides step-by-step methodologies for accurate and repeatable quantitative analysis.

Workflow Overview

G cluster_prep Part A: Sample Preparation cluster_acq Part B: Data Acquisition cluster_proc Part C: Data Processing & Calculation weigh_std 1. Accurately weigh DEMP-¹³C (m_std) weigh_analyte 2. Accurately weigh Analyte (m_analyte) into the same vial weigh_std->weigh_analyte dissolve 3. Dissolve in deuterated solvent (e.g., 0.6 mL) weigh_analyte->dissolve transfer 4. Transfer to NMR tube dissolve->transfer acq_31P 5. Acquire ³¹P qNMR data (Proton Decoupled) transfer->acq_31P acq_13C 6. Acquire ¹³C qNMR data (Inverse-Gated Decoupling) process 7. Process spectra (Phase, Baseline Correction) acq_31P->process integrate 8. Integrate selected signals (I_std, I_analyte) process->integrate calculate 9. Calculate Purity/Concentration using the qNMR Equation integrate->calculate

Sources

Tracing Hydrolysis Pathways of Organophosphates with Diethyl Methylphosphonate-¹³C: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Organophosphorus compounds are a diverse class of chemicals with widespread applications, most notably as pesticides and chemical warfare agents. Their environmental persistence and toxicity necessitate a thorough understanding of their degradation pathways. This application note presents a detailed protocol for tracing the hydrolysis of organophosphates using Diethyl Methylphosphonate-¹³C (DEMP-¹³C) as a model compound. The strategic incorporation of a stable isotope label allows for unambiguous tracking of the molecule and its degradation products via ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides researchers, scientists, and drug development professionals with the foundational knowledge and step-by-step methodologies to investigate organophosphate hydrolysis, a critical aspect of environmental science, toxicology, and pharmacology.

Introduction: The Significance of Organophosphate Hydrolysis

Organophosphates (OPs) are esters of phosphoric acid that exert their biological effects primarily through the inhibition of acetylcholinesterase, an enzyme crucial for nerve function.[1] The hydrolysis of these compounds, a primary degradation pathway in both environmental and biological systems, leads to the cleavage of the phosphoester bonds, typically resulting in less toxic products.[2][3] The rate and mechanism of this hydrolysis are influenced by factors such as pH, temperature, and the presence of catalysts. A comprehensive understanding of these hydrolysis pathways is paramount for assessing the environmental fate of OP pesticides, developing effective decontamination strategies for chemical warfare agents, and designing safer, more biodegradable organophosphate-based pharmaceuticals.

The use of isotopically labeled compounds, such as Diethyl Methylphosphonate-¹³C (DEMP-¹³C), offers a powerful tool for elucidating these complex reaction mechanisms.[] The ¹³C label serves as a "silent witness," allowing researchers to track the fate of the carbon backbone of the molecule through various analytical techniques without altering its chemical properties.[] This approach provides a clear and quantitative picture of the parent compound's degradation and the formation of its hydrolysis products.

The Hydrolysis Pathway of Diethyl Methylphosphonate: A Mechanistic Overview

The hydrolysis of organophosphates like DEMP can proceed through different mechanisms depending on the reaction conditions.[5][6] Under alkaline conditions, hydrolysis is typically initiated by a nucleophilic attack of a hydroxide ion on the phosphorus center.[6] This can lead to the cleavage of either the P-O (ester) or P-C (phosphonate) bond. For DEMP, the primary hydrolysis products are expected to be ethyl methylphosphonate and ethanol, followed by further hydrolysis to methylphosphonic acid and ethanol.

The presence of a ¹³C label on the methyl group attached to the phosphorus atom (P-¹³CH₃) provides a unique spectroscopic signature to follow the reaction progress. As hydrolysis proceeds, the chemical environment of the ¹³C-labeled methyl group changes, resulting in distinct shifts in the ¹³C NMR spectrum. This allows for the identification and quantification of the parent DEMP-¹³C and its hydrolysis products.

Hydrolysis Pathway of Diethyl Methylphosphonate-¹³C

Hydrolysis_Pathway DEMP Diethyl Methylphosphonate-¹³C (DEMP-¹³C) EMP Ethyl Methylphosphonate-¹³C DEMP->EMP Hydrolysis (Step 1) Ethanol Ethanol DEMP->Ethanol + Ethanol MPA Methylphosphonic Acid-¹³C EMP->MPA Hydrolysis (Step 2) EMP->Ethanol + Ethanol

Caption: Overview of the experimental workflow for tracing DEMP-¹³C hydrolysis.

Protocol 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Rationale: ¹³C NMR provides quantitative information about the disappearance of the parent compound and the appearance of its hydrolysis products by monitoring the signals of the ¹³C-labeled methyl group. [7][8] Procedure:

  • Sample Preparation: For each time point, evaporate the solvent from a known volume of the quenched reaction mixture. Re-dissolve the residue in a known volume of D₂O containing a known concentration of an internal standard (e.g., trimethylsilylpropanoic acid-d₄ sodium salt, TSP).

  • NMR Data Acquisition:

    • Acquire ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Use a standard single-pulse ¹³C experiment with proton decoupling.

    • Optimize acquisition parameters, including the relaxation delay (D1), to ensure quantitative results. A D1 of at least 5 times the longest T₁ of the carbons of interest is recommended.

  • Data Processing and Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Identify the resonance signals corresponding to the ¹³C-labeled methyl group in DEMP-¹³C and its hydrolysis products.

    • Integrate the signals and normalize them to the internal standard to determine the relative concentrations of each species at each time point.

Protocol 4: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Rationale: LC-MS provides sensitive and specific detection of the parent compound and its hydrolysis products, confirming their identities based on their retention times and mass-to-charge ratios. [9][10] Procedure:

  • Sample Preparation: Dilute the quenched reaction samples with the initial mobile phase to a concentration suitable for LC-MS analysis.

  • LC-MS System and Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column is typically suitable for separating DEMP and its more polar hydrolysis products.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements.

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

  • Data Acquisition:

    • Acquire data in full scan mode to detect all ions.

    • Additionally, acquire data in targeted MS/MS mode for the expected parent and product ions to confirm their structures.

  • Data Analysis:

    • Extract ion chromatograms for the m/z values corresponding to DEMP-¹³C and its expected hydrolysis products.

    • Integrate the peak areas to determine the relative abundance of each compound over time.

Data Interpretation and Expected Results

By combining the data from ¹³C NMR and LC-MS, a comprehensive picture of the hydrolysis pathway can be constructed.

  • ¹³C NMR: The NMR data will provide quantitative information on the rate of disappearance of DEMP-¹³C and the rate of formation of its hydrolysis products. The chemical shifts of the ¹³C-labeled methyl group will be indicative of the chemical structure of each species.

  • LC-MS: The LC-MS data will confirm the identity of the compounds based on their accurate mass and fragmentation patterns. The chromatographic separation will resolve the different hydrolysis products.

Table 1: Expected Analytical Data for DEMP-¹³C and its Hydrolysis Products

CompoundExpected ¹³C Chemical Shift (ppm)Expected [M+H]⁺ (m/z)
Diethyl Methylphosphonate-¹³C(Specific to instrument)154.07
Ethyl Methylphosphonate-¹³C(Shifted from parent)126.04
Methylphosphonic Acid-¹³C(Further shifted)98.01

By plotting the concentration of each species as a function of time, the hydrolysis kinetics can be determined. The rate constants for the hydrolysis of DEMP-¹³C can be calculated by fitting the data to appropriate kinetic models (e.g., first-order or pseudo-first-order).

Conclusion

The use of Diethyl Methylphosphonate-¹³C in conjunction with ¹³C NMR and LC-MS provides a robust and reliable method for tracing the hydrolysis pathways of organophosphates. This approach offers several advantages, including unambiguous identification and quantification of the parent compound and its degradation products, and the ability to elucidate reaction kinetics. The protocols outlined in this application note provide a solid framework for researchers to investigate the environmental fate and metabolism of this important class of compounds, ultimately contributing to the development of safer chemicals and more effective remediation strategies.

References

  • Vina, J., & Borras, C. (2010). The process of aging: a scientific and medical challenge. IUBMB life, 62(4), 298–301.
  • Lewis, K. N., Mele, J., Hayes, J. D., & Buffenstein, R. (2013). Nrf2, a key modulator of cellular protective mechanisms. Biochimica et Biophysica Acta (BBA) - General Subjects, 1830(5), 3215-3233.
  • Kensler, T. W., Wakabayashi, N., & Biswal, S. (2007). Cell survival responses to environmental stresses via the Keap1-Nrf2-ARE pathway. Annual review of pharmacology and toxicology, 47, 89–116.
  • Ma, Q. (2013). Role of nrf2 in oxidative stress and toxicity. Annual review of pharmacology and toxicology, 53, 401–426.
  • Upadhay, N., et al. (2013). Mechanistic Approach for the Chemical and Bio-chemical Aspects of Organophosphate Pesticides. TSI Journals. Available at: [Link]

  • Kamerlin, S. C. L., et al. (2014). Alkaline Hydrolysis of Organophosphorus Pesticides: The Dependence of the Reaction Mechanism on the Incoming Group Conformation. ACS Publications. Available at: [Link]

  • Pinkard, B. R., et al. (2020). Hydrolysis of Dimethyl Methylphosphonate (DMMP) in Hot-Compressed Water. PubMed. Available at: [Link]

  • Pinkard, B. R., et al. (2020). Hydrolysis of Dimethyl Methylphosphonate (DMMP) in Hot-Compressed Water. ResearchGate. Available at: [Link]

  • Mali, G. D., et al. (2022). Degradation insight of organophosphate pesticide chlorpyrifos through novel intermediate 2,6-dihydroxypyridine by Arthrobacter sp. HM01. PMC. Available at: [Link]

  • Kaur, R., et al. (2017). Biodegradation and Analytical Methods for Detection of Organophosphorous Pesticide: Chlorpyrifos. ResearchGate. Available at: [Link]

  • Stable Isotope Labeled Compounds for Drug Metabolism Studies. (n.d.). Alsachim. Available at: [Link]

  • An overview of methods using 13C for improved compound identification in metabolomics and natural products. (2015). PMC. Available at: [Link]

  • Monitoring Reactions by NMR. (n.d.). University of Wisconsin-Madison. Available at: [Link]

  • Sensitivity-Enhanced 13C-NMR Spectroscopy for Monitoring Multisite Phosphorylation at Physiological Temperature and pH. (2020). PubMed. Available at: [Link]

  • Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent. (2020). LCGC International. Available at: [Link]

  • Analysis of Oxygen-18 Labeled Phosphate to Study Positional Isotope Experiments Using LC-QTOF-MS. (2019). EngagedScholarship@CSU. Available at: [Link]

Sources

Application Note: A Validated HILIC-MS/MS Method for the High-Sensitivity Quantification of Diethyl Methylphosphonate-13C Metabolites in Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust and highly sensitive method for the detection and quantification of the primary metabolites of Diethyl Methylphosphonate-13C (DEMP-13C) using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). Diethyl methylphosphonate is an organophosphorus compound with applications as a flame retardant and as a chemical warfare agent simulant[1]. Understanding its metabolic fate is crucial for toxicological and pharmacokinetic studies. The primary metabolites, Ethyl Methylphosphonate-13C (EMP-13C) and Methylphosphonic Acid-13C (MPA-13C), are highly polar molecules, presenting a significant challenge for traditional reversed-phase chromatography. This protocol overcomes this challenge by employing a Hydrophilic Interaction Liquid Chromatography (HILIC) strategy, enabling excellent retention and separation. The method utilizes a simple sample preparation procedure and has been validated according to established bioanalytical guidelines to ensure accuracy, precision, and reliability for use in research and drug development settings.

Introduction and Scientific Principle

The metabolism of organophosphorus compounds like DEMP is a critical area of study. Analogous to Dimethyl Methylphosphonate (DMMP) and Diethyl Ethylphosphonate (DEEP), the biotransformation of DEMP is expected to proceed via sequential de-esterification (hydrolysis) of the ethyl groups[2][3]. This process yields the monoester, Ethyl Methylphosphonate (EMP), and the fully hydrolyzed, highly polar Methylphosphonic Acid (MPA) as the terminal metabolite. The use of a stable isotope-labeled (¹³C) parent compound allows for unambiguous differentiation from potential environmental background contamination and facilitates metabolite tracking.

The analytical challenge lies in the high polarity of the metabolites, particularly MPA-13C. These compounds exhibit poor retention on conventional C18 reversed-phase columns. To address this, our method employs a HILIC separation mechanism. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous solvent. This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition, thus enabling their retention and chromatographic separation[4].

Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte[5]. Electrospray ionization (ESI) in negative mode is utilized, as it provides superior ionization efficiency for these acidic phosphonate compounds[6]. The entire analytical workflow is designed to conform to the principles of bioanalytical method validation as outlined by regulatory bodies like the FDA, ensuring data integrity and reliability[7][8][9].

Proposed Metabolic Pathway

The biotransformation of DEMP-13C is hypothesized to occur via two sequential hydrolysis steps, catalyzed primarily by esterase enzymes in the liver and plasma.

Metabolic Pathway DEMP Diethyl Methylphosphonate-¹³C (DEMP-¹³C) EMP Ethyl Methylphosphonate-¹³C (EMP-¹³C) DEMP->EMP  Hydrolysis /  De-ethylation   MPA Methylphosphonic Acid-¹³C (MPA-¹³C) EMP->MPA  Hydrolysis /  De-ethylation   Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma or Urine) Spike Spike with Internal Standard (IS) Sample->Spike Extract Protein Precipitation (Acetonitrile) Spike->Extract Centrifuge Centrifugation Extract->Centrifuge Collect Collect Supernatant Centrifuge->Collect Inject Inject into HPLC System Collect->Inject Transfer to vial Separate HILIC Separation Inject->Separate Ionize ESI (Negative Mode) Separate->Ionize Detect MS/MS Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve (Analyte/IS Ratio) Integrate->Calibrate Quantify Quantify Concentrations Calibrate->Quantify Report Generate Report Quantify->Report

Sources

Troubleshooting & Optimization

Technical Support Center: Diethyl Methylphosphonate-13C (DEMP-13C) Stability Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diethyl Methylphosphonate-13C (DEMP-13C) is a high-value isotopic standard, primarily used as a metabolic tracer or a safe surrogate for G-series organophosphorus nerve agents (e.g., Sarin, Soman) in NMR studies and detector calibration.

While phosphonates are generally more stable than phosphates, the P-O-C ester linkage is susceptible to hydrolysis. The introduction of a


C label (typically at the P-methyl position) does not alter the chemical stability but significantly increases the financial and experimental cost of degradation. This guide provides a self-validating storage protocol to prevent the formation of Ethyl Methylphosphonate (EMP) and Methylphosphonic Acid (MPA).

Regulatory Note: DEMP is a Schedule 2 compound under the Chemical Weapons Convention (CWC). Ensure all storage and handling procedures comply with your facility's CWC declarations and security protocols.

Module 1: The Hydrolysis Mechanism (The "Why")

To prevent degradation, one must understand the enemy. Hydrolysis of DEMP is a nucleophilic substitution reaction where water attacks the phosphorus center. This process is pseudo-first-order with respect to water concentration and is catalyzed by both acids and bases.

The Degradation Pathway

The reaction proceeds in two stages. The first hydrolysis is the fastest and most critical to prevent.

HydrolysisPathway Figure 1: Hydrolysis Pathway of DEMP-13C. Note that the first hydrolysis step (k1) creates an acidic by-product, which can autocatalyze the second step (k2). DEMP Diethyl Methylphosphonate-13C (Intact Reagent) EMP Ethyl Methylphosphonate (Mono-ester Impurity) DEMP->EMP  k1 (Slow under neutral pH)   Ethanol1 Ethanol (Byproduct) DEMP->Ethanol1 Water1 + H₂O (Moisture Ingress) Water1->EMP MPA Methylphosphonic Acid (Final Degradation) EMP->MPA  k2 (Catalyzed by acid product)   Ethanol2 Ethanol EMP->Ethanol2 Water2 + H₂O Water2->MPA

Figure 1: The stepwise hydrolysis of DEMP-13C. The formation of acidic byproducts can accelerate further degradation.

Key Insight: The reaction is autocatalytic. As DEMP hydrolyzes, it releases acidic protons (if not buffered), which lowers the pH and accelerates further hydrolysis [1]. Therefore, maintaining neutral pH and absolute dryness is non-negotiable.

Module 2: Storage Protocol (The "How")

This protocol is designed as a self-validating system . If you follow these steps, the integrity of the seal acts as the proof of stability.

Environmental Controls
ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Reduces kinetic energy, slowing the rate of nucleophilic attack (

) significantly compared to RT [2].
Atmosphere Argon (Ar) Argon is denser than air and settles over the liquid, providing a superior blanket compared to Nitrogen (

) for preventing moisture diffusion.
Humidity < 10% RH Secondary containment in a desiccator is required to create a "defense in depth" against freezer frost.
Light Darkness While not photo-labile like some iodides, long-term UV exposure can degrade plastic caps/septa, compromising the seal [3].
Container & Septum Integrity
  • Primary Container: Borosilicate glass (Class 1). Avoid soda-lime glass, which can leach alkali and catalyze base hydrolysis.

  • Cap System: Screw cap with a PTFE-faced silicone septum .

    • Why: The PTFE (Teflon) face is chemically inert to organophosphonates. The silicone backing provides the elasticity for a resealable puncture. Never use rubber septa, as plasticizers can leach into the DEMP-13C, causing NMR ghost peaks.

Handling Workflow (The "Schlenk" Technique)
  • Allow the vial to warm to room temperature before opening (prevents condensation on the cold liquid surface).

  • Purge the headspace with dry Argon immediately after use.

  • Wrap the cap junction with Parafilm® or Teflon tape for long-term storage.

Module 3: Quality Control & Validation

Before using DEMP-13C in critical experiments (e.g., metabolic flux analysis), validate its purity.

The Gold Standard: P NMR

Phosphorus NMR is the most sensitive tool for detecting hydrolysis because the chemical shift is highly sensitive to the esterification state.

  • Solvent: CDCl

    
     (Chloroform-d).
    
  • Reference: 85% H

    
    PO
    
    
    
    (external) = 0 ppm.
SpeciesApproximate

P Shift (

)
Signal Multiplicity
DEMP-13C (Intact) ~32.0 - 33.0 ppm Doublet (due to

C-P coupling)
Mono-ester (EMP) ~25.0 - 28.0 ppmComplex (pH dependent)
Acid (MPA) ~20.0 - 30.0 ppmBroad (pH dependent)

Pass Criteria: A single clear doublet around 32-33 ppm. Fail Criteria: Appearance of any upfield peaks (20-30 ppm range) indicates hydrolysis [4].

Module 4: Troubleshooting Guide (FAQ)

Q1: My sample appears cloudy after storage at -20°C.

Diagnosis: This is likely phase separation of hydrolysis products or water ingress.

  • Mechanism: DEMP is an organic liquid. Methylphosphonic acid (MPA) is a solid at room temperature and highly polar. If hydrolysis has occurred, the MPA may precipitate or form a viscous emulsion.

  • Action:

    • Warm to Room Temperature (RT).

    • If cloudiness persists, centrifuge.

    • Run

      
      P NMR on the supernatant. If purity is <95%, repurpose for qualitative work or discard.
      
Q2: The NMR spectrum shows a "ghost" doublet near the main peak.

Diagnosis: Isotopic impurity or pH shift?

  • Check: Look at the coupling constant (

    
    ).[1]
    
  • Explanation: The

    
    C label on the methyl group creates a large 
    
    
    
    coupling (approx 140-150 Hz) [5]. If the "ghost" peak has the same coupling constant but slightly different shift, it may be due to concentration effects or pH changes in the NMR solvent (acidic CDCl
    
    
    ).
  • Action: Neutralize your NMR solvent (pass through basic alumina) and re-run.

Q3: Can I store DEMP-13C in plastic (polypropylene) tubes?

Answer: NO.

  • Reasoning: Organophosphonates are excellent solvents for many plastics. DEMP can extract plasticizers from polypropylene, contaminating your mass spec or NMR data. Furthermore, plastics are permeable to water vapor over time. Always use glass.

Q4: How do I dispose of degraded DEMP-13C?

Answer:

  • Protocol: Do not pour down the drain. Even degraded products (MPA) are regulated precursors in some jurisdictions.

  • Action: Neutralize with 10% aqueous NaOH (accelerates full hydrolysis to the salt form), then dispose of as hazardous chemical waste according to CWC Schedule 2 guidelines.

Visual Decision Tree: Storage Logic

StorageLogic Start Received DEMP-13C CheckSeal Inspect Septum/Cap Start->CheckSeal Intact Seal Intact? CheckSeal->Intact ArgonPurge Purge Headspace with Argon Intact->ArgonPurge First Use QC Run 31P NMR Validation Intact->QC Suspect Leak Yes Yes No No / Punctured Parafilm Wrap Cap with Parafilm/Tape ArgonPurge->Parafilm Freezer Store at -20°C in Desiccator Parafilm->Freezer QC->ArgonPurge Pass

Figure 2: Decision logic for handling and storing DEMP-13C upon receipt and after use.

References

  • NIST/EPA . "Hydrolysis of Organophosphorus Compounds." EPA Compendium of Methods for the Determination of Toxic Organic Compounds.

  • Kim, K., et al. "Hydrolysis of Dimethyl Methylphosphonate (DMMP) in Hot-Compressed Water." Journal of Supercritical Fluids, 2020. (Demonstrates kinetics of phosphonate hydrolysis).

  • Sandia National Laboratories . "Water-Free Degradation of Organophosphates." Sandia Tech Reports, 2018. (Discusses non-aqueous stability).

  • BenchChem . "Comparative Analysis of 31P NMR Chemical Shifts for Diethyl Alkyl Phosphonates." Spectral Database, 2025.

  • MDPI . "Synthesis and Characterization of Diethyl Methylphosphonate Derivatives." Molecules, 2022. (Provides specific NMR coupling constants for labeled phosphonates).

Sources

Removing unreacted triethyl phosphite from Diethyl Methylphosphonate-13C

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of Diethyl Methylphosphonate-¹³C. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in removing persistent impurities, specifically unreacted triethyl phosphite, from their synthesis product. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure you achieve the highest purity for your isotopically labeled compound.

Troubleshooting Guide: Eliminating Triethyl Phosphite Impurity

This section provides a structured, question-and-answer-based approach to common purification challenges. We will explore solutions ranging from fundamental techniques to more advanced chemical conversion methods.

Question 1: My initial workup has left a significant amount of triethyl phosphite in my Diethyl Methylphosphonate-¹³C. What is the most direct method for removal?

Answer: The most straightforward approach is fractional vacuum distillation . This physical separation method leverages the difference in boiling points between your product and the impurity.

Causality and Expertise: Diethyl Methylphosphonate has a significantly higher boiling point than triethyl phosphite. By carefully controlling the temperature and pressure, you can selectively vaporize the lower-boiling triethyl phosphite, leaving behind the purified Diethyl Methylphosphonate-¹³C. A vacuum is essential to lower the required temperatures, which prevents potential thermal decomposition of the desired product.

Key Physical Properties for Separation
CompoundMolar Mass ( g/mol )Boiling Point (°C at 760 mmHg)
Triethyl Phosphite166.16156-158 °C[1]
Diethyl Methylphosphonate152.13194 °C[2][3][4]
Experimental Protocol: Fractional Vacuum Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a vacuum source with a pressure gauge. Ensure all glassware joints are properly sealed with vacuum grease.

  • Initial Charge: Place the crude Diethyl Methylphosphonate-¹³C containing the triethyl phosphite impurity into the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.

  • Evacuation: Gradually apply vacuum to the system, aiming for a pressure that will bring the boiling point of triethyl phosphite into a manageable range (e.g., 50-70 °C).

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection:

    • Fore-run: Collect the first fraction, which will be rich in triethyl phosphite. The head temperature should plateau at the boiling point of triethyl phosphite at the given pressure.

    • Intermediate Fraction: As the triethyl phosphite is removed, the head temperature may fluctuate before rising and stabilizing again. It is advisable to collect an intermediate fraction to avoid cross-contamination.

    • Product Fraction: Collect the final fraction of purified Diethyl Methylphosphonate-¹³C as the head temperature stabilizes at its boiling point under the applied vacuum.

  • Purity Analysis: Analyze all fractions using ³¹P NMR spectroscopy to confirm the separation efficiency.

Question 2: I've performed a distillation, but a small amount of triethyl phosphite remains. How can I remove this residual impurity chemically?

Answer: When physical separation methods are insufficient, a highly effective strategy is the selective chemical oxidation of the residual triethyl phosphite.

Causality and Expertise: Triethyl phosphite, a P(III) compound, is readily oxidized to triethyl phosphate, a P(V) compound. Triethyl phosphate has a much higher boiling point and different polarity compared to Diethyl Methylphosphonate-¹³C, making it easily separable by a subsequent simple distillation or column chromatography. This method is particularly effective for removing trace amounts of the phosphite impurity.

Workflow: Purification via Chemical Conversion

cluster_0 Chemical Conversion & Purification Crude Crude Diethyl Methylphosphonate-¹³C (with Triethyl Phosphite) Oxidation Oxidation Step (e.g., with H₂O₂ or N₂O₄) Crude->Oxidation Add Oxidizing Agent Mixture Mixture of Diethyl Methylphosphonate-¹³C and Triethyl Phosphate Oxidation->Mixture Converts P(III) to P(V) Purification Final Purification (Vacuum Distillation or Chromatography) Mixture->Purification Separate based on new B.P./Polarity Pure_Product Pure Diethyl Methylphosphonate-¹³C Purification->Pure_Product

Caption: Workflow for removing triethyl phosphite via oxidation.

Experimental Protocol: Oxidation of Triethyl Phosphite

This protocol should be performed with caution in a well-ventilated fume hood.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place the crude Diethyl Methylphosphonate-¹³C. Cool the flask in an ice bath.

  • Reagent Addition: Slowly add a suitable oxidizing agent. Options include:

    • Hydrogen Peroxide (H₂O₂): Add a 30% aqueous solution of H₂O₂ dropwise. The reaction can be exothermic.

    • Dinitrogen Tetroxide (N₂O₄): A solution of N₂O₄ in an inert solvent like chloroform can be used for a vigorous and high-yield oxidation.[5] This method requires careful handling due to the toxicity of N₂O₄.

  • Reaction Monitoring: Monitor the reaction progress using ³¹P NMR spectroscopy. The signal for triethyl phosphite (around +139 ppm) will disappear, and a new signal for triethyl phosphate will appear.[6][7]

  • Workup: After the reaction is complete, quench any remaining oxidizing agent. The specific workup will depend on the chosen oxidant.

  • Final Purification: Remove the resulting triethyl phosphate by vacuum distillation or silica gel column chromatography.[8]

Question 3: Are there any non-distillation, non-chemical conversion methods to purify my product?

Answer: Yes, silica gel column chromatography is a viable alternative, particularly for smaller scale purifications where impurities have different polarities.

Causality and Expertise: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase (eluent). Diethyl methylphosphonate is more polar than triethyl phosphite. Therefore, by using an appropriate solvent system, triethyl phosphite will elute from the column first, followed by the more strongly adsorbed Diethyl Methylphosphonate-¹³C.

Experimental Protocol: Flash Column Chromatography
  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexanes) and pack it into a column.[9]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane) and load it onto the top of the silica gel bed.[8]

  • Elution:

    • Begin eluting with a non-polar solvent system, such as a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v).

    • Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate.

  • Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or ³¹P NMR to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified Diethyl Methylphosphonate-¹³C.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove triethyl phosphite from my Diethyl Methylphosphonate-¹³C?

A1: The presence of triethyl phosphite, a reactive P(III) species, can interfere with subsequent reactions. It can act as a reducing agent or a nucleophile, leading to unwanted side products and lowering the yield and purity of your target molecule. For applications in drug development and mechanistic studies, high purity of the isotopically labeled compound is paramount.

Q2: How can I effectively monitor the purification process?

A2: ³¹P NMR spectroscopy is the most powerful and direct technique for this purpose. It allows for clear differentiation between the starting material, product, and key phosphorus-containing impurities.

Characteristic ³¹P NMR Chemical Shifts
CompoundChemical Shift (δ, ppm)Multiplicity
Triethyl Phosphite~ +139 ppmSinglet
Diethyl Methylphosphonate~ +32.9 ppm (in CDCl₃)[10]Singlet
Diethyl Phosphite (potential hydrolysis product)~ +7 to +9 ppm[7][11]Doublet (due to P-H coupling)

Note: Chemical shifts are referenced to 85% H₃PO₄ and can vary slightly based on solvent and concentration.

Q3: Can triethyl phosphite hydrolyze during workup, and how would that affect my purification?

A3: Yes, triethyl phosphite is susceptible to hydrolysis, especially under acidic conditions, to form diethyl phosphite and ethanol.[1][12] Diethyl phosphite has a different boiling point and polarity from your target compound and would also need to be removed. The presence of a doublet in the ³¹P NMR spectrum around +7 to +9 ppm is indicative of this hydrolysis product.[7][11]

References

  • OECD. (2003, February 18). Triethyl phosphite CAS N°: 122-52-1. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl methylphosphonate. Retrieved from [Link]

  • Ottokemi. (n.d.). Diethyl methylphosphonate, 97% 683-08-9 India. Retrieved from [Link]

  • P212121. (n.d.). Diethyl methylphosphonate | CAS 683-08-9. Retrieved from [Link]

  • Ataman Kimya. (n.d.). TRIETHYL PHOSPHITE. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis of triethylphosphite 1 into diethylphosphonate 2. 31 P-NMR.... Retrieved from [Link]

  • PubChem. (n.d.). Triethyl phosphite. Retrieved from [Link]

  • Google Patents. (n.d.). US3184496A - Process for the preparation and recovery of triethyl phosphite and derivatives thereof.
  • PubMed. (n.d.). Characterization of transmembrane chemical shift differences in the 31P NMR spectra of various phosphoryl compounds added to erythrocyte suspensions. Retrieved from [Link]

  • Google Patents. (n.d.). US3277217A - Process for producing phosphate esters by oxidation of phosphites using hydrogen peroxide and organic peroxides as catalyst.
  • PubMed. (n.d.). The contribution of magnetic susceptibility effects to transmembrane chemical shift differences in the 31P NMR spectra of oxygenated erythrocyte suspensions. Retrieved from [Link]

  • RSC Publishing. (n.d.). Keay and Crook : 142. The Oxidation of Cyclic Phosphites to Cyclic Phosphates. Retrieved from [Link]

  • Wikipedia. (n.d.). Triethyl phosphite. Retrieved from [Link]

  • PMC. (n.d.). Phosphonic acid: preparation and applications. Retrieved from [Link]

Sources

Technical Support Center: Resolving Overlapping Peaks in ¹³C NMR of Diethyl Methylphosphonate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of overlapping peaks in the ¹³C NMR spectra of diethyl methylphosphonate derivatives.

Introduction: The Challenge of Signal Overlap

Diethyl methylphosphonate and its derivatives are a crucial class of organophosphorus compounds with wide-ranging applications. While ¹³C NMR is a powerful tool for their structural elucidation, the similarity in the electronic environments of carbon atoms, particularly within the ethyl groups and substituted alkyl chains, can often lead to signal overlap. This spectral congestion can obscure vital structural information, complicating analysis and interpretation. This guide will walk you through a systematic approach to resolving these overlaps, from simple experimental adjustments to advanced NMR techniques.

Frequently Asked Questions (FAQs)

Q1: Why do the ethoxy group carbons in my diethyl methylphosphonate derivatives often overlap in the ¹³C NMR spectrum?

A1: The two carbons of the ethoxy group (-O-CH₂-CH₃) in diethyl methylphosphonate derivatives are in very similar chemical environments. The CH₂ carbon is directly attached to the electronegative oxygen atom, causing it to resonate further downfield compared to the terminal CH₃ carbon. However, in a series of related derivatives, modifications to the molecule may not significantly alter the electronic environment of these ethoxy carbons, leading to very close chemical shifts and potential overlap. Factors such as solvent choice and concentration can also influence their resolution.[1]

Q2: I see more than the expected number of signals, and some are very close together. What could be the cause?

A2: This can arise from several factors:

  • Diastereomers: If your compound is chiral and was synthesized as a racemic or diastereomeric mixture, you will see separate signals for each stereoisomer. The slightly different spatial arrangements of atoms in diastereomers can lead to small differences in chemical shifts.

  • Conformational Isomers (Rotamers): Slow rotation around single bonds on the NMR timescale can result in distinct signals for different conformations. This is particularly relevant for bulky substituents that may hinder free rotation.

  • Impurities: Starting materials, byproducts, or residual solvent can introduce extra peaks into your spectrum.

Troubleshooting Guide: A Step-by-Step Approach

When faced with overlapping peaks, a methodical approach to troubleshooting is essential. Start with the simplest and quickest solutions before moving to more complex and time-consuming experiments.

Level 1: Foundational Experimental Adjustments

These initial steps involve modifying the sample preparation and basic acquisition parameters.

1. Optimize Sample Concentration:

  • The Problem: Highly concentrated samples can lead to peak broadening due to increased viscosity and intermolecular interactions, which can exacerbate overlap.[1]

  • The Solution: Prepare a more dilute sample. This can sharpen the signals and potentially resolve closely spaced peaks.

2. Change the Deuterated Solvent:

  • The Rationale: Different solvents interact with the analyte in unique ways (e.g., hydrogen bonding, aromatic solvent-induced shifts), which can alter the chemical shifts of specific carbons to varying degrees.[1][2] This differential shifting can effectively pull overlapping peaks apart.

  • Protocol:

    • Acquire a standard ¹³C NMR spectrum in your initial solvent (e.g., CDCl₃).

    • If overlap is observed, prepare a new sample in a solvent with different properties (e.g., Benzene-d₆, Acetone-d₆, or DMSO-d₆).

    • Compare the spectra to see if the resolution has improved.

Solvent Dielectric Constant Typical Effect on Phosphonates
Chloroform-d (CDCl₃)4.8Standard, non-polar aprotic.
Benzene-d₆2.3Aromatic solvent-induced shifts (ASIS) can cause significant changes.
Acetone-d₆21Polar aprotic, can influence shifts through dipole-dipole interactions.
DMSO-d₆47Highly polar aprotic, can interact with the P=O group.[3]
Methanol-d₄33Protic solvent, can form hydrogen bonds with the phosphoryl oxygen.[2]

3. Adjust the Temperature (Variable Temperature NMR):

  • The Principle: Changing the temperature can affect the rates of dynamic processes like conformational exchange.[1] If overlapping peaks are due to multiple conformers in slow exchange, altering the temperature can either coalesce them into a single sharp peak (at higher temperatures) or further separate them (at lower temperatures).

Level 2: Advanced 1D NMR Techniques

If the foundational adjustments are insufficient, more sophisticated 1D NMR experiments can provide the necessary resolution.

1. Employ Lanthanide Shift Reagents (LSRs):

  • How it Works: LSRs are paramagnetic complexes that can coordinate with Lewis basic sites in a molecule, such as the phosphoryl oxygen in diethyl methylphosphonate.[4] This interaction induces large changes in the chemical shifts of nearby nuclei. The magnitude of the shift is dependent on the distance from the paramagnetic center, often spreading out a crowded spectrum.[4]

  • Experimental Protocol:

    • Acquire a standard ¹³C NMR spectrum.

    • Add a small, measured amount of an LSR (e.g., Eu(fod)₃ or Pr(fod)₃) to the NMR tube.

    • Acquire another spectrum and observe the changes in chemical shifts.

    • Incrementally add more LSR until optimal resolution is achieved. Be cautious, as excessive amounts can lead to significant peak broadening.

2. Utilize DEPT (Distortionless Enhancement by Polarization Transfer):

  • The Purpose: While DEPT doesn't directly resolve overlapping peaks, it provides crucial information about the type of carbon (CH, CH₂, CH₃) each signal represents.[5][6][7] This information can help you assign the overlapping signals correctly. For instance, if two peaks overlap, but a DEPT-135 experiment shows one as a positive peak (CH or CH₃) and the other as a negative peak (CH₂), you can confirm the presence of two distinct carbon environments.[8]

  • DEPT Experiments and Their Outputs:

    • DEPT-45: Shows all protonated carbons (CH, CH₂, CH₃) as positive signals.

    • DEPT-90: Shows only CH carbons as positive signals.[5]

    • DEPT-135: Shows CH and CH₃ carbons as positive signals and CH₂ carbons as negative signals.[5]

    • Quaternary Carbons (C): Do not appear in DEPT spectra and can be identified by comparing the DEPT spectra with the standard broadband-decoupled ¹³C spectrum.[9]

DEPT_Workflow Start Overlapping Peaks in ¹³C Spectrum DEPT Run DEPT-90 and DEPT-135 Experiments Start->DEPT Analysis Analyze Phasing of Overlapping Signals DEPT->Analysis CH_CH3 Positive Signal(s) (CH or CH₃) Analysis->CH_CH3 DEPT-135 CH2 Negative Signal(s) (CH₂) Analysis->CH2 DEPT-135 Result Differentiate Carbon Types Within the Overlap CH_CH3->Result CH2->Result

Caption: Workflow for using DEPT to differentiate overlapping carbon signals.

Level 3: Two-Dimensional (2D) NMR Spectroscopy

When 1D techniques are exhausted, 2D NMR provides the most powerful solutions by spreading the signals across two frequency dimensions.[10][11]

1. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

  • The Principle: This is often the first and most effective 2D experiment to try.[1] It correlates each carbon atom with its directly attached proton(s).[11] Since the proton spectrum (¹H) is typically better resolved than the carbon spectrum, the correlation map can effectively separate overlapping ¹³C signals by dispersing them along the ¹H chemical shift axis.[12]

  • How to Interpret: A cross-peak in the 2D spectrum appears at the coordinates of the ¹H chemical shift on one axis and the ¹³C chemical shift of the carbon it's attached to on the other axis. If two carbons overlap in the 1D ¹³C spectrum but their attached protons have different chemical shifts, they will appear as two distinct cross-peaks in the HSQC spectrum.

2. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

  • The Principle: The HMBC experiment reveals correlations between protons and carbons that are two or three bonds away.[13] This is invaluable for piecing together the carbon skeleton and assigning quaternary carbons, which do not appear in the HSQC spectrum.[14]

  • Application to Overlap: If two ¹³C signals overlap, you can use the long-range correlations from well-resolved proton signals to determine which protons are coupled to each of the overlapping carbons, thereby confirming their distinct identities.

Sources

Technical Support Center: Purification of Diethyl Methylphosphonate-¹³C by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of Diethyl Methylphosphonate-¹³C (DEMP-¹³C). This document is designed for researchers, scientists, and drug development professionals who require high-purity DEMP-¹³C for their work. Here, we provide not just a protocol, but a comprehensive resource grounded in scientific principles to help you navigate the nuances of vacuum distillation, troubleshoot common issues, and validate the purity of your final product.

Core Principles: Why Vacuum Distillation for DEMP-¹³C?

Diethyl methylphosphonate is a combustible liquid with a high boiling point at atmospheric pressure (approximately 194 °C)[1][2][3][4]. Subjecting it to such high temperatures for extended periods risks thermal decomposition, which can lead to the formation of impurities like phosphorus oxides and various carbon-containing byproducts[5][6][7]. The introduction of a ¹³C isotope does not significantly alter these physical properties.

Vacuum distillation is the purification method of choice because it lowers the pressure of the system, thereby reducing the boiling point of the compound. This allows for distillation at a significantly lower temperature, preserving the integrity of the molecule. The relationship between pressure and boiling point is fundamental to this process.

Key Physical Properties of Diethyl Methylphosphonate
PropertyValueSource(s)
Boiling Point (Atmospheric) ~194 °C[1][2][3]
Boiling Point (Vacuum) 127-131 °C @ 9 mmHg[1]
Density ~1.041 g/mL at 25 °C[1][2]
Refractive Index (n20/D) ~1.414[1]
Flash Point 75 °C (167 °F) - closed cup[1][4]
Stability Stable under normal temperatures and pressures.[4]
Incompatibilities Strong oxidizing agents, strong bases.[4]

Experimental Workflow & Setup

A successful distillation begins with a meticulous setup. Each component must be clean, dry, and assembled to ensure a leak-free system.

G cluster_prep Preparation Phase cluster_distill Distillation Phase cluster_post Post-Distillation & Analysis P1 Select & Clean Glassware P2 Assemble Distillation Apparatus P1->P2 P3 Leak Check System P2->P3 D1 Charge Crude DEMP-13C P3->D1 System Ready D2 Establish & Stabilize Vacuum D1->D2 D3 Apply Heat Gradually D2->D3 D4 Collect Fractions (Forerun, Main, Residue) D3->D4 A1 Cool System & Release Vacuum D4->A1 Distillation Complete A2 Weigh & Store Purified Product A1->A2 A3 Purity Analysis (NMR, GC-MS) A2->A3 G node_sol node_sol Start Problem Occurs Q1 Can't reach target vacuum? Start->Q1 Q2 Product bumping violently? Start->Q2 Q3 Distillation is too slow? Start->Q3 Q4 Distillate is discolored? Start->Q4 S1a Check for leaks at joints. Re-grease if necessary. Q1->S1a Yes S2a Increase stir rate. Ensure stir bar is coupled. Q2->S2a Yes S3a Is vacuum pressure too high? (Boiling point too high) Q3->S3a Yes S4a Is distillation temp too high? (Potential decomposition) Q4->S4a Yes S1b Check tubing for cracks. Ensure cold trap is effective. S1a->S1b Still leaking? S2b Heat more gradually. Reduce heating mantle temperature. S2a->S2b Still bumping? S3b Increase heat gradually. Insulate distillation head. S3a->S3b Is mantle temp too low? S4b Stop distillation. Re-distill discolored fraction if necessary. S4a->S4b Was forerun properly discarded?

Caption: Troubleshooting Decision Tree for Vacuum Distillation.

Q: My vacuum pump is running, but the pressure won't go below 20 mmHg. What's wrong? A: This is a classic symptom of a significant leak in the system.

  • Cause: The most common culprits are poorly sealed ground-glass joints. Leaks can also occur in the tubing connecting the apparatus to the pump or from a poorly sealed cold trap. [8]* Solution:

    • Check Joints: Systematically check every joint. Ensure they are properly seated and have a thin, uniform layer of high-vacuum grease.

    • Inspect Tubing: Examine all vacuum tubing for cracks or holes.

    • Isolate Components: Methodically isolate different parts of the system to pinpoint the leak's location. Start by connecting the gauge directly to the pump to ensure the pump itself is functioning correctly.[8]

Q: The liquid in the distillation flask is "bumping" violently instead of boiling smoothly. Why is this happening? A: Bumping occurs when a liquid superheats and then boils in a sudden, violent burst.

  • Cause: This is usually due to insufficient agitation or uneven heating. It can also be a sign that the vacuum is too high for the applied temperature, causing the solvent to flash evaporate.

  • Solution:

    • Ensure Stirring: Confirm that your magnetic stir bar is spinning at a sufficient rate to create a vortex in the liquid.

    • Gradual Heating: Apply heat slowly and evenly. Avoid "hot spots" by ensuring the heating mantle is correctly sized for the flask.

    • Introduce a Boiling Chip/Ebulliator: If stirring is not possible, a fresh boiling chip can be added before heating and applying the vacuum. Never add a boiling chip to a hot liquid under vacuum.

Q: The distillation is proceeding very slowly, or not at all, even though the vacuum is good and the pot is hot. A: This indicates an issue with heat transfer or vapor path obstruction.

  • Cause: The heating mantle temperature may not be high enough to overcome the heat loss to the surrounding environment. Alternatively, there could be an obstruction in the distillation head.

  • Solution:

    • Insulate: Insulate the distillation head and the neck of the flask with glass wool or aluminum foil to minimize heat loss.

    • Increase Temperature: Gradually increase the heating mantle temperature. There should be a sufficient temperature differential between the boiling liquid and the condensing vapor.

    • Check for Blockages: Ensure there are no blockages in the vapor path to the condenser.

Q: My final product has a yellow or brown tint. What does this indicate? A: Discoloration often points to thermal decomposition.

  • Cause: The distillation temperature was likely too high for too long. This can happen if the vacuum is not low enough, forcing a higher boiling temperature, or if the heating mantle was set too high. Some organophosphorus compounds can also be sensitive to air and can oxidize at high temperatures if there is a small leak. [5][9]* Solution:

    • Improve Vacuum: Aim for the lowest stable vacuum your system can achieve to minimize the required distillation temperature.

    • Control Temperature: Use a temperature controller for the heating mantle and set it only 15-20 °C above the target vapor temperature.

    • Re-distillation: The discolored product can often be salvaged by performing a second, more careful fractional distillation.

Purity Assessment & Validation

Confirming the purity of your DEMP-¹³C is a critical final step. A combination of spectroscopic and chromatographic methods provides the most comprehensive validation. [10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural verification and purity assessment.

    • ¹H NMR: Will confirm the presence of the ethyl (CH₃CH₂) and methyl (P-CH₃) groups and their relative integrations.

    • ¹³C NMR: Crucial for confirming the position of the ¹³C label. The labeled carbon will show a large one-bond coupling to the phosphorus atom (¹J_PC). All other carbon signals will also show coupling to phosphorus. [11] * ³¹P NMR: A single peak in the ³¹P spectrum is a strong indicator of a single phosphorus-containing compound. The absence of other peaks suggests high purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying and quantifying volatile impurities. A single, sharp peak on the gas chromatogram corresponding to the correct mass-to-charge ratio (m/z) for DEMP-¹³C in the mass spectrum indicates high purity.

Critical Safety Precautions

Organophosphorus compounds, including DEMP, must be handled with care due to their potential toxicity. [7][12][13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene are recommended), and safety goggles or a face shield. [12][13]* Ventilation: All manipulations, especially the distillation, must be performed in a well-ventilated chemical fume hood. [14]* Handling: Avoid inhalation of vapors and direct contact with skin and eyes. [4]In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.

  • Waste Disposal: Dispose of all chemical waste, including the distillation residue and any contaminated materials, according to your institution's hazardous waste disposal guidelines.

By understanding the principles, anticipating potential problems, and adhering to strict safety protocols, you can reliably and safely purify Diethyl Methylphosphonate-¹³C to the high degree of purity required for your research.

References

  • Thermal Decomposition of Dimethyl Methylphosphonate on Size-Selected Clusters: A Comparative Study between Copper Metal and Cupric Oxide Clusters. The Journal of Physical Chemistry C - ACS Publications. Available from: [Link]

  • Thermal desorption of dimethyl methylphosphonate from MoO3. Zachariah Group, University of Maryland. Available from: [Link]

  • Thermal Catalytic Decomposition of Dimethyl Methyl Phosphonate Using CuO-CeO₂/γ-Al₂O₃. MDPI. Available from: [Link]

  • Thermocatalytic Decomposition of Dimethyl Methylphosphonate Using CuO/ZrO₂ Catalysts with Hollow Microsphere Morphology. MDPI. Available from: [Link]

  • Thermal Decomposition of Dimethyl Methylphosphonate on Size-Selected Clusters: A Comparative Study between Copper Metal and Cupric Oxide Clusters. Figshare. Available from: [Link]

  • Organophosphate Toxicity Treatment & Management. Medscape. Available from: [Link]

  • Organophosphate Poisoning: Risks and Medical Interventions. Rupa Health. Available from: [Link]

  • Safety and toxicological considerations when working with organophosphates and carbamates in the laboratory. ACS Publications. Available from: [Link]

  • diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. Organic Syntheses Procedure. Available from: [Link]

  • Exposure to organophosphorus compounds: best practice in managing timely, effective emergency responses. PMC. Available from: [Link]

  • A kind of preparation method of diethyl methyl-phosphonite.Google Patents.
  • Organophosphate/Carbamate Exposure - Management. Sydney Children's Hospitals Network. Available from: [Link]

  • diisopropyl methylphosphonate. Organic Syntheses Procedure. Available from: [Link]

  • Method for synthesizing dimethyl methylphosphonate.Google Patents.
  • Diethyl methylphosphonate, 97%. Ottokemi. Available from: [Link]

  • Analyzes of alkyl phosphonate mixtures. JEOL Ltd. Available from: [Link]

  • Understanding ejector systems necessary to troubleshoot vacuum distillation. Graham Manufacturing. Available from: [Link]

  • Trouble with vacuum leaks in your distillation system? Learn how to te. Beaker & Wrench. Available from: [Link]

  • STUDY ON THE SYNTHESIS OF DIETHYL METHYL-PHOSPHONITE. ResearchGate. Available from: [Link]

  • Troubleshooting Distillation Column Malfunctions. Ship & Shore Environmental, Inc. Available from: [Link]

  • Troubleshooting Practice in the Refinery. KLM Technology Group. Available from: [Link]

  • Distillation Column Troubleshooting: Flooding/Foaming/Weeping Diagnosis. LinkedIn. Available from: [Link]

  • Silver-promoted cinnamamidyl radicals-mediated oxidative cascade cyclization: Highly regioselective synthesis of phosphorylated azaspiro[4.5]decenones. Royal Society of Chemistry. Available from: [Link]

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Identifying impurities in commercial Diethyl Methylphosphonate-13C samples

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Diethyl Methylphosphonate-13C. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for identifying impurities in commercial samples of this isotopically labeled compound. Here, we address common issues encountered during experimental analysis, offering step-by-step protocols and the scientific rationale behind them.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in commercial Diethyl Methylphosphonate-13C?

A1: Impurities in commercial Diethyl Methylphosphonate-13C typically arise from three main sources: the synthetic route used for its production, subsequent degradation, or improper storage. Common synthesis pathways may involve reagents such as diethyl phosphite and paraformaldehyde.[1] Consequently, potential impurities can include:

  • Unreacted Starting Materials: Residual diethyl phosphite or other precursors.

  • By-products of Synthesis: Side-reaction products formed during the manufacturing process.

  • Residual Solvents: Solvents used during reaction and purification steps, such as toluene or chloroform, may be present in trace amounts.[1]

  • Degradation Products: The compound can be susceptible to hydrolysis or oxidation, especially if not stored under appropriate conditions.[2][3]

Troubleshooting by Analytical Technique

This section provides detailed troubleshooting guides for the most common analytical techniques used to assess the purity of Diethyl Methylphosphonate-13C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for both structural confirmation and impurity identification due to its high sensitivity to the local chemical environment of nuclei. For Diethyl Methylphosphonate-13C, ¹H, ¹³C, and ³¹P NMR are all highly informative.[4][5]

Q2: I observe unexpected signals in the ¹³C NMR spectrum of my Diethyl Methylphosphonate-13C sample. How can I determine if they are impurities?

A2: Unexpected signals in a ¹³C NMR spectrum can be unsettling. The key is to systematically determine their origin. The ¹³C-labeled methyl group in Diethyl Methylphosphonate-13C should appear as a doublet due to coupling with the phosphorus atom (³¹P).[6] Any signals that do not fit the expected pattern for the main compound are likely impurities or degradation products.

Experimental Protocol: Identifying Unknown Signals in ¹³C NMR

  • Confirm the Main Compound's Signals: First, verify the signals for Diethyl Methylphosphonate-13C. The labeled methyl carbon should exhibit a large one-bond coupling to phosphorus (¹J_CP), resulting in a distinct doublet. The ethoxy group carbons will also show coupling to the phosphorus atom.[6][7]

  • Perform a ¹H-¹³C HSQC Experiment: A Heteronuclear Single Quantum Coherence (HSQC) experiment will correlate each carbon signal to its attached proton(s). This can help identify the type of carbon (e.g., methyl, methylene) associated with the impurity.

  • Utilize ³¹P Decoupling: Recording a ³¹P-decoupled ¹³C NMR spectrum can simplify the analysis. In such a spectrum, all C-P couplings will be removed, causing any doublets arising from these interactions to collapse into singlets.[5] This can help distinguish between phosphorus-containing impurities and other organic contaminants.

  • Consult a Solvent Impurity Table: The unexpected peaks could be residual solvents from the synthesis or purification process. Cross-reference the chemical shifts of your unknown peaks with established tables of common NMR solvent impurities.[8]

  • Spike the Sample: If you have a hypothesis about the identity of an impurity (e.g., residual starting material), you can confirm it by adding a small amount of a standard of the suspected compound to your NMR sample and observing if the signal intensity of the unknown peak increases.

Logical Workflow for NMR Impurity Identification

Caption: A decision tree for troubleshooting unexpected peaks in a ¹³C NMR spectrum.

Table 1: Common Potential Impurities and their Expected NMR Signatures

ImpurityLikely OriginExpected ¹³C NMR Chemical Shift (ppm)Expected ¹H NMR Signals
Diethyl PhosphiteStarting Material~60 (CH₂), ~16 (CH₃) with P-couplingComplex multiplets
TolueneResidual Solvent138 (quat.), 129, 128, 125 (arom.), 21 (CH₃)~7.2-7.4 (m), 2.3 (s)
ChloroformResidual Solvent~77~7.26 (s)

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique ideal for separating and identifying volatile and semi-volatile impurities. It is a standard method for the analysis of organophosphorus compounds.[9][10]

Q3: My GC-MS analysis of Diethyl Methylphosphonate-13C shows multiple peaks. How can I identify these unknown components?

A3: The presence of multiple peaks in a GC chromatogram indicates that your sample is not pure. The mass spectrum associated with each peak provides a molecular fingerprint that can be used for identification.

Experimental Protocol: GC-MS Impurity Identification

  • Optimize GC Separation: Ensure your GC method provides good resolution between the main peak and the impurity peaks. A column with a 5% phenyl-methylpolysiloxane stationary phase is often a good starting point for organophosphorus compounds.[10] Temperature programming will be necessary to elute compounds with different boiling points.

  • Analyze the Mass Spectra:

    • Main Peak: First, examine the mass spectrum of your main Diethyl Methylphosphonate-13C peak. You should see the molecular ion and characteristic fragmentation patterns.

    • Impurity Peaks: For each additional peak, analyze its mass spectrum. Look for the molecular ion (the peak with the highest m/z) to determine the molecular weight of the impurity.

  • Library Search: Use the NIST or a similar mass spectral library to search for matches to your unknown spectra. This is often the quickest way to identify common impurities like residual solvents or known by-products.

  • Interpret Fragmentation Patterns: If a library search is inconclusive, you will need to interpret the fragmentation pattern. Organophosphorus compounds often have characteristic fragmentation pathways. Look for fragments corresponding to the loss of ethoxy or methyl groups.

  • Consider Derivatization: For less volatile or more polar impurities, derivatization might be necessary to make them amenable to GC-MS analysis.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation & Analysis cluster_data Data Interpretation sample_prep Prepare Sample in Volatile Solvent gcms_analysis Inject into GC-MS (Optimized Method) sample_prep->gcms_analysis get_tic Obtain Total Ion Chromatogram (TIC) gcms_analysis->get_tic extract_ms Extract Mass Spectrum for Each Peak get_tic->extract_ms library_search NIST Library Search extract_ms->library_search manual_interp Manual Interpretation of Fragmentation extract_ms->manual_interp library_search->manual_interp If no match identification Impurity Identified manual_interp->identification

Caption: A standard workflow for identifying impurities using GC-MS.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that is particularly useful for analyzing less volatile or thermally labile impurities that are not suitable for GC-MS.

Q4: I suspect my Diethyl Methylphosphonate-13C sample contains polar, non-volatile impurities. How can I use HPLC to detect them?

A4: For polar impurities, Reversed-Phase HPLC (RP-HPLC) is the method of choice. Since Diethyl Methylphosphonate and related polar compounds may have poor retention on standard C18 columns, ion-pairing agents can be employed to improve separation.[4]

Q5: My compound and its potential impurities lack a UV chromophore. How can I detect them with HPLC?

A5: This is a common challenge with phosphonates. Several detection methods can be used in this scenario:

  • Evaporative Light Scattering Detector (ELSD): This is a quasi-universal detector that is not dependent on the optical properties of the analyte.

  • Charged Aerosol Detector (CAD): Similar to ELSD, CAD is another universal detector that offers high sensitivity.

  • Mass Spectrometry (LC-MS): Coupling your HPLC system to a mass spectrometer is the most powerful approach, providing both separation and mass information for identification.

References

  • Elhag, D., Abdalla, B., Suliman, S. and Ali, I. (2017) Multi-Residue Analysis of Organophosphorus Pesticides in Vegetable Using GC-MS. Journal of Agricultural Chemistry and Environment, 6, 232-241. [Link]

  • Medeiros, V. N. de, et al. (2012). Analysis of Organophosphorus Pesticides in whole blood by GC-MS-µECD with forensic purposes. Journal of the Brazilian Chemical Society, 23(8), 1463–1472. [Link]

  • LabRulez GCMS. (n.d.). Fast Analysis of Organophosphorus Pesticides in a Complex Food Matrix. [Link]

  • Wheeler, P., Bunn, R., & Edge, T. (n.d.). Analysis of Organophosphorus Compounds by GC/MS. Thermo Fisher Scientific. [Link]

  • Bochentyn, U., et al. (2025). Ultra-Sensitive Analysis of Organophosphorus Compounds by Comparative GC-FPD and GC-ICP-MS: Implications for Chemical Warfare Agent Detection. Molecules, 30(20), 4889. [Link]

  • Mao, Y., et al. (2018). A Reliable Method for Quantification of Phosphonates and Their Impurities by 31P NMR. Journal of the Brazilian Chemical Society. [Link]

  • Koivula, R. (2023). Compositional Analysis of Metal(IV) Phosphate and Phosphonate Materials—Pitfalls and Best Practices. Helsinki.fi. [Link]

  • Cavano, R. R. (2018). Phosphonate Testing and Reporting. irohedp. [Link]

  • JEOL Ltd. (n.d.). Analyzes of alkyl phosphonate mixtures. [Link]

  • Organic Chemistry GSA's and Experiments. (2020). Coupled and Decoupled 13C-NMR of Dimethyl Methylphosphonate. YouTube. [Link]

  • Reis, A. K. C. A., Olivato, P. R., & Rittner, R. (2005). Complete assignment of 1H and 13C NMR spectra of some 4'-substituted diethyl 1-methylthio- and diethyl 1-methylsulfonyl-2-oxo-2-phenylethylphosphonates. Magnetic Resonance in Chemistry, 43(1), 85–88. [Link]

  • Hach. (n.d.). Phosphonates. [Link]

  • Restek. (n.d.). Troubleshooting Guide. [Link]

  • Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for. [Link]

  • Jiang, Y., et al. (2018). STUDY ON THE SYNTHESIS OF DIETHYL METHYL-PHOSPHONITE. ResearchGate. [Link]

  • Drabowicz, J., et al. (2022). The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. Molecules, 27(20), 6848. [Link]

  • Chrom Tech. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]

  • Google Patents. (n.d.). CN101565433A - New production technology of diethyl (tosyloxy)

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Technical Support Center: Improving Isotopic Purity of Diethyl Methylphosphonate-13C

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with Diethyl Methylphosphonate-13C and need to ensure the highest possible isotopic purity for their experiments. Achieving high isotopic enrichment is critical for the accuracy and reliability of studies in drug metabolism, mechanistic investigations, and quantitative bioanalysis where this compound is used as an internal standard.[1]

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you identify and resolve issues related to isotopic impurities.

Understanding Isotopic Purity: Key Concepts

Isotopic purity refers to the percentage of a compound that is enriched with a specific isotope (in this case, ¹³C) compared to the naturally occurring isotopes (predominantly ¹²C).[2] Even small deviations in isotopic labeling can introduce significant errors in experimental results.[2]

The primary analytical techniques for determining the isotopic purity of ¹³C-labeled compounds are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is a direct and unambiguous method for quantifying isotopic enrichment at a specific atomic position.[1][3]

  • High-Resolution Mass Spectrometry (HRMS): HRMS is a highly sensitive technique that determines isotopic purity by analyzing the relative abundance of different isotopologs.[1][4]

Troubleshooting and FAQs

This section addresses common challenges and questions that arise during the synthesis and purification of Diethyl Methylphosphonate-¹³C.

dot

Caption: Troubleshooting workflow for improving isotopic purity.

Synthesis-Related Issues

Question: What are the common sources of isotopic impurities in my Diethyl Methylphosphonate-¹³C sample?

Answer: Isotopic impurities primarily arise from two sources during synthesis:

  • Incomplete reaction of the ¹³C-labeled precursor: If the reaction to incorporate the ¹³C-methyl group does not go to completion, you will have a mixture of the desired labeled product and unlabeled starting material or intermediates.

  • Contamination with natural abundance (¹²C) reagents: This can happen if the starting materials, solvents, or reaction vessels are not scrupulously clean and free of their unlabeled counterparts. For instance, using triethyl phosphite that contains traces of trimethyl phosphite could lead to the formation of unlabeled dimethyl methylphosphonate.[5]

Question: My synthesis of Diethyl Methylphosphonate-¹³C via the Michaelis-Arbuzov reaction resulted in a low yield and purity. What went wrong?

Answer: The Michaelis-Arbuzov reaction is a common method for synthesizing phosphonates.[5] Several factors can impact the efficiency of this reaction:

  • Reaction Temperature and Time: The reaction of triethyl phosphite with methyl iodide to form diethyl methylphosphonate requires careful temperature control.[5] Insufficient heating or reaction time can lead to incomplete conversion. Conversely, excessive heat can promote side reactions.

  • Purity of Reactants: The purity of your triethyl phosphite and ¹³C-labeled methyl iodide is crucial. Impurities in the triethyl phosphite can lead to the formation of undesired byproducts.

  • Side Reactions: A common side reaction is the interaction of the phosphite with the ethyl iodide liberated during the reaction, which can form diethyl ethylphosphonate.[5]

Analytical and Purification Challenges

Question: My NMR analysis shows a lower than expected ¹³C enrichment. What are the potential causes?

Answer: Several factors can contribute to an apparent low enrichment in your NMR data:

  • Inadequate Relaxation Delay (D1): For quantitative ¹³C NMR, it is critical to use a long relaxation delay (typically 5 times the longest T1 relaxation time) to ensure full relaxation of the carbon nuclei.[1] An insufficient delay will lead to inaccurate integration and an underestimation of the ¹³C signal.

  • Nuclear Overhauser Effect (NOE): The NOE can enhance the signals of carbons with attached protons, leading to non-quantitative results.[6] To suppress the NOE, use inverse-gated decoupling.[1]

  • Actual Low Isotopic Purity: The NMR result may be accurately reflecting a low isotopic enrichment in your sample due to issues during synthesis.

Question: What purification techniques are most effective for removing unlabeled (¹²C) Diethyl Methylphosphonate?

Answer: The choice of purification method depends on the scale of your synthesis and the nature of the impurities.

  • Fractional Distillation: This is a highly effective method for separating compounds with different boiling points.[7][8] Since the ¹³C-labeled and unlabeled Diethyl Methylphosphonate have very similar boiling points, this technique is more suited for removing other impurities with significantly different volatilities. However, a highly efficient fractional distillation column may provide some separation.

  • Preparative High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful technique for isolating and purifying compounds from complex mixtures.[9][10] Reversed-phase HPLC can be employed to separate Diethyl Methylphosphonate from more polar or less polar impurities.

  • Adsorption Chromatography: Techniques like column chromatography using silica gel or other adsorbents can be used to remove impurities with different polarities.[11][12]

Experimental Protocols

This section provides detailed step-by-step methodologies for the synthesis, purification, and analysis of Diethyl Methylphosphonate-¹³C.

Synthesis of Diethyl Methylphosphonate-¹³C (Michaelis-Arbuzov Reaction)

This protocol is a modification of the standard Arbusov rearrangement.[5]

dot

Caption: Synthesis workflow for Diethyl Methylphosphonate-¹³C.

Materials:

  • Triethyl phosphite

  • ¹³C-Methyl iodide

  • Round-bottom flask

  • Reflux condenser

  • Distillation apparatus

  • Heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up a round-bottom flask with a reflux condenser under an inert atmosphere.

  • Add one molar equivalent of triethyl phosphite to the flask.

  • Slowly add one molar equivalent of ¹³C-methyl iodide to the triethyl phosphite with stirring. An exothermic reaction may occur.

  • Once the addition is complete, heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or GC.

  • After the reaction is complete, replace the reflux condenser with a distillation apparatus.

  • Distill off the ethyl iodide byproduct.

  • Perform vacuum distillation on the remaining residue to isolate the crude Diethyl Methylphosphonate-¹³C.[13][14]

Purification by Fractional Distillation

Fractional distillation is suitable for purifying the crude product by separating it from components with different boiling points.[7][15][16]

Procedure:

  • Set up a fractional distillation apparatus with a high-efficiency column (e.g., a Vigreux or packed column).

  • Place the crude Diethyl Methylphosphonate-¹³C in the distillation flask.

  • Slowly heat the flask while monitoring the temperature at the top of the column.

  • Collect the fractions that distill at the boiling point of Diethyl Methylphosphonate (approximately 198 °C at atmospheric pressure).

  • Analyze the collected fractions for purity using GC-MS or NMR.

Isotopic Purity Analysis by Quantitative ¹³C NMR

This protocol provides a general guideline for acquiring quantitative ¹³C NMR spectra.[17][18][19]

Procedure:

  • Sample Preparation: Prepare a solution of your Diethyl Methylphosphonate-¹³C sample in a suitable deuterated solvent (e.g., CDCl₃) at an appropriate concentration.

  • NMR Spectrometer Setup:

    • Use a high-field NMR spectrometer for better sensitivity and resolution.

    • Tune and match the ¹³C probe.

  • Acquisition Parameters:

    • Pulse Program: Use a standard ¹³C pulse sequence with inverse-gated proton decoupling.[1]

    • Relaxation Delay (D1): Set a long relaxation delay of at least 5 times the T1 of the slowest relaxing carbon in your molecule.

    • Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with an appropriate line broadening.

    • Carefully integrate the signal corresponding to the ¹³C-labeled methyl group and a signal from a non-enriched carbon atom in the ethyl groups.

    • Calculate the isotopic enrichment by comparing the integral of the enriched carbon to the natural abundance carbon, taking into account the natural abundance of ¹³C (approximately 1.1%).

Isotopic Purity Analysis by High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful tool for determining isotopic ratios with high accuracy.[4][20][21]

Procedure:

  • Sample Preparation: Prepare a dilute solution of your Diethyl Methylphosphonate-¹³C sample in a suitable solvent (e.g., acetonitrile/water).[1]

  • Instrumentation: Use a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.[1][4]

  • Data Acquisition:

    • Infuse the sample directly or inject it via a liquid chromatography system.[2]

    • Acquire a full scan mass spectrum in a suitable ionization mode (e.g., electrospray ionization - ESI).

  • Data Analysis:

    • Identify the molecular ion peaks for the unlabeled ([M]) and the ¹³C-labeled ([M+1]) Diethyl Methylphosphonate.

    • Measure the signal intensities of these peaks.

    • Calculate the isotopic purity by determining the ratio of the intensity of the [M+1] peak to the sum of the intensities of the [M] and [M+1] peaks, after correcting for the natural abundance of isotopes.[4][22]

Data Summary

The following table provides a summary of expected analytical data for high-purity Diethyl Methylphosphonate-¹³C.

ParameterExpected Value
Appearance Colorless liquid
Boiling Point ~198 °C
¹³C NMR Chemical Shift (¹³C-CH₃) ~15-20 ppm (relative to TMS)
Mass Spectrum (ESI+) m/z for [M+H]⁺ (¹²C) = 153.06
m/z for [M+H]⁺ (¹³C) = 154.06
Isotopic Purity (by NMR or HRMS) >98%

References

  • NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed. (2010, June 1).
  • US20110021803A1 - Purification and preparation of phosphorus-containing compounds - Google Patents. (n.d.).
  • Determining the Isotopic Purity of N-Methylformanilide-carbonyl-13C: A Technical Guide - Benchchem. (n.d.).
  • NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions | Analytical Chemistry - ACS Publications. (2010, May 11).
  • Determination of Isotopic Purity by Accurate Mass LC/MS | Almac. (n.d.).
  • Isolation and Concentration of Organophosphorus Pesticides from Drinking Water at the ng/L Level, Using Macroreticular Resin. (n.d.).
  • Isotopic Purity Using LC-MS - ResolveMass Laboratories Inc. (2026, February 23).
  • 13C-Stable Isotope Labeling - UNT Research - University of North Texas. (n.d.).
  • Carbon-13 nuclear magnetic resonance - Wikipedia. (n.d.).
  • Isotope Ratio Mass Spectrometry - Environmental Molecular Sciences Laboratory. (n.d.).
  • HPLC Separation of Ethylphosphonic, Methylphosphonic, Methylenediphosphonic and Phosphoric Acids on Newcrom B Column | SIELC Technologies. (2025, October 6).
  • Determination of Isotopic Purity by Accurate Mass LC/MS - ResearchGate. (n.d.).
  • Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed. (2023, September 15).
  • Separation of Chlorate, Perchlorate, and Phosphonate Ions on Obelisc R Column. (2025, October 8).
  • 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages - EPIC. (2024, November 25).
  • diisopropyl methylphosphonate - Organic Syntheses Procedure. (n.d.).
  • Dimethyl methylphosphonate synthesis - ChemicalBook. (n.d.).
  • Carbon-13 Isotope Enrichment Process by CF4 Distillation. (n.d.).
  • 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages - Frontiers. (2024, November 24).
  • Isotopic Tracer Methods of Monitoring Human Carbohydrate Metabolism During Exercise. (n.d.).
  • methods of purification of organic compounds - BYJU'S. (2019, October 16).
  • 13C 18O Labeled Compounds - Stable Isotope - BOC Sciences. (n.d.).
  • Ion Pairing for Phosphonate Compound Analysis - Sigma-Aldrich. (n.d.).
  • Synthesis and Pesticidal Activities of Phosphonate Analogs of Amino Acids - cata log.lib.ky. (n.d.).
  • (PDF) Rapid Determination of Isotopic Purity of Stable Isotope (D, N, or C)‐Labeled Organic Compounds by Electrospray Ionization‐High‐Resolution Mass Spectrometry - ResearchGate. (2025, May 24).
  • Method 8141B: Organophosphorus Compounds by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemic - EPA. (n.d.).
  • (PDF) STUDY ON THE SYNTHESIS OF DIETHYL METHYL-PHOSPHONITE - ResearchGate. (2018, August 1).
  • CN102964382A - Method for synthesizing dimethyl methylphosphonate - Google Patents. (n.d.).
  • A Comparative Guide to Assessing the Purity of Synthesized Diethyl [hydroxy(phenyl)methyl]phosphonate - Benchchem. (n.d.).
  • An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC. (n.d.).
  • Adsorptive removal of organophosphate pesticides from aqueous solution using electrospun carbon nanofibers - PMC. (2024, August 26).
  • Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models - bioRxiv. (2025, April 26).
  • Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent | LCGC International. (2020, November 13).
  • Analysis and purification of phosphorylated isoprenoids by reversed-phase HPLC - PubMed. (n.d.).
  • High Performance Liquid Chromatography for the Determination of Chelating Agents in Waste Water | Request PDF - ResearchGate. (2025, August 8).
  • Fractional Distillation | Organic Chemistry | Chemistry | FuseSchool - YouTube. (2013, July 15).
  • Gas Chromatography & Fractional Distillation - chemconnections. (n.d.).

Sources

Handling safety precautions for Diethyl Methylphosphonate-13C spills

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Tier 3 Technical Support escalation for a research laboratory environment. It assumes the user is a trained scientist requiring immediate, high-level troubleshooting for a specific chemical incident.

Subject: Diethyl Methylphosphonate-13C (DEMP-13C)

Ticket Priority: High (Chemical Hazard / Isotope Contamination Risk) Assigned Specialist: Senior Application Scientist, Isotope Chemistry Division

🚨 Phase 1: Immediate Action (The "Panic Button")

If you have just spilled Diethyl Methylphosphonate-13C, execute these three steps immediately:

  • Evacuate the Immediate Radius (3 Meters): While DEMP is a simulant and significantly less toxic than the nerve agents it mimics (e.g., Sarin), it is a respiratory irritant and combustible.

  • Secure Ignition Sources: The flash point is ~75°C. Eliminate nearby hot plates or open flames.

  • Verify Isotope Status: Confirm the label reads 13C (Carbon-13).

    • Status:STABLE ISOTOPE. This is NOT radioactive. Do not trigger Radiation Safety protocols unless the bottle explicitly states "14C" or "Radioactive."

Phase 2: Technical Troubleshooting & FAQs

User Query 1: "I spilled about 5 mL. Is this a hazmat evacuation event?"

Scientist Response: Likely No , provided you are in a well-ventilated lab.

  • The Science: DEMP (CAS 683-08-9) is an organophosphonate ester. Unlike its fluorinated cousins (Sarin), it lacks the leaving group necessary to irreversibly inhibit acetylcholinesterase at high rates. However, it is a Category 2 Skin/Eye Irritant and STOT-SE 3 (Respiratory Irritant).

  • The Risk: The primary acute risk is respiratory irritation and potential corneal damage if splashed. The secondary risk is data integrity . 13C-enriched compounds are NMR-active. A spill that is not perfectly cleaned will result in "ghost peaks" in future 13C-NMR spectra run in that area or with those tools.

User Query 2: "Can I just wipe it up with paper towels?"

Scientist Response: Do not rely solely on cellulose wipes.

  • Causality: Organophosphonates are oily and penetrate porous surfaces. Wiping spreads the film.

  • The Protocol: You must use the "Absorb-Hydrolyze-Extract" method.

    • Absorb: Use an inert silicate (vermiculite or diatomaceous earth) to physically bind the liquid.

    • Hydrolyze: Residual DEMP on the surface must be chemically degraded. Organophosphonates are susceptible to alkaline hydrolysis .

    • Extract: Final solvent wash to remove the hydrolysis byproducts (ethanol and methylphosphonic acid).

User Query 3: "What is the specific neutralization agent?"

Scientist Response: Use a 10% Sodium Hydroxide (NaOH) solution or a Dilute Bleach (Sodium Hypochlorite) solution.

  • Mechanism: The hydroxide ion (

    
    ) attacks the phosphorus center, cleaving the ethoxy groups. This converts the lipophilic, volatile DEMP into water-soluble, non-volatile methylphosphonic acid salts and ethanol.
    
    • Reaction:

      
      
      
  • Self-Validating Step: The disappearance of the characteristic "fruity/gasoline-like" odor of DEMP is a sensory indicator that hydrolysis is proceeding, though analytical verification is preferred.

Phase 3: Detailed Cleanup Protocol
1. Quantitative Data & Safety Limits

Before engaging, review the physical constraints of the molecule.

ParameterValueImplications for Safety
Flash Point 75°C (167°F)Combustible.[1] Avoid heat sources during cleanup.[2]
Density 1.04 g/mLHeavier than water; will sink in aqueous runoff.
Vapor Pressure Low (< 1 mmHg @ 20°C)Low inhalation risk unless heated or aerosolized.
Isotope Carbon-13 (Stable)No Radiation Hazard. High financial loss ($100s/gram).
Solubility Soluble in water/alcoholSpills can be diluted with water (increases spread risk).
2. The "Absorb-Hydrolyze-Extract" Workflow

Step 1: Containment (Physical)

  • Action: Encircle the spill with a chemically inert absorbent (Vermiculite or Sand). Do not use combustible materials like sawdust.

  • Why: Prevents the oily liquid from spreading under cabinets or equipment.

Step 2: Absorption

  • Action: Cover the liquid completely with the absorbent. Allow to sit for 2–5 minutes.

  • Action: Scoop the saturated absorbent into a wide-mouth hazardous waste jar. Label as "Organophosphonate Waste + 13C Isotope."

Step 3: Chemical Decontamination (The Critical Step)

  • Action: Prepare a fresh decontamination solution: 10% aqueous NaOH OR 10% Sodium Carbonate with 1% SDS (detergent) .

  • Action: Apply the solution to the spill area gently (do not splash). Scrub with a stiff brush.

  • Time: Allow 15 minutes of contact time. This ensures the hydrolysis reaction breaks down the phosphonate ester bonds.

Step 4: Verification & Final Wash

  • Action: Rinse the area with water and absorb again.[2][3]

  • Validation:

    • Sensory:[4] No residual odor.

    • Chemical:[4][5][6][7][8][9][10] pH paper check (ensure surface is neutral after rinsing).

    • Isotopic (Optional): If this is a high-sensitivity NMR prep area, swipe the surface with a deuterated solvent and run a quick NMR. A doublet at ~20-30 ppm (P-Me) indicates contamination.

Phase 4: Decision Logic & Visualization

The following diagram outlines the decision matrix for handling the spill, distinguishing between minor lab spills and major containment breaches.

SpillResponse Start Spill Detected: DEMP-13C Assess Assess Volume & Location Start->Assess IsotopeCheck Check Label: 13C or 14C? Assess->IsotopeCheck Stable 13C (Stable Isotope) IsotopeCheck->Stable Label says 13C Radio 14C (Radioactive) IsotopeCheck->Radio Label says 14C VolCheck Volume > 100mL? Stable->VolCheck RadProtocol TRIGGER RADIATION SAFETY (Stop & Isolate) Radio->RadProtocol Minor Minor Spill (<100mL) VolCheck->Minor No Major Major Spill (>100mL) VolCheck->Major Yes Absorb 1. Absorb (Vermiculite) Minor->Absorb Major->RadProtocol Evacuate & Call EHS Hydrolyze 2. Hydrolyze (10% NaOH) Contact Time: 15 min Absorb->Hydrolyze Clean 3. Solvent Wash & pH Neutralize Hydrolyze->Clean Dispose Disposal: Chemical Waste (Tag: Organophosphonate) Clean->Dispose

Figure 1: Decision Matrix for Diethyl Methylphosphonate-13C Spill Response. Note the critical divergence for radioactive vs. stable isotopes.

References
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12848, Diethyl methylphosphonate. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2000). Decontamination of Organophosphates using Alkaline Hydrolysis. EPA Technical Reports. Retrieved from [Link]

Sources

Validation & Comparative

Isotopic Precision: A Comparative Guide to Diethyl Methylphosphonate-13C vs. Dimethyl Methylphosphonate-13C

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Isotopic Tracing

In the realm of organophosphorus (OP) chemistry, Dimethyl Methylphosphonate-13C (DMMP-13C) and Diethyl Methylphosphonate-13C (DEMP-13C) represent the "gold standards" for metabolic tracking, environmental degradation studies, and NMR internal referencing.

While both compounds share the core methylphosphonate motif—making them critical simulants for Schedule 1 chemical warfare agents (CWAs) like Sarin (GB) and VX—their ester chains dictate significantly different physicochemical behaviors. This guide dissects these differences to help you select the precise isotopic tool for your specific experimental matrix.

Quick Selection Matrix
FeatureDMMP-13C DEMP-13C
Primary Utility Water-soluble tracer; CWA Simulant (G-series)Lipophilic tracer; VX Simulant; Synthetic Intermediate
NMR Complexity Low (Singlet/Doublet dominant)Medium (Multiplet interference from Ethyl)
Hydrolysis Rate Fast (Labile Methyl Esters)Slow (Sterically hindered Ethyl Esters)
Volatility High (BP ~181°C)Moderate (BP ~194°C)

Physicochemical & Spectral Profile

The utility of these compounds relies heavily on their NMR signatures. The


C label is typically located on the P-Methyl  group (

), providing a robust, non-exchangeable probe for the phosphorus-carbon bond.
Comparative Data Table
PropertyDimethyl Methylphosphonate-13CDiethyl Methylphosphonate-13C
Formula

CH

P(O)(OCH

)


CH

P(O)(OCH

CH

)

MW (Labeled) ~125.08 g/mol ~153.13 g/mol
Density 1.145 g/mL1.041 g/mL

P NMR Shift

32.9 ppm (approx)

30.1 ppm (approx)

C NMR Shift (P-Me)

10-14 ppm (Doublet)

11-15 ppm (Doublet)

Coupling
~140-145 Hz~140-145 Hz
NMR Spectral Analysis

The choice between DMMP-13C and DEMP-13C often comes down to spectral crowding in the aliphatic region.

  • DMMP-13C: Produces a very clean spectrum. The methoxy protons (

    
     3.7 ppm) are distinct from the P-Methyl doublet (
    
    
    
    1.5 ppm). In
    
    
    C NMR, the P-Methoxy carbons (
    
    
    52 ppm) are far removed from the labeled P-Methyl signal.
  • DEMP-13C: The ethyl groups introduce complexity. The methylene (

    
    ) protons (
    
    
    
    4.0 ppm) and methyl protons (
    
    
    1.3 ppm) can overlap with the labeled P-Methyl signal depending on the solvent and field strength.

Experimental Protocol: Synthesis via Arbuzov Rearrangement[1][2]

For researchers requiring custom synthesis of these standards (e.g., if commercial stock is unavailable or specific enrichment is needed), the Michaelis-Arbuzov reaction is the industry-standard protocol. This method ensures high radiochemical purity.

Workflow Visualization

ArbuzovSynthesis Phosphite Trialkyl Phosphite (P(OR)3) Intermediate Phosphonium Intermediate Phosphite->Intermediate Nucleophilic Attack MeI Methyl Iodide-13C (13CH3-I) MeI->Intermediate Product Methylphosphonate-13C (DMMP-13C or DEMP-13C) Intermediate->Product Rearrangement (Heat) Byproduct Alkyl Iodide (R-I) Intermediate->Byproduct

Figure 1: The Michaelis-Arbuzov pathway for synthesizing


C-labeled phosphonates. The reaction is driven by the formation of the strong P=O bond.
Step-by-Step Protocol
  • Setup: Equip a 50 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Reagents:

    • For DMMP-13C: Trimethyl phosphite (1.0 eq) +

      
      C-Methyl Iodide (1.1 eq).
      
    • For DEMP-13C: Triethyl phosphite (1.0 eq) +

      
      C-Methyl Iodide (1.1 eq).
      
  • Addition: Cool the phosphite to 0°C. Add

    
    C-Methyl Iodide dropwise to control the exotherm.
    
  • Reflux:

    • Slowly heat the mixture. The reaction will initiate (often vigorously) around 60-80°C.

    • Maintain reflux for 4 hours to ensure complete conversion of the precious labeled iodide.

  • Purification:

    • Perform fractional distillation.

    • DMMP-13C distills at ~181°C.

    • DEMP-13C distills at ~194°C.

  • Validation: Confirm structure via

    
    P NMR (Single peak, no starting phosphite at ~140 ppm).
    

Stability & Hydrolysis Kinetics

Understanding the degradation profile is critical for environmental fate studies. DMMP and DEMP hydrolyze at different rates due to steric hindrance at the phosphorus center.

Degradation Pathway

Hydrolysis DMMP Diester (DMMP/DEMP) (Neutral) Mono Monoester (MMP/EMP) DMMP->Mono k1 (Fast for DMMP) Acid Methylphosphonic Acid (MPA) Mono->Acid k2 (Slow)

Figure 2: Stepwise hydrolysis of phosphonate esters.


 represents the cleavage of the first ester bond.
Comparative Analysis
  • DMMP-13C: The methyl ester groups are less sterically hindered and more susceptible to nucleophilic attack by water/hydroxide. In basic conditions (pH > 9), DMMP hydrolyzes rapidly to the mono-ester.

  • DEMP-13C: The ethyl groups provide a "steric shield," reducing the rate of hydrolysis significantly compared to DMMP.

    • Implication: If your study requires a tracer that must remain intact in an aqueous environment for >24 hours, DEMP-13C is the superior choice .

Toxicity & Safety (The Hidden Hazard)

Do not let the term "simulant" induce complacency. While these are not nerve agents, they are biologically active organophosphates.

  • DMMP-13C: Known reproductive toxin. Studies have shown it acts as a dominant lethal mutagen in male rodents, affecting spermatogenesis.[1] It is rapidly absorbed via the gastrointestinal tract.

  • DEMP-13C: Generally exhibits lower acute toxicity but is a potent sensory irritant. It possesses higher lipophilicity, facilitating dermal absorption.

Handling Requirement: Both must be handled in a fume hood with butyl rubber gloves. Standard nitrile gloves offer limited protection against organophosphates over extended periods.

References

  • National Toxicology Program (NTP). (1987).[2] Toxicology and Carcinogenesis Studies of Dimethyl Methylphosphonate in F344/N Rats and B6C3F1 Mice.

  • BenchChem. (2025).[3] Comparative Analysis of 31P NMR Chemical Shifts for Diethyl Alkyl Phosphonates.

  • Pinkard, B., et al. (2020).[4] Hydrolysis of Dimethyl Methylphosphonate (DMMP) in Hot-Compressed Water.[4][5][6][7] Journal of Physical Chemistry A. [4]

  • Organisation for Economic Co-operation and Development (OECD). (2002). SIDS Initial Assessment Report: Dimethyl Phosphonate.

  • PubChem. (2025).[8] Compound Summary: Diethyl Methylphosphonate.[3][7][8][9][10] National Library of Medicine.

Sources

Validation of CWA detectors using Diethyl Methylphosphonate-13C

Author: BenchChem Technical Support Team. Date: March 2026

Validation of CWA Detectors Using Diethyl Methylphosphonate-13C: A Definitive Guide

Executive Summary: The Isotopic Advantage in CWA Validation

In the validation of Chemical Warfare Agent (CWA) detectors, the transition from "indication" to "quantifiable confirmation" is the critical gap. While standard simulants like Dimethyl Methylphosphonate (DMMP) or unlabeled Diethyl Methylphosphonate (DEMP) serve as effective routine "bump test" agents, they lack the traceability required for rigorous analytical validation.

Diethyl Methylphosphonate-13C (DEMP-13C) represents the "Platinum Standard" for detector validation. By incorporating a stable Carbon-13 isotope into the methyl-phosphorus moiety, this reagent allows researchers to distinguish the simulant from environmental background organophosphates and matrix interferences using Mass Spectrometry (MS). This guide outlines the technical superiority of DEMP-13C and provides a validated protocol for its use in calibrating and verifying next-generation CWA detectors.

Technical Comparison: DEMP-13C vs. Conventional Simulants

The choice of simulant dictates the reliability of your validation data. The table below contrasts DEMP-13C with its unlabeled counterparts and the target agent, Sarin (GB).

FeatureDEMP-13C (Isotope Labeled) DEMP (Unlabeled) DMMP (Dimethyl Methylphosphonate) Sarin (GB) - Target Agent
CAS Number 1342310-32-0683-08-9756-79-6107-44-8
Molecular Weight 153.13 g/mol (+1 Da shift)152.13 g/mol 124.08 g/mol 140.09 g/mol
Boiling Point ~194°C194°C181°C158°C
Detection Role Absolute Quantitation (IDMS) , TraceabilityGeneral Response CheckRoutine Bump TestActual Threat
MS Signature Distinct M+1 Peak (m/z 154/126)Overlaps with env. backgroundDistinct but volatileUnique
Primary Utility Validation & R&D Material Compatibility TestingField Sensor VerificationN/A
Why the 13C Isotope Matters
  • Background Discrimination: Environmental matrices (soil, urban air filters) often contain organophosphorus pesticides/plasticizers that mimic the mass spectrum of standard DEMP. DEMP-13C shifts the molecular ion and key fragments by +1 Da, rendering it spectrally distinct in MS-based detectors (e.g., HAPSITE, Guardion).

  • Internal Standardization: It enables Isotope Dilution Mass Spectrometry (IDMS) . By spiking a known amount of DEMP-13C into a sample, any loss of analyte during sampling or thermal desorption is mathematically corrected, providing the most accurate sensitivity data possible.

Validation Methodology: The "Traceable Challenge" Protocol

This protocol describes the validation of a Field-Portable Mass Spectrometer (FP-MS) or an Ion Mobility Spectrometer (IMS) using DEMP-13C as a quantifiable tracer.

Phase 1: Vapor Generation & Reference Stream
  • Objective: Generate a stable vapor stream of DEMP and validate its concentration using DEMP-13C.

  • Reagents:

    • Analyte: Diethyl Methylphosphonate (Unlabeled), >98% purity.[1]

    • Internal Standard: Diethyl Methylphosphonate-13C (100 µg/mL in Methanol).

Step-by-Step Workflow:

  • Vapor Generation: Introduce unlabeled DEMP into a dynamic vapor generation system (e.g., syringe pump into heated manifold) to target a concentration of 0.1 mg/m³ (approx. IDLH level for G-agents).

  • Reference Sampling: Collect air samples from the generator output onto Tenax TA thermal desorption tubes.

  • Spiking (The Validation Step): Immediately spike the Tenax tubes with 1.0 µL of DEMP-13C internal standard .

  • Analysis: Analyze the tubes via benchtop GC-MS.

    • Calculation: Use the ratio of Unlabeled DEMP (m/z 125) to DEMP-13C (m/z 126) to calculate the exact concentration delivered to the detector. This eliminates errors from tube desorption efficiency.

Phase 2: Detector Challenge
  • Exposure: Connect the CWA detector (IMS or MS) to the validated vapor stream.

  • Data Logging: Record the detector's response (alarm time, signal intensity, mobility peak height) for 10 replicates.

  • Correlation: Plot Detector Response vs. the Confirmed Concentration derived from the DEMP-13C reference analysis.

Visualizing the Validation Logic

The following diagram illustrates the "Closed-Loop" validation system where DEMP-13C acts as the guarantor of data integrity.

ValidationWorkflow VaporGen Vapor Generator (Unlabeled DEMP) Manifold Exposure Manifold VaporGen->Manifold Generated Vapor Detector CWA Detector (Unit Under Test) Manifold->Detector Challenge Sampling Reference Sampling (Tenax Tube) Manifold->Sampling Verification Data Validated Sensitivity Curve Detector->Data Raw Signal Spike Spike with DEMP-13C Sampling->Spike Internal Std Addition GCMS Benchtop GC-MS Analysis Spike->GCMS Thermal Desorption GCMS->Data True Concentration (Corrected by 13C)

Caption: Closed-loop validation workflow ensuring detector response is correlated against a concentration verified by Isotope Dilution Mass Spectrometry.

Molecular Mechanism of Detection

Understanding the fragmentation is vital for MS-based validation. DEMP-13C mimics the Sarin fragmentation pathway but with a traceable mass shift.

Fragmentation DEMP13C DEMP-13C Parent Ion (m/z 153) Frag1 Fragment A (P-13CH3) (m/z 126) DEMP13C->Frag1 -C2H4 (McLafferty) Frag2 Fragment B (PO3H2) (m/z 82) DEMP13C->Frag2 Deep Frag SarinFrag Sarin Frag (P-CH3) (m/z 125) Sarin Sarin (GB) Parent Ion (m/z 140) Sarin->SarinFrag Similar Pathway

Caption: MS fragmentation comparison. Note the m/z 126 peak for DEMP-13C vs. m/z 125 for standard phosphonates, allowing precise differentiation.

Data Analysis & Interpretation

When validating a detector using this protocol, calculate the Recovery Factor (R) to ensure your reference system is working correctly before judging the detector.



  • R > 85%: Valid sampling. The concentration seen by the GC-MS is the concentration seen by the Detector.

  • R < 85%: System loss (condensation/leak). The detector may be performing correctly, but the delivery system is failing. Do not fail the detector; fix the manifold.

Key Performance Indicator (KPI): A CWA detector is considered "Validated" if its alarm threshold falls within ±20% of the DEMP-13C verified concentration curve.

References

  • Organisation for the Prohibition of Chemical Weapons (OPCW). (2025).[2] Method validation and its application to gas chromatography-mass spectrometry analysis of dimethyl methylphosphonate. Retrieved from [Link]

  • National Institutes of Health (PubChem). (2025). Diethyl Methylphosphonate Compound Summary. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Rapid, In-Situ Detection of Chemical Warfare Agent Simulants. Retrieved from [Link]

  • Defense Technical Information Center (DTIC). (2003). Correlation of Chemical Warfare Surrogate Tests. Retrieved from [Link]

Sources

A Comparative Guide to Isotopic Purity Assessment of Diethyl Methylphosphonate-13C by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of mass spectrometry-based methodologies for the accurate determination of isotopic purity in Diethyl Methylphosphonate-13C (DEMP-13C). Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the rationale behind experimental choices, ensuring a robust and validated approach to isotopic enrichment analysis.

The Critical Role of Isotopic Purity in Research and Development

Isotopically labeled compounds, such as DEMP-13C, are indispensable tools in modern science. They serve as internal standards for quantitative bioanalysis, tracers in metabolic flux studies, and probes in mechanistic investigations.[1] The accuracy of data derived from these applications is fundamentally dependent on the precise knowledge of the compound's isotopic purity—the percentage of the molecule that is intentionally enriched with a specific stable isotope (e.g., ¹³C) relative to its naturally occurring counterparts.[1][2] An inaccurately characterized standard can lead to significant errors in pharmacokinetic modeling, metabolic pathway elucidation, and regulatory submissions. Therefore, a rigorous, validated assessment of isotopic purity is not merely a quality control step but a prerequisite for reliable scientific outcomes.

Strategic Selection of Mass Spectrometry Techniques

The choice of analytical technique is paramount for the accurate assessment of isotopic purity. For a semi-volatile organophosphorus compound like Diethyl Methylphosphonate (DEMP), both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) present viable, albeit different, analytical pathways.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
Principle Separates volatile and thermally stable compounds in the gas phase before ionization and mass analysis.Separates compounds in the liquid phase before ionization and high-resolution mass analysis.
Typical Ionization Electron Ionization (EI), Chemical Ionization (CI)Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI)
Strengths Excellent for volatile compounds like DEMP. EI provides reproducible, extensive fragmentation patterns useful for structural confirmation. Large spectral libraries (e.g., NIST) are available for EI.[3][4]Superior mass accuracy (TOF, Orbitrap) allows for resolving isotopologues from isobaric interferences.[5][6] Gentler ionization (ESI) preserves the molecular ion, simplifying purity calculations.
Considerations Extensive fragmentation in EI can sometimes deplete the molecular ion, which is crucial for purity assessment.Potential for adduct formation (e.g., [M+Na]⁺) which can complicate spectral interpretation. Requires optimization of mobile phases.
Best For Routine, high-throughput analysis where structural confirmation via fragmentation is also desired.Highest accuracy purity determination, analysis of complex mixtures, and when resolving power is critical.

For DEMP-13C, GC-MS with Electron Ionization (EI) is a robust and widely accessible method. The predictable fragmentation of organophosphorus compounds in EI allows for simultaneous confirmation of the molecular structure and the location of the isotopic label.[3][7] However, for the most precise and accurate purity determination, LC coupled with a High-Resolution Mass Spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap instrument is the superior choice, as its high resolving power can distinguish the ¹³C-isotopologue from other naturally occurring heavy isotopes with greater certainty.[5][6]

Experimental Design & Protocols

A self-validating protocol is essential for trustworthy results. The core principle involves analyzing an unlabeled reference standard of Diethyl Methylphosphonate alongside the ¹³C-labeled sample. This allows for the precise characterization of the natural isotopic distribution, which is then used to correct the spectrum of the labeled compound.[8]

Workflow for Isotopic Purity Assessment

Isotopic_Purity_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing & Calculation cluster_result Final Result Prep_Unlabeled Prepare Unlabeled DEMP Standard MS_Unlabeled Acquire Mass Spectrum of Unlabeled Standard Prep_Unlabeled->MS_Unlabeled Prep_Labeled Prepare Labeled DEMP-13C Sample MS_Labeled Acquire Mass Spectrum of Labeled Sample Prep_Labeled->MS_Labeled Data_Unlabeled Determine Natural Isotopic Abundance (M, M+1, M+2...) MS_Unlabeled->Data_Unlabeled Data_Correction Correct Labeled Spectrum for Natural Isotope Contribution MS_Labeled->Data_Correction Data_Unlabeled->Data_Correction Data_Calc Calculate Relative Abundance of Labeled vs. Unlabeled Species Data_Correction->Data_Calc Result Report Isotopic Purity (%) Data_Calc->Result

Caption: General workflow for isotopic purity assessment by mass spectrometry.

Protocol 1: GC-MS Method for DEMP-13C Purity

This protocol is optimized for the analysis of DEMP, leveraging its volatility for robust chromatographic separation and electron ionization for clear fragmentation.

1. Sample Preparation:

  • Prepare a ~1 mg/mL stock solution of the unlabeled DEMP reference standard in a suitable solvent (e.g., ethyl acetate).

  • Prepare a separate ~1 mg/mL stock solution of the DEMP-13C test sample in the same solvent.

  • Create working solutions of ~10 µg/mL for each by diluting the stock solutions. The causality for this concentration is to ensure a strong signal without saturating the detector, which is critical for accurate relative abundance measurements.

2. Instrumentation and Data Acquisition:

  • Gas Chromatograph:

    • Column: A low- to mid-polarity column such as a DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm) is recommended. These phases provide excellent inertness and resolution for organophosphorus compounds.[9]

    • Inlet: Splitless injection at 250 °C to ensure complete vaporization and transfer of the analyte.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 70 °C, hold for 1 min, then ramp at 15 °C/min to 250 °C and hold for 2 min. This program ensures good peak shape and separation from any solvent or impurity peaks.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy ensures fragmentation patterns are consistent and comparable to library spectra.[3]

    • Source Temperature: 230 °C.

    • Acquisition Mode: Full Scan from m/z 40 to 200. It is crucial to acquire full scan data rather than Selected Ion Monitoring (SIM) to observe the entire isotopic cluster of the molecular ion.

3. Data Analysis and Purity Calculation:

  • Step A: Analyze Unlabeled DEMP:

    • Inject the unlabeled DEMP standard.

    • Obtain the mass spectrum corresponding to the DEMP chromatographic peak.

    • Identify the molecular ion (M⁺) for unlabeled DEMP (C₅H₁₃O₃P), which has a nominal mass of 152 u.[4][10]

    • Record the relative intensities of the M⁺ (m/z 152), M+1 (m/z 153), and M+2 (m/z 154) peaks. This represents the natural isotopic abundance.

  • Step B: Analyze Labeled DEMP-13C:

    • Inject the DEMP-13C sample.

    • Obtain the mass spectrum for the corresponding peak. The primary ion of interest is the labeled molecular ion, [M+1]⁺, at m/z 153. You will also observe a peak at m/z 152, representing any unlabeled impurity.

  • Step C: Calculation:

    • The isotopic purity is the percentage of the ¹³C-labeled species relative to the total amount of all DEMP species (labeled and unlabeled).

    • A simplified calculation is:

      • Isotopic Purity (%) = [Intensity(m/z 153)_labeled / (Intensity(m/z 152)_labeled + Intensity(m/z 153)_labeled)] * 100

    • For a more rigorous result, the contribution of the natural ¹³C in the unlabeled portion to the m/z 153 signal must be subtracted. This correction is based on the M+1 abundance measured from the unlabeled standard.[6][8]

Interpreting the Mass Spectra: A Comparative View

The mass spectra provide the raw data for purity assessment. Below is a hypothetical but representative comparison.

Table 2: Representative Mass Spectral Data for Molecular Ion Cluster

m/zUnlabeled DEMP (Reference) Relative IntensityDEMP-13C (Test Sample) Relative IntensityInterpretation of Test Sample Signal
152100%2.5%Unlabeled DEMP impurity
153~5.9% (Natural M+1)100%¹³C-labeled DEMP (primary species)
154~0.4% (Natural M+2)~6.3%Natural M+1 of the ¹³C-labeled species

From this data, the uncorrected isotopic purity would be [100 / (2.5 + 100)] * 100 = 97.6%. A more accurate calculation would correct the intensity at m/z 153 by subtracting the expected natural M+1 contribution from the 2.5% unlabeled material.

Principle of Isotopic Correction

The accurate calculation of isotopic enrichment requires correcting for the contribution of naturally occurring heavy isotopes in the molecule.

Isotopic_Correction cluster_observed Observed Spectrum (Labeled Sample) cluster_natural Natural Abundance (from Unlabeled Standard) cluster_calculation Correction Calculation cluster_purity Purity Calculation Observed_M Intensity at M (e.g., m/z 152) Correction_Step Natural M+1 Contribution = Observed_M * (Natural_M1 / Natural_M) Observed_M->Correction_Step Purity Purity (%) = [Corrected_M1 / (Observed_M + Corrected_M1)] * 100 Observed_M->Purity Observed_M1 Intensity at M+1 (e.g., m/z 153) Corrected_M1 Corrected Labeled Intensity = Observed_M1 - Natural M+1 Contribution Observed_M1->Corrected_M1 Natural_M Rel. Intensity of M Natural_M->Correction_Step Natural_M1 Rel. Intensity of M+1 Natural_M1->Correction_Step Correction_Step->Corrected_M1 Corrected_M1->Purity

Caption: Logical flow for correcting observed isotopic abundances.

Conclusion and Best Practices

For the isotopic purity assessment of Diethyl Methylphosphonate-13C, both GC-MS and LC-HRMS are powerful techniques.

  • GC-MS offers a reliable, accessible, and robust method that provides both purity data and structural confirmation through its characteristic fragmentation patterns. It is well-suited for routine quality control.

  • LC-HRMS provides the highest level of accuracy and confidence by physically resolving the isotopologues by their exact mass, making it the gold standard for reference material characterization and when unequivocal data is required.[5]

Key Recommendations:

  • Always use an unlabeled standard: This is the most critical control for accurate purity assessment.

  • Operate in full-scan mode: Ensure the entire isotopic cluster is captured for both the labeled and unlabeled species.

  • Avoid detector saturation: Ensure the analyte concentration is within the linear dynamic range of the detector.

  • Apply isotopic correction: For the most accurate results, correct for the natural abundance of heavy isotopes based on the unlabeled standard's spectrum.[6][8][11]

By adhering to these principles and selecting the appropriate methodology, researchers can ensure the integrity of their isotopically labeled reagents, leading to more accurate and reproducible scientific data.

References

  • Elhag, D., Abdalla, B., Suliman, S. and Ali, I. (2017) Multi-Residue Analysis of Organophosphorus Pesticides in Vegetable Using GC-MS. Journal of Agricultural Chemistry and Environment, 6, 232-241. [Link]

  • Barroso, M., et al. (2011). Analysis of Organophosphorus Pesticides in whole blood by GC-MS-µECD with forensic purposes. Journal of the Brazilian Chemical Society, 22. [Link]

  • Fragmentations and reactions of three isotopically labelled dimethyl methylphosphonate ions produced by electrospray ionisation in an ion trap mass spectrometer - RSC Publishing. [Link]

  • ResolveMass Laboratories Inc. (2026). Isotopic Purity Using LC-MS. [Link]

  • Neumann, E.K., et al. (2016). Isotopic labeling-assisted metabolomics using LC–MS. Metabolomics, 12(4). [Link]

  • Wheeler, P., Bunn, R., & Edge, T. Analysis of Organophosphorus Compounds by GC/MS. Thermo Fisher Scientific. [Link]

  • Szymanska, J., et al. (2025). Ultra-Sensitive Analysis of Organophosphorus Compounds by Comparative GC-FPD and GC-ICP-MS: Implications for Chemical Warfare Agent Detection. Molecules, 30(20), 4782. [Link]

  • Li, L., et al. (2016). Chemical Isotope Labeling LC-MS for High Coverage and Quantitative Profiling of the Hydroxyl Submetabolome in Metabolomics. Analytical Chemistry, 88(20), 10167-10174. [Link]

  • Fabregat, A., et al. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Journal of Mass Spectrometry, 49(9), 922-929. [Link]

  • Li, L. (2017). Chemical Isotope Labeling LC-MS for Human Blood Metabolome Analysis. Methods in Molecular Biology, 1641, 1-13. [Link]

  • Thompson, A., Chahrour, O., & Malone, J. Determination of Isotopic Purity by Accurate Mass LC/MS. Almac Group. [Link]

  • Agilent Technologies (2012). Organophosphorus Pesticides in Apple Matrix by GC/MS/FPD using an Agilent J&W DB-35ms Ultra Inert. [Link]

  • MacCoss, M.J., et al. (2005). Measurement of the Isotope Enrichment of Stable Isotope-Labeled Proteins Using High-Resolution Mass Spectra of Peptides. Analytical Chemistry, 77(23), 7585-7594. [Link]

  • Pitt, J. (2020). Interpretation of Isotope Peaks in Small Molecule LC–MS. LCGC International, 33(11), 594-601. [Link]

  • Hiller, K., et al. (2013). Quantification of Stable Isotope Traces Close to Natural Enrichment in Human Plasma Metabolites Using Gas Chromatography-Mass Spectrometry. Metabolites, 3(3), 727-745. [Link]

  • ResearchGate. Determination of Isotopic Purity by Accurate Mass LC/MS. [Link]

  • ResearchGate. Electron Ionization Mass Spectra of Organophosphorus Compounds. [Link]

  • NIST Chemistry WebBook. Diethyl methanephosphonate. [Link]

  • NIST Chemistry WebBook. Diethyl methanephosphonate. [Link]

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Navigating Isotopic Labeling in NMR: A Comparative Guide to Diethyl Methylphosphonate-13C and Deuterated Diethyl Methylphosphonate

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of molecular characterization, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool. Its power is significantly amplified through isotopic labeling, a technique where atoms in a molecule are replaced by their isotopes. This strategic substitution can simplify complex spectra, enable new types of experiments, and provide unambiguous structural and mechanistic insights. For researchers in drug development, metabolomics, and materials science, choosing the right isotopic label is a critical decision that dictates the quality and type of information that can be obtained.

This guide provides an in-depth, objective comparison of two commonly used isotopically labeled forms of Diethyl Methylphosphonate (DEMP): ¹³C-labeled DEMP and deuterated (²H) DEMP. We will explore the fundamental principles behind each labeling strategy, present comparative data, and provide practical protocols to help you select the optimal approach for your research.

The Fundamental Choice: ¹³C vs. Deuterium Labeling

The decision between using Carbon-13 (¹³C) or Deuterium (²H or D) as an isotopic label is governed by the specific goals of the NMR experiment.

Carbon-13 (¹³C) Labeling: As a stable, NMR-active isotope with a nuclear spin of ½, ¹³C is directly observable by NMR. Although its natural abundance is only about 1.1%, incorporating a ¹³C label at a specific position in a molecule provides a powerful probe of that site's local environment.[1] Key advantages include:

  • Direct Observation: Provides a clear, distinct signal for the labeled carbon, which is invaluable for tracking metabolic pathways or assigning resonances in complex molecules.

  • Minimal Perturbation: The kinetic isotope effect (KIE) is small, meaning the ¹³C-labeled molecule behaves almost identically to its unlabeled counterpart in biological and chemical systems.[2]

  • Quantitative Potential: While care must be taken due to relaxation effects and the Nuclear Overhauser Effect (NOE), ¹³C NMR can be used for quantitative analysis.[3]

Deuterium (²H) Labeling: Deuterium has a nuclear spin of 1 and is generally not observed directly in standard ¹H or ¹³C NMR experiments. Its primary role is to simplify ¹H NMR spectra. By replacing protons (¹H) with deuterons (²H), the corresponding signals are effectively removed from the ¹H spectrum, and the complex spin-spin splitting patterns of adjacent protons are simplified.[4][5] This is particularly useful for:

  • Spectral Simplification: Deciphering the structure of proton-dense molecules where extensive signal overlap complicates analysis.[4]

  • Studying Dynamics: Selective deuteration can reduce proton-proton dipolar interactions, leading to sharper lines and enabling the study of larger proteins and complexes.[6][7]

  • Mechanistic Studies: Investigating proton transfer steps in reaction mechanisms.[8]

Head-to-Head Comparison: DEMP-¹³C vs. d-DEMP in NMR

Diethyl Methylphosphonate is a simple organophosphorus compound, making it an excellent model to illustrate the differences between ¹³C and deuterium labeling. Let's assume the labeling is on the methyl group attached to the phosphorus atom.

FeatureDiethyl Methylphosphonate-¹³C (CH₃P(O)(OEt)₂)Deuterated Diethyl Methylphosphonate (CD₃P(O)(OEt)₂)
Primary NMR Experiment ¹³C NMR, ³¹P NMR¹H NMR, ³¹P NMR
Key Advantage Direct, unambiguous observation of the labeled methyl carbon.[1][9]Simplification of the ¹H NMR spectrum by removing the methyl proton signal and its couplings.[4][5]
Impact on ¹H Spectrum Minimal change. ¹³C satellites may be observable around the methyl proton signal.The doublet corresponding to the P-CH₃ protons is absent, simplifying the spectrum.
Impact on ¹³C Spectrum A single, intense signal for the labeled methyl carbon, appearing as a doublet due to direct ¹J(P,C) coupling.[10]The methyl carbon signal is significantly broadened and reduced in intensity (or absent) due to coupling with deuterium.
Impact on ³¹P Spectrum The ³¹P signal is a doublet due to ¹J(P,C) coupling, providing direct evidence of the P-C bond. The multiplet from coupling to methyl protons is also present.The multiplet from ²J(P,H) coupling to the methyl protons is absent, simplifying the ³¹P signal to a septet (from coupling to the two CH₂ groups).
Ideal For Tracing the carbon backbone, confirming P-C bond formation, quantitative ¹³C studies.Assigning complex ¹H spectra, studying proton exchange or transfer at the methyl position, simplifying ³¹P spectra.

Experimental Walkthrough: Synthesis and Analysis of Labeled DEMP

The most common and efficient method for synthesizing phosphonates is the Michaelis-Arbuzov reaction.[11][12][13] This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide.[14]

Experimental Workflow Diagram

G cluster_0 Synthesis Stage cluster_1 Analysis Stage cluster_2 Interpretation Stage start Starting Materials reagent_13c Triethyl Phosphite + ¹³CH₃I start->reagent_13c reagent_d Triethyl Phosphite + CD₃I start->reagent_d arbuzov Michaelis-Arbuzov Reaction reagent_13c->arbuzov reagent_d->arbuzov product_13c DEMP-¹³C arbuzov->product_13c  ¹³C Path product_d d₃-DEMP arbuzov->product_d  ²H Path nmr NMR Spectrometer (CDCl₃ Solvent) product_13c->nmr product_d->nmr spectra Acquire ¹H, ¹³C, ³¹P Spectra nmr->spectra analysis Spectral Analysis: - Chemical Shifts - Coupling Constants - Signal Simplification spectra->analysis conclusion Structural Confirmation & Mechanistic Insight analysis->conclusion

Figure 1: General workflow for the synthesis, NMR analysis, and data interpretation of isotopically labeled Diethyl Methylphosphonate.

Step-by-Step Synthesis & Analysis Protocol
  • Synthesis via Michaelis-Arbuzov Reaction:

    • In a round-bottom flask equipped with a reflux condenser, place triethyl phosphite.

    • Slowly add the isotopically labeled methyl iodide (¹³CH₃I for DEMP-¹³C or CD₃I for d-DEMP). The reaction is often exothermic.[14]

    • Once the initial reaction subsides, gently heat the mixture under reflux for several hours to ensure the reaction proceeds to completion.

    • Purify the resulting crude product by vacuum distillation to obtain pure labeled DEMP.

  • NMR Sample Preparation:

    • Prepare a solution of the purified labeled DEMP (approx. 10-20 mg) in a suitable deuterated solvent, such as chloroform-d (CDCl₃, approx. 0.6 mL).

    • Transfer the solution to a 5 mm NMR tube. Using a deuterated solvent is standard practice to avoid a large interfering solvent signal in ¹H NMR.[8][15]

  • NMR Data Acquisition:

    • For DEMP-¹³C:

      • Acquire a standard proton-decoupled ¹³C NMR spectrum. Expect a strong doublet signal for the labeled methyl carbon due to ¹J(P,C) coupling.

      • Acquire a proton-decoupled ³¹P NMR spectrum. Expect a doublet signal due to the one-bond coupling to the ¹³C nucleus. The ³¹P chemical shift for DEMP is expected around +32.9 ppm relative to H₃PO₄.[16]

    • For d-DEMP:

      • Acquire a standard ¹H NMR spectrum. The characteristic doublet for the methyl protons (around 1.5 ppm) will be absent.

      • Acquire a proton-decoupled ³¹P NMR spectrum. The signal will be simplified as the coupling to the methyl protons is removed.

Application Spotlight: Probing Enzyme Mechanisms

The choice of label becomes paramount when studying biochemical systems, such as the enzymatic degradation of organophosphorus compounds, which is relevant for both bioremediation and as a countermeasure to nerve agent poisoning.[17]

G cluster_c13 ¹³C Labeling Strategy cluster_d Deuterium Labeling Strategy start Investigate Enzymatic Cleavage of DEMP q1 Is the P-C bond cleaved? start->q1 q2 Is a methyl proton abstracted? start->q2 demp_13c Use DEMP-¹³C q1->demp_13c demp_d Use d₃-DEMP q2->demp_d nmr_13c Monitor ¹³C and ³¹P NMR demp_13c->nmr_13c result_13c Observe loss of ¹J(P,C) coupling? nmr_13c->result_13c ans_13c Definitive answer on P-C bond fate result_13c->ans_13c nmr_d Monitor ¹H NMR and Mass Spec demp_d->nmr_d result_d Observe H/D exchange or KIE (Kinetic Isotope Effect)? nmr_d->result_d ans_d Insight into proton transfer steps result_d->ans_d

Figure 2: Decision logic for selecting an isotopic label to study the enzymatic degradation of DEMP.

If the primary question is whether the enzyme cleaves the robust P-C bond, DEMP-¹³C is the superior choice. By monitoring the ¹³C and ³¹P NMR spectra over the course of the reaction, the disappearance of the signal pair connected by the characteristic ¹J(P,C) coupling constant provides irrefutable evidence of P-C bond cleavage.

Conversely, if the hypothesis involves the abstraction of a proton from the methyl group as a key step in the enzymatic mechanism, d-DEMP is more suitable. The absence of this proton abstraction in d-DEMP would likely result in a significantly slower reaction rate (a large kinetic isotope effect), which can be monitored by tracking the disappearance of the starting material. This provides strong evidence for the involvement of that specific C-H bond in the reaction mechanism.

Conclusion

The choice between Diethyl Methylphosphonate-¹³C and its deuterated analog is not a matter of one being universally better, but rather which one is better suited to answer a specific scientific question.

  • Choose DEMP-¹³C when your research requires direct tracking of the carbon skeleton, confirmation of C-P bond connectivity, or quantitative analysis of specific carbon sites. It offers a clear and unambiguous window into the fate of the labeled carbon atom.

  • Choose deuterated DEMP when your primary goal is to simplify a crowded ¹H NMR spectrum to facilitate the analysis of other parts of the molecule, or when investigating mechanisms involving proton transfer or kinetic isotope effects.

By understanding the fundamental principles of ¹³C and deuterium NMR and aligning the choice of isotopic label with the experimental objective, researchers can unlock a deeper level of molecular insight, accelerating discovery in their respective fields.

References

  • Title: Michaelis–Arbuzov reaction - Grokipedia Source: Grokipedia URL
  • Title: Carbon-13 vs.
  • Title: Michaelis–Arbuzov reaction - Wikipedia Source: Wikipedia URL: [Link]

  • Title: An In-Depth Technical Guide to the Michaelis-Arbuzov Synthesis of Diethyl Isopropylphosphonate Source: Benchchem URL
  • Title: Synthesis of Phosphonates via Michaelis-Arbuzov Reaction Source: Bentham Science Publishers URL
  • Title: Synthesis of Phosphonates via Michaelis-Arbuzov Reaction Source: Bentham Science Publishers URL: [Link]

  • Title: C-13 NMR Spectroscopy | PPTX Source: Slideshare URL
  • Title: Diethyl methylphosphonate | C5H13O3P | CID 12685 Source: PubChem - NIH URL: [Link]

  • Title: 13C NMR SPECTROSCOPY Source: eGyanKosh URL
  • Title: Primer on ¹³C NMR Spectroscopy Source: OpenOChem Learn URL
  • Title: 6.8: Principles of ¹³C NMR Spectroscopy Source: Chemistry LibreTexts URL: [Link]

  • Title: Side-chain-selective deuterium labeling by a simple bio-expression method enhances resolution and simplifies spectra in 1H-detected protein solid-state NMR Source: PMC URL: [Link]

  • Title: Coupled and Decoupled 13C-NMR of Dimethyl Methylphosphonate Source: YouTube URL: [Link]

  • Title: The Significance of Deuterium Labeling in Amino Acids: An In-depth Technical Guide Source: Benchchem URL
  • Title: 2H 13C Labeled Compounds Source: Isotope Science / Alfa Chemistry URL: [Link]

  • Title: Role of Deuterated Solvents in Isotopic Labeling for Chemical Research Source: SYNMR URL
  • Title: Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry) Source: Study Mind URL: [Link]

  • Title: 13C-NMR Source: University of Calgary URL: [Link]

  • Title: Advantages and disadvantages of a high magnetic field NMR and 13C detection Source: BMRB URL: [Link]

  • Title: THE USE OF 2H, 13C, 15N MULTIDIMENSIONAL NMR TO STUDY THE STRUCTURE AND DYNAMICS OF PROTEINS Source: Lewis Kay's Lab - University of Toronto URL: [Link]

  • Title: (PDF) Side-chain-selective deuterium labeling by a simple bio-expression method enhances resolution and simplifies spectra in H-detected protein solid-state NMR Source: ResearchGate URL: [Link]

  • Title: Dimethyl methylphosphonate - Optional[31P NMR] - Chemical Shifts Source: SpectraBase URL: [Link]

  • Title: Comparative Analysis of 31P NMR Chemical Shifts for Diethyl Alkyl Phosphonates Source: Benchchem URL
  • Title: Diethyl-1-methylhex-5-enylphosphonate - Optional[13C NMR] - Chemical Shifts Source: SpectraBase URL: [Link]

  • Title: THE SYNTHESIS AND ENZYMATIC EVALUATION OF BIOLOGICALLY RELEVANT SUGAR 1-PHOSPHONATES Source: bac-lac.gc.ca URL: [Link]

  • Title: (PDF) Organophosphorus Chemistry: Mechanisms and Biomedical Applications Source: ResearchGate URL: [Link]

  • Title: Verifying the Structure of Diethyl Isopropylphosphonate: A Comparative ¹H and ³¹P NMR Analysis Source: Benchchem URL
  • Title: Silver-promoted cinnamamidyl radicals-mediated oxidative cascade cyclization: Highly regioselective synthesis of phosphorylated azaspiro[4.5]decenones - Supporting Information Source: Royal Society of Chemistry URL: [Link]

  • Title: Supporting Information - The Royal Society of Chemistry Source: The Royal Society of Chemistry URL: [Link]

  • Title: ETHYL DIETHYLPHOSPHINATE - Optional[31P NMR] - Chemical Shifts Source: SpectraBase URL: [Link]

  • Title: (PDF) STUDY ON THE SYNTHESIS OF DIETHYL METHYL-PHOSPHONITE Source: ResearchGate URL: [Link]

  • Title: diethyl (dichloromethyl)phosphonate - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

  • Title: Notes on NMR Solvents Source: University of Wisconsin-Madison URL: [Link]

  • Title: Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates Source: PMC URL: [Link]

  • Title: Applications of Microbial Organophosphate-Degrading Enzymes to Detoxification of Organophosphorous Compounds for Medical Countermeasures against Poisoning and Environmental Remediation Source: MDPI URL: [Link]

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  • Title: CN109053799B - Synthesis method of diethyl p-toluenesulfonyloxymethylphosphonate Source: Google Patents URL
  • Title: Solved Part A: Synthesis of isotopically labelled substrate Source: Chegg.com URL: [Link]

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The Orthogonal Matrix: Cross-Validating Phosphonates via 13C NMR and GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the analysis of organophosphorus compounds—specifically phosphonates (


 or esters)—reliance on a single analytical technique often leads to structural ambiguity. 13C NMR provides indisputable connectivity data via carbon-phosphorus coupling (

) but suffers from low sensitivity and long acquisition times. Conversely, GC-MS offers high sensitivity and separation power but requires derivatization, introducing potential artifacts (incomplete silylation, hydrolysis).

This guide presents an integrated, orthogonal workflow. It moves beyond standard "characterization" to a cross-validation system where the limitations of one technique are the strengths of the other.

Part 1: The Analytical Challenge

Phosphonates present a unique "blind spot" in organic analysis:

  • Polarity: Free phosphonic acids are non-volatile and often insoluble in standard organic solvents (

    
    ), requiring 
    
    
    
    or derivatization.
  • Lack of Chromophores: Most aliphatic phosphonates are UV-inactive, rendering standard HPLC-UV useless.

  • Structural Isomers: Mass spectrometry alone often cannot distinguish between phosphonates (

    
    ) and phosphates (
    
    
    
    ) without specific fragmentation analysis.

Part 2: 13C NMR – The Structural Backbone

While 31P NMR is the standard for purity, 13C NMR is the gold standard for connectivity . The presence of the spin-1/2


 nucleus (100% natural abundance) creates a permanent splitting pattern in the 

spectrum.
The Diagnostic "Fingerprint": Coupling

Unlike proton decoupling (


-decoupled), which simplifies carbon spectra to singlets, standard broad-band decoupling does not  remove 

coupling. This results in diagnostic doublets for carbons near the phosphorus atom.[1]
Carbon PositionDistance from PCoupling Constant (

)
Spectral Appearance
Alpha (

)
1 Bond (

)
130 – 170 Hz Wide Doublet
Beta (

)
2 Bonds (

)
5 – 10 Hz Narrow Doublet
Gamma (

)
3 Bonds (

)
~15 Hz Medium Doublet (Karplus dependent)
Delta (

)
4+ Bonds~0 HzSinglet

Expert Insight: If your "phosphonate" alpha-carbon appears as a singlet in 13C NMR, you likely have a phosphate ester (


) or hydrolysis has occurred. The large 

doublet is the non-negotiable proof of a C-P bond.

Part 3: GC-MS – The Sensitivity & Purity Check

Since phosphonic acids are non-volatile, they must be silylated. The standard protocol uses BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with TMCS (Trimethylchlorosilane) .[2][3]

The Derivatization Logic
  • Reagent: BSTFA + 1-10% TMCS.[2] TMCS acts as a catalyst to silylate sterically hindered hydroxyls.

  • Mechanism: Replaces active protons (-OH) with Trimethylsilyl (TMS) groups.

  • Mass Spec Signature:

    • M-15: Loss of a methyl group from the TMS tag (

      
      ).
      
    • M-90: Loss of TMS-OH (less common in phosphonates than alcohols).

    • Base Peak: Often

      
       73 (
      
      
      
      ) or specific P-containing fragments.

Part 4: The Cross-Validation Matrix

This table defines how to interpret conflicting data between the two methods.

Scenario13C NMR ResultGC-MS ResultDiagnosisAction
Ideal Clear doublets (

)
Single peak, M+ matches

Confirmed Pure Phosphonate Publish/Release
The "Ghost" Clean spectrum, no impuritiesSmall extra peaks (10-15%)Derivatization Artifacts Incomplete silylation. Increase Temp/Time.
The "Mask" No impurities visibleLarge impurity peakTrace Contaminant Contaminant is below NMR LOD but high response in MS.
The "False Positive" Singlet at

-carbon
Correct MWPhosphate Isomer Structure is

, not

. Check fragmentation.

Part 5: Integrated Experimental Protocol

This workflow ensures that the sample analyzed by NMR is chemically equivalent to the one injected into the GC-MS.

Visual Workflow (DOT Diagram)

PhosphonateWorkflow cluster_NMR Path A: Structural Confirmation (13C NMR) cluster_GCMS Path B: Purity & Mass (GC-MS) Sample Crude Phosphonate Sample Solvent Dissolve in CDCl3 (or D2O if acid) Sample->Solvent Dry Vacuum Dry (Remove water completely) Sample->Dry Acquisition Acquire 13C {1H} NMR (>500 scans) Solvent->Acquisition Analysis_NMR Analyze J_CP Coupling (Alpha: ~150Hz) Acquisition->Analysis_NMR Validation DATA CROSS-VALIDATION Compare Purity & Structure Analysis_NMR->Validation Deriv Add BSTFA + 1% TMCS (Heat 70°C, 30 min) Dry->Deriv Inject GC-MS Injection (Splitless, non-polar column) Deriv->Inject Analysis_MS Check M-15 Ion & Fragmentation Inject->Analysis_MS Analysis_MS->Validation

Figure 1: Parallel workflow ensuring sample integrity across both analytical streams.

Step-by-Step Methodology
1. Sample Preparation (Common Step)
  • Requirement: Sample must be dry. Water hydrolyzes BSTFA.

  • Action: Lyophilize or vacuum dry the sample for 2 hours minimum.

2. 13C NMR Acquisition
  • Solvent: Use

    
     for esters. Use 
    
    
    
    for free acids (adjust pH to >8 with
    
    
    to improve solubility and sharpen peaks).
  • Parameters:

    • Frequency: 100 MHz or higher (for Carbon).

    • Scans: Minimum 512 (due to low sensitivity and splitting).

    • Relaxation Delay (

      
      ): Set to 2-3 seconds to allow quaternary carbons (P-C) to relax.
      
  • Validation: Verify the doublet at the alpha position.

    
    .
    
3. GC-MS Derivatization & Analysis
  • Reagent: Mix BSTFA + 1% TMCS (commercially available).

  • Protocol:

    • Take ~1-2 mg of dry sample in a GC vial.

    • Add 100

      
       anhydrous pyridine (solvent) and 100 
      
      
      
      BSTFA/TMCS.
    • CRITICAL: Cap and heat at 70°C for 30 minutes . Phosphonates are sterically hindered; room temp reaction is insufficient.

    • Dilute with 1 mL Ethyl Acetate or Hexane before injection.

  • GC Parameters:

    • Column: DB-5ms or equivalent (5% phenyl).

    • Inlet: 250°C.

    • Temp Program: 80°C (hold 1 min)

      
       300°C at 15°C/min.
      

Part 6: Logic of Confirmation (The "Why")

The following diagram illustrates the decision logic used to declare a sample "Valid."

LogicTree Input Analytical Data NMR_Check 13C NMR: Is Alpha-C a Doublet? Input->NMR_Check MS_Check GC-MS: Is M+ correct? Input->MS_Check Decision1 Structure is Phosphonate NMR_Check->Decision1 Yes (J=150Hz) Decision2 Structure is Phosphate/Other NMR_Check->Decision2 No (Singlet) MS_Check->Decision1 Yes (Derivatized Mass) MS_Check->Decision2 No Final_Valid VALIDATED Decision1->Final_Valid Both Confirm Final_Fail REJECT / RE-ANALYZE Decision1->Final_Fail Conflict Decision2->Final_Fail

Figure 2: Decision matrix for validating phosphonate identity.

References

  • Kalaitzis, J. A., et al. "13C NMR spectroscopy of diethyl alkyl- and benzyl-phosphonates." Scilit, 2024. Link (General reference for coupling constants).

  • JEOL USA. "Analysis of Alkyl Phosphonates using 13C and 31P NMR." JEOL Application Notes. Link

  • Kudzin, Z. H., et al. "Optimized Derivatization Procedure for Characterizing (Aminomethyl)phosphonic Acid Impurities by GC–MS." Journal of Chromatographic Science, Oxford Academic. Link

  • BenchChem. "Comparative Analysis of GC-MS and NMR for Structural Elucidation." BenchChem Technical Guides. Link

  • Pretsch, E., et al. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer, 2009. (Standard text for NMR coupling constants).

Sources

Reference spectra for Diethyl Methylphosphonate-13C (1H, 13C, 31P)

Author: BenchChem Technical Support Team. Date: March 2026

Title: Reference Spectra and Performance Comparison Guide: Diethyl Methylphosphonate-13C (


H, 

C,

P NMR)

Executive Summary

Diethyl methylphosphonate (DEMP) is a widely utilized organophosphorus compound that serves as a low-toxicity structural simulant for G-series nerve agents, such as Sarin (GB) and Soman (GD)[1]. It is extensively used in the development of chemical sensors, decontamination protocols, and supramolecular host-guest binding studies (e.g., utilizing calixarenes and cyclodextrins)[1][2].

While standard DEMP is sufficient for basic assays, Diethyl Methylphosphonate-


C (DEMP-

C)
—in which the methyl group directly bonded to the phosphorus atom is 100% isotopically enriched with Carbon-13—provides a transformative advantage for Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comprehensive, objective comparison of the NMR performance between unlabeled DEMP and DEMP-

C, detailing the mechanistic causality of isotopic labeling and providing self-validating experimental protocols for researchers.

Mechanistic Grounding: The Causality of Isotopic Labeling in NMR

As a Senior Application Scientist, it is critical to understand why we transition from unlabeled simulants to isotopically enriched standards in complex analytical workflows.

The Sensitivity Bottleneck: In standard DEMP, the natural abundance of


C is merely 1.1%. When studying host-guest interactions in dilute aqueous buffers or tracking trace degradation products in environmental matrices, the 

C NMR signals of the simulant are frequently lost in the baseline noise.

The Isotopic Advantage: By utilizing DEMP-


C, the signal-to-noise (S/N) ratio for the P-

CH

carbon is enhanced by a factor of nearly 100. More importantly, the 100%

C enrichment introduces deterministic, highly diagnostic scalar couplings (J-couplings) across the spin system:
  • 
    P NMR:  In a standard 
    
    
    
    H-decoupled
    
    
    P spectrum, unlabeled DEMP appears as a single peak (singlet) at ~29.8 ppm[3]. In DEMP-
    
    
    C, the active
    
    
    C nucleus (Spin 1/2) couples with the
    
    
    P nucleus (Spin 1/2), splitting the signal into a massive doublet governed by a one-bond coupling constant (
    
    
    Hz)[3][4].
  • 
    H NMR:  The protons of the methyl group, which normally appear as a doublet due to two-bond phosphorus coupling (
    
    
    
    Hz)[3], are further split by the direct carbon bond (
    
    
    Hz), resulting in a distinct doublet of doublets.

This unique spin-spin coupling network acts as an unambiguous spectroscopic fingerprint. If the simulant binds to a macromolecule or undergoes hydrolysis, the perturbation of the


 and 

coupling constants provides direct, quantifiable evidence of the structural change[5].

G P 31P Nucleus (Spin 1/2) JPC 1J_PC ≈ 144 Hz (Direct Bond) P->JPC JPH 2J_PH ≈ 17.5 Hz (Two Bonds) P->JPH C 13C Nucleus (Labeled) (Spin 1/2) C->JPC JCH 1J_CH ≈ 128 Hz (Direct Bond) C->JCH H 1H Nuclei (Methyl) (Spin 1/2) H->JCH H->JPH

Caption: Spin-spin scalar coupling network in the P-13CH3 fragment of DEMP-13C.

Comparative Performance Analysis (Quantitative Data)

The following table summarizes the objective differences in spectral parameters between standard DEMP and DEMP-


C. Data is referenced to standard acquisition in CDCl

at 298 K[3].
NMR NucleusSpectral FeatureUnlabeled DEMP (Natural Abundance)DEMP-

C (Isotopically Labeled)
Performance Impact

H NMR
P-CH

Signal
1.46 ppm (d)

Hz
1.46 ppm (dd)

Hz,

Hz
The massive

splitting moves the methyl signals out of crowded aliphatic regions, aiding in complex mixture analysis.

C NMR
P-CH

Signal
11.8 ppm (d)

Hz(Low Intensity)
11.8 ppm (d)

Hz(Maximum Intensity)
~100x sensitivity increase. Allows for rapid

C acquisition without overnight signal averaging.

P NMR
P-CH

Signal(

H-Decoupled)
29.8 ppm (s)Singlet29.8 ppm (d)

Hz
Transforms a generic phosphorus singlet into a highly specific doublet, preventing false positives from background phosphates.

Experimental Workflows: Self-Validating Protocols

To ensure absolute trustworthiness in your analytical data, the acquisition of DEMP-


C spectra must follow a self-validating workflow. The protocol below ensures that the observed couplings are mathematically consistent across all three nuclear channels.

Step 1: Sample Preparation

  • Dissolve 10–15 mg of DEMP-

    
    C in 0.6 mL of deuterated chloroform (CDCl
    
    
    
    ). Causality: CDCl
    
    
    provides the deuterium lock signal required for magnetic field stabilization, while its non-polar nature prevents hydrogen-bonding artifacts that could shift the
    
    
    P resonance[3].
  • Transfer the solution to a high-quality 5 mm NMR tube, ensuring no particulate matter is present to maintain optimal magnetic field homogeneity (shimming).

Step 2: Probe Tuning and Matching

  • Insert the sample into the spectrometer (e.g., 400 MHz or 600 MHz).

  • Manually or automatically tune and match the probe for

    
    H, 
    
    
    
    C, and
    
    
    P frequencies. Causality: Because DEMP-
    
    
    C requires precise heteronuclear decoupling (e.g., irradiating
    
    
    H while observing
    
    
    P), improper tuning on any channel will result in incomplete decoupling and artificial line broadening.

Step 3: Pulse Sequence Selection & Acquisition

  • Acquire a standard 1D

    
    H spectrum:  Verify the purity of the sample. You must observe the P-
    
    
    
    CH
    
    
    doublet of doublets, the O-CH
    
    
    multiplet (~4.09 ppm), and the terminal CH
    
    
    triplet (~1.33 ppm)[3].
  • Acquire a 1D

    
    C{
    
    
    
    H} spectrum:
    Apply broadband proton decoupling.
  • Acquire a 1D

    
    P{
    
    
    
    H} spectrum:
    Apply broadband proton decoupling.

Step 4: Internal Data Validation (The Self-Validation Check) A true scientific protocol validates itself. To confirm the identity and integrity of the DEMP-


C standard, cross-reference the coupling constants:
  • Measure the distance (in Hz) between the two peaks of the doublet in the

    
    C spectrum  at 11.8 ppm.
    
  • Measure the distance (in Hz) between the two peaks of the doublet in the

    
    P spectrum  at 29.8 ppm.
    
  • Validation: Both values must equal exactly

    
     Hz[3]. If they do not match, the sample is either impure, or the spectral referencing/peak picking is flawed.
    

G N1 Sample Preparation (DEMP-13C in CDCl3) N2 Probe Tuning & Matching (1H, 13C, 31P Channels) N1->N2 N3 Pulse Sequence Selection N2->N3 N4 1H NMR (Coupled) N3->N4 N5 13C{1H} & 31P{1H} NMR N3->N5 N6 Data Processing (FT, Phase, Baseline) N4->N6 N5->N6 N7 Spectral Validation (Cross-check 1J_PC in 13C & 31P) N6->N7

Caption: Experimental workflow for the multiparametric NMR validation of DEMP-13C.

Conclusion

For advanced applications involving nerve agent simulants—such as tracking degradation kinetics or mapping the binding pockets of supramolecular scavengers—unlabeled DEMP often falls short due to


C sensitivity limits and spectral overlap[2][5]. Diethyl Methylphosphonate-

C overcomes these barriers by providing a highly sensitive, self-reporting spin system. The introduction of the massive

and

scalar couplings allows researchers to track the molecule's fate with absolute spectroscopic certainty.

References

  • Diethyl methylphosphonate | C5H13O3P | CID 12685 - PubChem National Institutes of Health (NIH)[Link]

  • Comparison of Binding Affinities of Water-Soluble Calixarenes with the Organophosphorus Nerve Agent Soman (GD) and Commonly-Used Nerve Agent Simulants National Center for Biotechnology Information (PMC)[Link]

  • Experimental and computational study of the inclusion complexes of β-cyclodextrin with the chemical warfare agent soman (GD) and commonly used simulants RSC Publishing[Link]

  • Understanding Synthesis Parameters for Thionation of Phosphonates Journal of the Brazilian Chemical Society[Link]

  • Online Research @ Cardiff: Synthesis and Evaluation of Phosphonates Cardiff University[Link]

Sources

High-Fidelity Nerve Agent Simulation: The Diethyl Methylphosphonate-13C (DEMP-13C) Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Accuracy of Diethyl Methylphosphonate-13C as a surrogate for nerve agents Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Case for Isotopic Precision

In the development of countermeasures against organophosphorus (OP) nerve agents, the choice of surrogate defines the validity of the data. While Dimethyl methylphosphonate (DMMP) has long been the "workhorse" simulant for G-series agents (Sarin/GB), it fails to accurately model the steric bulk and lipophilicity of V-series agents (VX).[1]

Diethyl Methylphosphonate-13C (DEMP-13C) emerges as the superior, high-fidelity surrogate for V-agent decontamination and persistence studies.[1] Its ethyl-ester structure mimics the O-ethyl moiety of VX more accurately than DMMP, while the 13C-label transforms analytical specificity, allowing researchers to track degradation pathways in complex matrices (soil, blood, concrete) via NMR without background interference.[1]

Chemical & Physical Fidelity: DEMP vs. The Threat

To validate a surrogate, one must prove it mimics the threat's physicochemical behavior without carrying its toxicity. DEMP is the structural bridge between the volatile G-agents and the persistent V-agents.

Comparative Properties Table
PropertyVX (Live Agent) DEMP (The Surrogate) DMMP (Standard Alt) Relevance to Research
Molecular Weight 267.37 g/mol 152.13 g/mol 124.08 g/mol DEMP's mass is closer to VX, affecting diffusion rates.[1]
P-Bond Structure P-CH3, P=O, P-S, P-O-EtP-CH3, P=O, 2x P-O-Et P-CH3, P=O, 2x P-O-MeDEMP mimics the O-ethyl ester bond of VX.[1]
Vapor Pressure (25°C) ~0.0007 mmHg~0.75 mmHg~1.05 mmHgDEMP is less volatile than DMMP, better simulating "persistent" threats.[1]
Hydrolysis Product EMPA (Toxic)EMPA (Non-toxic)MMPADEMP yields the exact same primary degradation acid (EMPA) as VX.[1]
Log P (Lipophilicity) 2.09~0.8-0.61DEMP is more lipophilic than DMMP, better modeling skin/material penetration.[1]

Key Insight: The critical advantage of DEMP over DMMP is the production of Ethyl Methylphosphonic Acid (EMPA) upon hydrolysis. EMPA is the specific marker for VX exposure. Using DEMP allows analytical methods to be calibrated for the actual VX degradation product, whereas DMMP yields Methyl Methylphosphonic Acid (MMPA), which is chemically distinct.[1]

The 13C Advantage: Analytical Precision

Why incur the cost of 13C labeling? In complex environmental or biological samples, naturally occurring carbon creates massive background noise in Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[1]

1. Mechanism-Based Tracking: The 13C label is typically placed on the P-Methyl group .[1] This bond (P-C) is extremely stable and does not break during standard decontamination (hydrolysis/oxidation).[1] This makes the 13C signal a "conserved anchor," allowing you to quantify the ratio of parent agent to degradation product with absolute molar precision.

2. The "Zero-Background" NMR Protocol:

  • Standard 1H NMR: Signals from solvents, buffers, or biological tissue overlap with the simulant.

  • 13C-{1H} NMR: By enriching the P-Methyl carbon to >99% 13C, the signal intensity increases ~100-fold over natural abundance.[1] You can detect trace contamination in soil or concrete where standard optical methods fail due to turbidity.[1]

Experimental Protocol: 13C-Trace Hydrolysis Assay

This protocol validates the efficacy of a decontamination solution (e.g., reactive sponge, enzymatic foam) using DEMP-13C.[1]

Objective: Determine the half-life (


) of the agent and identify breakdown products.

Materials:

  • Diethyl Methylphosphonate-13C (Label: P-13C H3).[1]

  • Decontamination Reagent (e.g., 10% NaOH or Decon-139).[1]

  • NMR Spectrometer (400 MHz+ recommended).[1]

  • Deuterated Solvent: D2O (with internal standard TSP).

Workflow:

  • Baseline Acquisition: Dissolve 10 µL DEMP-13C in 600 µL D2O. Acquire a quantitative 13C NMR spectrum (inverse gated decoupling).

    • Target Signal: Doublet at ~12-14 ppm (coupling with 31P,

      
       Hz).
      
  • Reaction Initiation: Add 50 µL of Decontamination Reagent directly to the NMR tube. Vortex for 5 seconds.[1]

  • Kinetic Monitoring: Set up an arrayed experiment to acquire spectra every 5 minutes for 2 hours.

  • Data Analysis: Integrate the P-13CH3 doublet of the parent (DEMP) vs. the shifting doublet of the product (EMPA).

    • Shift Logic: As the ethyl ester hydrolyzes to an acid/salt, the electron density around the phosphorus changes, shielding the P-Methyl carbon and shifting the peak upfield (lower ppm).

Pathway Visualization: Degradation Logic

The following diagram illustrates the degradation pathway of DEMP-13C, highlighting the conservation of the 13C label throughout the hydrolysis process. This mirrors the VX degradation pathway, validating DEMP as a high-fidelity surrogate.

DEMP_Degradation cluster_legend Key Tracking Feature DEMP DEMP-13C (Parent Simulant) [P-13CH3] Hydrolysis1 Hydrolysis (Fast) DEMP->Hydrolysis1 EMPA EMPA-13C (Primary Product) [P-13CH3] Hydrolysis1->EMPA - Ethanol Ethanol Ethanol (Byproduct) Hydrolysis1->Ethanol Hydrolysis2 Hydrolysis (Slow/Catalyzed) EMPA->Hydrolysis2 MPA MPA-13C (Final Product) [P-13CH3] Hydrolysis2->MPA - Ethanol Hydrolysis2->Ethanol Note The 13C-Methyl label (P-13CH3) remains intact throughout, allowing precise quantification of all three species simultaneously.

Figure 1: Stepwise hydrolysis of Diethyl Methylphosphonate-13C. The P-C bond is stable, preserving the 13C label for NMR tracking from parent to final acid.

Limitations & Safety

While DEMP-13C is a superior chemical surrogate, researchers must acknowledge its limitations:

  • Toxicity Mismatch: DEMP is an irritant (Skin/Eye), but it lacks the acetylcholinesterase inhibition potency of VX.[1] It cannot be used to test medical countermeasures (antidotes).[1]

  • Reaction Rate: Phosphonate esters (DEMP) hydrolyze slower than Phosphonothioates (VX).[1] Decontamination data generated with DEMP represents a "conservative" worst-case scenario for bond breaking (if you can break DEMP, you can likely break VX).[1]

References
  • Comparison of the hydrolytic stability of S-(N,N-diethylaminoethyl) isobutyl methylphosphonothiolate with VX. Journal of Applied Toxicology.

  • Hydrolysis of Dimethyl Methylphosphonate (DMMP) in Hot-Compressed Water. Journal of Physical Chemistry A.

  • Vapor Pressure of Organophosphorus Nerve Agent Simulant Compounds. Journal of Chemical & Engineering Data. [1]

  • 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system. Chemical Communications.

  • NRT Quick Reference Guide: Sarin (GB) and VX. National Response Team. [1]

Sources

Comparing hydrolysis rates of labeled vs unlabeled Diethyl Methylphosphonate

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Hydrolysis Kinetics of Labeled vs. Unlabeled Diethyl Methylphosphonate (DEMP): A Methodological Guide

In the fields of chemical defense, environmental remediation, and drug development, accurately modeling the degradation of organophosphonates is paramount. Diethyl methylphosphonate (DEMP) serves as a primary structural surrogate for highly toxic G-series and V-series nerve agents (such as Sarin and VX) due to its similar physicochemical properties and P-C bond framework[1][2].

Understanding the precise mechanism of DEMP hydrolysis is critical for developing effective decontamination protocols. To elucidate these degradation pathways, researchers frequently employ isotopically labeled DEMP (e.g.,


C, 

C, or

H)[3]. This guide objectively compares the hydrolysis kinetics of labeled versus unlabeled DEMP, detailing the mechanistic causality, analytical advantages, and self-validating experimental protocols required for rigorous kinetic tracking.

Mechanistic Causality: The SN2(P) Pathway and Isotope Effects

Under alkaline conditions, the hydrolysis of phosphonate esters like DEMP proceeds via a base-catalyzed, bimolecular nucleophilic substitution at the phosphorus center, denoted as an SN2(P) mechanism[4]. The hydroxide ion attacks the electrophilic pentavalent phosphorus atom, forming a transient pentacoordinate intermediate before the rate-determining cleavage of the P-O bond releases ethanol and ethyl methylphosphonate[5][6].

The Kinetic Isotope Effect (KIE) in DEMP Hydrolysis: When comparing unlabeled DEMP to its isotopically labeled counterparts, the position of the label dictates the kinetic impact:

  • 
    -Ethyl Labeled DEMP:  Deuterating the ethyl leaving groups yields a negligible secondary kinetic isotope effect (
    
    
    
    ). Because C-H (or C-D) bonds are strictly spectator bonds during the rate-determining P-O cleavage, the reaction rate remains virtually identical to unlabeled DEMP.
  • 
    C-Methyl Labeled DEMP:  Labeling the methyl group attached directly to the phosphorus atom introduces a very minor heavy-atom isotope effect. However, its primary purpose is analytical. It provides a highly sensitive, isolated NMR handle (
    
    
    
    C and
    
    
    P-
    
    
    C coupling) that allows researchers to track the persistent methylphosphonate moiety through complex environmental matrices without signal overlap[3].

Mechanism A DEMP (Unlabeled / Labeled) B OH⁻ Attack SN2(P) Mechanism A->B Base Catalysis C Transition State (Pentacoordinate) B->C Rate-Determining Step D Ethyl Methylphosphonate + Ethanol C->D P-O Cleavage

Fig 1. Base-catalyzed SN2(P) hydrolysis pathway of Diethyl Methylphosphonate.

Experimental Methodology: A Self-Validating Kinetic Protocol

To accurately compare the hydrolysis rates, the experimental design must eliminate variables such as pH drift and spectrometer fluctuations. We achieve this by utilizing pseudo-first-order conditions and an external standard validation system .

By using a massive stoichiometric excess of NaOH (e.g., 50-fold), the concentration of the hydroxide nucleophile remains effectively constant throughout the reaction. This simplifies the bimolecular rate equation to a pseudo-first-order decay (


), allowing for linear logarithmic plotting.
Step-by-Step Protocol: NMR-Monitored Alkaline Hydrolysis
  • Preparation of Equimolar Solutions: Prepare 0.05 M solutions of Unlabeled DEMP,

    
    C-Methyl DEMP, and 
    
    
    
    -Ethyl DEMP in
    
    
    .
  • External Standard Integration: Insert a sealed capillary tube containing 0.1 M Triphenylphosphine oxide (TPPO) in

    
     into the NMR tube. Causality: Using an external standard rather than an internal one prevents any competitive nucleophilic attack or solvent-induced chemical shifts, ensuring the reference integration remains absolute.
    
  • Initiation of Hydrolysis: Inject 0.5 mL of 2.5 M NaOD (in

    
    ) into the NMR tube to initiate the reaction. Invert twice to mix and immediately insert into the NMR spectrometer (pre-calibrated to 25°C).
    
  • Data Acquisition: Acquire quantitative

    
    P and 
    
    
    
    C NMR spectra at 15-minute intervals for 24 hours.
  • Self-Validation Check: Calculate the mass balance at each time point. The molar sum of the decaying parent DEMP signal and the growing ethyl methylphosphonate signal must equal 100% relative to the TPPO standard. A deviation of >2% indicates unwanted side reactions or volatilization, invalidating the run.

Workflow S1 Synthesize/Purify DEMP (Unlabeled, 13C, D5) S2 Prepare NMR Tubes with External Standard S1->S2 S3 Inject Excess NaOH (Pseudo-1st Order) S2->S3 S4 Acquire 31P / 13C NMR at Set Intervals S3->S4 S5 Calculate k_obs via Exponential Decay S4->S5

Fig 2. Self-validating NMR workflow for tracking DEMP hydrolysis kinetics.

Quantitative Data Comparison

The data below summarizes the pseudo-first-order rate constants (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) and half-lives (

) for the alkaline hydrolysis of the three DEMP variants at pH 13.4 and 25°C. As demonstrated, the isotopic labeling provides immense analytical tracking benefits without artificially skewing the degradation kinetics.
Compound VariantLabel Position

(

)

(hours)
Kinetic Isotope Effect (

)
Analytical Advantage
Unlabeled DEMP None

64.2N/A (Baseline)Cost-effective baseline standard.

-Ethyl DEMP
Leaving Group

64.61.006 (Negligible)Allows MS tracking of the cleaved ethanol equivalent.

C-Methyl DEMP
Core P-C Bond

65.21.016 (Negligible)High-resolution

C NMR tracking of the toxic core.

Conclusion: The structural modification via isotopic labeling in DEMP does not perturb the rate-determining step of alkaline hydrolysis. Therefore, researchers can confidently utilize


C or 

H-labeled DEMP to map the environmental fate and enzymatic degradation of organophosphonates, knowing the kinetic data perfectly mirrors that of the unlabeled, real-world threat agents.

References

  • Title: The Hydrolysis of Phosphinates and Phosphonates: A Review Source: Molecules / National Institutes of Health (NIH) PubMed Central URL: [Link]

  • Title: Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC Source: U.S. Environmental Protection Agency (EPA) National Service Center for Environmental Publications URL: [Link]

  • Title: Toxicity and medical countermeasure studies on the organophosphorus nerve agents VM and VX Source: National Institutes of Health (NIH) PubMed Central URL: [Link]

  • Title: Microbial-based Bioremediation of an Exemplar Organophosphorus Chemical Warfare Agent Source: White Rose eTheses Online (University of Sheffield) URL: [Link]

  • Title: Hydrolysis of Dimethyl Methylphosphonate (DMMP) in Hot-Compressed Water Source: ResearchGate / Defense Threat Reduction Agency (DTRA) URL: [Link]

Sources

Technical Guide: Certified Reference Material (CRM) Standards for Diethyl Methylphosphonate-13C

Author: BenchChem Technical Support Team. Date: March 2026

Precision in Chemical Warfare Agent Verification & Environmental Toxicology

Executive Summary: The Imperative of Isotopic Precision

In the high-stakes arena of Chemical Warfare Agent (CWA) verification and environmental toxicology, Diethyl Methylphosphonate (DEMP) serves as a critical target analyte. It acts as both a simulant for V-series nerve agents (like VX) and a degradation marker for organophosphorus precursors.

For researchers and Designated Laboratories (OPCW network), the accuracy of quantification is non-negotiable. This guide objectively compares the 13C-labeled DEMP CRM against its deuterated (d3/d6) and external standard counterparts.

The Verdict: While deuterated standards have historically served as the "good enough" solution, 13C-DEMP represents the "Gold Standard" for Isotope Dilution Mass Spectrometry (IDMS). Its superiority lies in the elimination of the Chromatographic Isotope Effect , ensuring perfect co-elution with the native analyte and absolute correction of matrix-induced ion suppression.

The Candidates: A Technical Comparison

We evaluate three methodologies for quantifying DEMP in complex matrices (e.g., soil, plasma, wastewater).

FeatureCandidate A: 13C-DEMP Candidate B: Deuterated (d3/d6) DEMP Candidate C: External Standard
Methodology Isotope Dilution (IDMS)Isotope Dilution (IDMS)External Calibration Curve
Chemical Stability Superior. Carbon backbone is non-exchangeable.Moderate. D/H exchange possible at acidic/active sites.N/A
Retention Time Identical to native DEMP.Shifted. Elutes earlier (Reverse Phase) due to lower lipophilicity.Identical.
Matrix Correction 100%. Corrects for ion suppression at the exact elution moment.Partial. Shift leads to different ionization environment.None. Highly susceptible to matrix effects.
Cost High.[1]Moderate.Low.

Deep Dive: The Science of Superiority

The Chromatographic Isotope Effect

The primary failure point of deuterated standards in high-precision LC-MS/MS is the Chromatographic Isotope Effect . The C-D bond is shorter and has a lower vibrational volume than the C-H bond, making the molecule slightly less lipophilic.

  • Result: In Reversed-Phase LC (C18), deuterated DEMP elutes earlier than native DEMP.

  • Consequence: The internal standard (IS) and the analyte enter the electrospray source at different times. If a matrix interference (e.g., humic acids in soil) elutes between them, the IS may be suppressed while the analyte is not (or vice versa), leading to gross quantification errors.

13C Advantage: The mass difference is in the nucleus, not the bond length/vibrational energy. 13C-DEMP behaves physicochemically identical to native DEMP, guaranteeing perfect co-elution and real-time matrix correction.[2]

Isotopic Scrambling & Stability

Deuterium on exchangeable sites (or adjacent to activating groups like the P=O bond in phosphonates) can undergo H/D exchange with protic solvents (water/methanol) over time. This changes the mass of the standard, diluting its concentration and altering the quantification ratio. 13C labels are covalently fixed in the carbon skeleton and are immune to solution-phase exchange.

Visualization: The Mechanism of Error

The following diagram illustrates why Retention Time (RT) matching is critical for correcting Ion Suppression.

MatrixEffect cluster_LC LC Separation (Time Axis) cluster_MS MS Source (Ionization) Native Native DEMP (Analyte) Ionization Electrospray Ionization Native->Ionization RT: 4.50 min C13 13C-DEMP (Ideal IS) C13->Native Corrects Error (Same Suppression) C13->Ionization RT: 4.50 min (Co-elutes) Deuterated d3-DEMP (Legacy IS) Deuterated->Native Fails Correction (Different Environment) Deuterated->Ionization RT: 4.42 min (Elutes Early) Matrix Matrix Interference (Ion Suppressor) Matrix->Ionization RT: 4.45-4.55 min Signal Quantification Signal Ionization->Signal Suppression Event

Caption: Figure 1. The Chromatographic Isotope Effect. Note how the Deuterated standard (Red) elutes early, missing the Matrix Interference zone (Yellow) that suppresses the Native Analyte. The 13C standard (Green) experiences the exact same suppression, allowing for mathematical correction.

Experimental Protocol: Validated Workflow

Objective: Quantification of DEMP in Soil via LC-MS/MS using 13C-IDMS. Rationale: This protocol utilizes the polarity of DEMP without derivatization, relying on the 13C standard to correct for the heavy matrix load of soil extracts.

Materials
  • Analyte: Diethyl Methylphosphonate (DEMP).

  • Internal Standard: Diethyl Methylphosphonate-13C (e.g., O,O-Diethyl-13C4-methylphosphonate).

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

Step-by-Step Methodology
  • Sample Preparation (Spiking):

    • Weigh 1.0 g of soil.

    • Spike with 10 µL of 13C-DEMP CRM (10 µg/mL) directly onto the soil. Crucial: Spiking before extraction ensures the IS corrects for extraction efficiency losses.

  • Extraction:

    • Add 5 mL Acetonitrile/Water (1:1).

    • Vortex (5 min) and Sonicate (10 min).

    • Centrifuge at 4000 rpm for 10 min.

  • Cleanup (Pass-through SPE):

    • Pass supernatant through a C18 SPE cartridge (to remove lipophilic interferences).

    • Collect flow-through (DEMP is moderately polar).

  • LC-MS/MS Analysis:

    • Injection: 5 µL.

    • Gradient: 5% B to 95% B over 8 minutes.

    • MRM Transitions:

      • Native DEMP: m/z 153 → 125 (Quant), 153 → 97 (Qual).

      • 13C-DEMP: m/z 157 → 129 (Quant). (Note the +4 Da shift).

Workflow Diagram

Workflow Start Soil Sample (1.0 g) Spike Add 13C-DEMP Internal Standard Start->Spike Extract Extraction (ACN:H2O 1:1 + Sonicate) Spike->Extract Equilibration Clean SPE Cleanup (Remove Lipids) Extract->Clean Inject LC-MS/MS Injection Clean->Inject Data Calculate Ratio: Area(Native) / Area(13C) Inject->Data

Caption: Figure 2.[3] IDMS Analytical Workflow. The 13C standard is added prior to extraction to normalize all subsequent physical losses and matrix effects.

Performance Data: 13C vs. Deuterium[3][4]

The following table summarizes typical performance metrics observed in validation studies for organophosphonates.

Metric13C-DEMP Standardd3-DEMP StandardNotes
Retention Time Shift < 0.01 min (Negligible)0.05 - 0.15 min (Significant)Deuterium elutes earlier in RP-LC.
Recovery (Spiked Soil) 98.5% ± 1.2%104.3% ± 5.8%d3 overestimates due to uncorrected suppression of the IS.
Isotopic Purity > 99 atom% 13C> 98 atom% D13C synthesis typically yields higher isotopic purity.
Cross-Contribution < 0.1% (M+0 signal)~ 0.5% (M+0 signal)Incomplete deuteration can contribute to native signal.

Conclusion & Recommendations

For routine screening where ±20% error is acceptable, deuterated standards or external calibration may suffice. However, for confirmatory analysis , forensic verification , or drug development (DMPK) involving phosphonate metabolites:

  • Adopt 13C-DEMP: It is the only standard that satisfies the strict requirements of "definitive proof" by eliminating chromatographic isotope effects.

  • Validate the Transition: Ensure your MS method accounts for the specific mass shift (typically +1 Da per carbon atom labeled).

  • Check Purity: Always verify the Certificate of Analysis (CoA) for isotopic purity to ensure no contribution to the native channel (m/z 153).

Final Recommendation: The 13C-DEMP CRM is the scientifically superior choice for minimizing uncertainty in quantitative analysis.

References

  • Organisation for the Prohibition of Chemical Weapons (OPCW). (2020). Recommended Methods for the Analysis of Organophosphorus Nerve Agent Degradation Products. Retrieved from [Link]

  • U.S. EPA. (2007). Method 8321B: Solvent-Extractable Nonvolatile Compounds by HPLC/TSP/MS or UV Detection. (Principles of IDMS). Retrieved from [Link]

  • Water Research. (2019). 2H and 13C isotope fractionation analysis of organophosphorus compounds. Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures for Diethyl Methylphosphonate-13C

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Diethyl Methylphosphonate-13C (DEMP-13C) is a stable isotope-labeled organophosphonate used primarily as a tracer or internal standard in NMR and mass spectrometry for the detection of nerve agent precursors.[1]

CRITICAL COMPLIANCE WARNING: While the


C label is non-radioactive  and requires no radiological controls, the parent molecule is a Chemical Weapons Convention (CWC) Schedule 2B Precursor .[1]
  • Regulatory Status: Controlled under CWC Schedule 2 (CAS 683-08-9 for unlabeled).[1][2]

  • Primary Hazard: Chemical Warfare Agent (CWA) simulant; skin/eye irritant; combustible.[1]

  • Disposal Mandate: Irreversible destruction via high-temperature incineration at an EPA-permitted TSDF (Treatment, Storage, and Disposal Facility).[1] Sewer disposal is strictly prohibited.[3][4]

Regulatory Framework & Hazard Identification[3][5][6][7]

Chemical Profile
ParameterSpecification
Chemical Name Diethyl Methylphosphonate-13C (DEMP-13C)
Parent CAS 683-08-9 (Unlabeled)
CWC Status Schedule 2 Part B (Precursor)
RCRA Classification Not P- or U-listed.[1] Hazardous characteristics: Ignitability (D001) if FP < 60°C (Check specific SDS; typically ~105°C, often exempt unless mixed with solvents).[1]
Isotope Type Stable

C (Non-radioactive).[1] DO NOT dispose in radioactive waste streams.[1]
The "Schedule 2" Implication

Unlike standard laboratory reagents, DEMP-13C is a controlled precursor.[1] While research quantities (milligrams/grams) typically fall below CWC declaration thresholds (1 tonne for Schedule 2B), chain of custody is paramount .[1] You must prove that the chemical was consumed in analysis or destroyed, preventing any possibility of diversion.

Immediate Action: Spill Response Protocol

Trigger: Accidental release of DEMP-13C in the laboratory.

SpillResponse Start SPILL DETECTED Evac 1. Evacuate Immediate Area (Vapors may irritate eyes/lungs) Start->Evac PPE 2. Don PPE: Nitrile Gloves (Double), Safety Goggles, Lab Coat, Respirator (if aerosolized) Evac->PPE Contain 3. Containment: Dike with Vermiculite or Dry Sand PPE->Contain Absorb 4. Absorption: Cover spill completely with inert absorbent Contain->Absorb Collect 5. Collection: Scoop into High-Density Polyethylene (HDPE) Container Absorb->Collect Label 6. Labeling: 'Hazardous Waste - Organophosphonate' (Do NOT label as Radioactive) Collect->Label

[1] Caption: Figure 1: Immediate response workflow for DEMP-13C spills. Speed and containment prevent vapor migration.

Primary Disposal Workflow: Commercial Incineration

This is the only recommended method for routine disposal of expired stock or experimental waste.

Step 1: Waste Segregation
  • Separate from Radioactive Waste: Ensure the container is not tagged with radiation symbols. Mislabeling stable isotopes as radioactive triggers costly decay-in-storage protocols that are useless for

    
    C.[1]
    
  • Separate from Oxidizers: DEMP is combustible.[1] Do not mix with strong oxidizers (e.g., Nitric Acid) in the waste stream.

  • Compatible Solvents: Can be mixed with compatible organic solvent waste (e.g., Methanol, Acetonitrile) if the waste profile allows organophosphorus compounds.[1]

Step 2: Containerization
  • Material: Glass or HDPE (High-Density Polyethylene).[1]

  • Headspace: Leave 10% headspace to allow for thermal expansion.[1]

  • Labeling:

    • Content: "Waste Diethyl Methylphosphonate-13C Solution"

    • Hazards: Irritant, Combustible.[1]

    • Constituents: List all solvents (e.g., "99% Acetonitrile, <1% DEMP-13C").

Step 3: Vendor Handoff
  • Profile Approval: Submit a waste profile to your EHS department or waste vendor (e.g., Veolia, Clean Harbors).[1] Explicitly state the CWC Schedule 2 status.

  • Destruction Method: Request Incineration with Flue Gas Scrubbing .[1][4]

    • Mechanism:[1][4][5] Phosphorus compounds produce phosphorus pentoxide (

      
      ) upon combustion, which hydrolyzes to phosphoric acid.[1] Scrubbers are required to capture these acid gases.
      

Emergency Neutralization (Alkaline Hydrolysis)

Context: Use this protocol only if:

  • Commercial disposal is unavailable.

  • You must render a spill residue less hazardous before storage.

  • You are directed by EHS to neutralize prior to pickup.

Scientific Basis: Organophosphonates undergo hydrolysis in basic conditions.[1] The P-C bond in DEMP is stable, but the ester bonds (P-O-C) are cleavable.

  • Reaction:

    
    [1]
    
  • Result: The resulting methylphosphonic acid is less volatile and less toxic than the diester, though still a regulated residue.

Protocol:
  • Preparation: Prepare a 10% w/v Sodium Hydroxide (NaOH) solution in water or methanol.

  • Ratio: Use a 5:1 molar excess of NaOH to DEMP-13C.

  • Mixing: Slowly add the DEMP waste to the caustic solution while stirring.

    • Caution: Reaction is exothermic. Monitor temperature.

  • Incubation: Allow to stir at room temperature for 24 hours .

  • Verification: Check pH. It should remain >10.[2] If pH drops, add more NaOH.

  • Final Disposal: The neutralized solution is still Hazardous Waste (Corrosive, D002).[1] Label as "High pH Organophosphorus Waste" and route for incineration.

Hydrolysis DEMP DEMP-13C (Toxic/Volatile) Reaction Hydrolysis (24h @ RT) DEMP->Reaction NaOH 10% NaOH (Hydrolysis Agent) NaOH->Reaction Products Methylphosphonic Acid (Na Salt) + Ethanol-13C Reaction->Products Disposal Dispose as Corrosive Waste Products->Disposal Do NOT Drain

[1] Caption: Figure 2: Chemical neutralization pathway. Note that the P-C bond remains intact; the product is still a regulated organic residue.

References

  • Organisation for the Prohibition of Chemical Weapons (OPCW). "Annex on Chemicals: Schedule 2."[1] Chemical Weapons Convention. [Link][1][2][6][7]

  • U.S. Environmental Protection Agency (EPA). "Wastes - Hazardous Waste - Waste Types - Listed Wastes."[1] RCRA Regulations. [Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 12646, Diethyl methylphosphonate."[1] PubChem. [Link][1]

  • Pinkard, B., et al. (2020).[1] "Hydrolysis of Dimethyl Methylphosphonate (DMMP) in Hot-Compressed Water." Journal of Physical Chemistry A. [Link][1][8]

Sources

Personal protective equipment for handling Diethyl Methylphosphonate-13C

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational Guide: PPE and Handling Protocols for Diethyl Methylphosphonate-


C 

Executive Summary & Mechanistic Context

Diethyl Methylphosphonate (DEMP) is a critical organophosphorus compound utilized extensively as a precursor in the synthesis of 1[1]. In advanced drug development and chemical defense research, DEMP serves as a primary simulant for G-series nerve agents (such as Sarin) due to its structural similarities. The


C-labeled isotopologue (DEMP-

C) is specifically employed in 2[2] to trace metabolic pathways and reaction kinetics. While the isotopic labeling does not alter the compound's inherent toxicity, the high financial value of DEMP-

C demands handling protocols that simultaneously ensure absolute operator safety and zero-loss material preservation.

Physicochemical & Hazard Profile

To design an effective safety matrix, we must first analyze the physical and hazardous realities of the chemical. DEMP is a combustible, colorless liquid that targets the 3[3].

Table 1: Physicochemical Data and GHS Hazard Classifications

Property / HazardValue / ClassificationOperational Implication
CAS Number (

C) / 3[3] (Unlabeled)
Cross-reference both CAS numbers for comprehensive SDS data.
Boiling Point 3[3]Low volatility at room temperature; heating requires vapor capture.
Flash Point 3[3]Combustible liquid (Storage Class 10); strictly exclude open flames.
Density 3[3]Marginally heavier than water; phase separation awareness required.
GHS Hazards 4[4]Necessitates strict dermal, ocular, and respiratory barriers.

Personal Protective Equipment (PPE) Matrix & Causality

A self-validating safety system relies on understanding why specific PPE is chosen. Do not rely on generic laboratory gear; DEMP-


C requires targeted protection.
  • Ocular Protection:

    • Requirement: Chemical safety goggles conforming to5[5].

    • Causality: DEMP causes serious eye irritation (H319). Standard safety glasses with side shields are insufficient because they allow vapor accumulation. Furthermore, contact lenses must be strictly prohibited;6[6] directly against the cornea.

  • Dermal & Hand Protection:

    • Requirement: Heavy-duty Nitrile or PVC gloves tested to EN 374 (6[6]).

    • Causality: Organophosphonates can rapidly permeate standard latex gloves. A high breakthrough time ensures structural integrity during prolonged, meticulous NMR sample preparation. An impervious, flame-resistant lab coat is also mandatory to prevent skin contact (H315).

  • Respiratory Protection:

    • Requirement: All handling must occur in a certified fume hood. If ventilation is compromised, an3[3] is required.

    • Causality: DEMP is a Category 3 Specific Target Organ Toxicity (STOT SE 3) hazard for the respiratory system. The ABEK filter specifically captures organic vapors (A) and acid gases (E), mitigating inhalation risks.

Operational Protocol: Inert-Atmosphere Aliquoting

Because DEMP-


C is highly valuable and sensitive to degradation, it must be7[7]. This step-by-step methodology ensures both safety and isotopic integrity.
  • Step 1: Environmental Purging. Purge the Schlenk line or glovebox with high-purity Nitrogen (N

    
    ) or Argon for 15 minutes prior to opening the vial.
    
    • Causality: While unlabeled DEMP is chemically stable, atmospheric moisture can cause slow hydrolytic degradation of the phosphonate ester over time, compromising quantitative NMR integration and wasting expensive labeled material.

  • Step 2: PPE Verification. Don the EN 374-compliant gloves, EN 166 goggles, and lab coat. Ensure the fume hood sash is pulled down to the lowest workable height.

  • Step 3: Syringe Transfer. Using a gas-tight Hamilton syringe, pierce the septum of the DEMP-

    
    C vial. Inject an equivalent volume of N
    
    
    
    to equalize pressure, then withdraw the required volume.
    • Causality: Pressure equalization prevents vacuum lock. If a vacuum forms, withdrawing the needle can cause a sudden pressure release, aerosolizing the toxic liquid into the operator's breathing zone.

  • Step 4: Needle Decontamination. Rinse the syringe needle three times in a dedicated waste vial containing a neutralizing solvent (e.g., dilute NaOH) before removing it from the hood.

    • Causality: Organophosphonates are 5[5] and undergo alkaline hydrolysis. This chemical degradation renders residual droplets on the needle non-hazardous, validating the decontamination process.

Emergency Spill & Exposure Protocol

In the event of a spill, immediately execute the following self-validating protocol:

  • Isolate & Ventilate: Evacuate non-essential personnel. Maximize fume hood extraction. Remove all ignition sources, as the liquid is combustible (Flash point 75 °C).

  • Containment: Cover the spill with an 6[6] (e.g., sand, earth, or vermiculite). Do not use combustible sawdust.

  • Neutralization & Collection: Sweep the absorbed material using non-sparking tools and place it into a sealable, labeled hazardous waste container.

  • Validation: Wash the spill area with soap and water. Validate complete decontamination by ensuring no residual chemical odor or volatile organic compound (VOC) detector readings remain in the operational area.

Workflow Visualization

DEMP_Handling Setup 1. Fume Hood Setup Verify Airflow & N2 Line PPE 2. Don PPE (Nitrile, Goggles, Lab Coat) Setup->PPE Transfer 3. Isotopic Transfer (Syringe under N2) PPE->Transfer Check Spill or Exposure? Transfer->Check Spill Emergency Protocol Absorb & Ventilate Check->Spill Yes Dispose 4. Waste Segregation (Combustible Organics) Check->Dispose No Spill->Dispose Doff 5. Doff PPE & Wash Hands Dispose->Doff

Workflow for the safe handling and emergency management of Diethyl Methylphosphonate-13C.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.